Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
sodium;3,4-dihydro-2H-pyran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3.Na/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCKHRQGBNMBPB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16698-52-5 | |
| Record name | Sodium 3,4-dihydro-2H-pyran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Sodium 3,4-dihydro-2H-pyran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Sodium 3,4-dihydro-2H-pyran-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details a viable multi-step synthetic pathway, including experimental protocols and characterization data.
Introduction
This compound is a heterocyclic compound of significant interest in organic synthesis. Its structure, featuring a dihydropyran ring with a carboxylate functional group, serves as a versatile scaffold for the synthesis of more complex molecules, including various therapeutic agents. A reliable and well-characterized synthetic route is crucial for its application in research and development. This guide outlines a robust synthetic approach starting from readily available precursors.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process. The overall strategy involves the formation of the key intermediate, 3,4-dihydro-2H-pyran-2-carboxaldehyde, followed by its oxidation to the corresponding carboxylic acid and subsequent conversion to the sodium salt.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis. While the initial steps are adapted from a protocol for the synthesis of the chiral analog, they are presented here for a racemic synthesis.
Step 1: Hydrolysis of Racemic 2-Acetoxymethyl-3,4-dihydro-2H-pyran
This step involves the hydrolysis of the acetate ester to the corresponding alcohol.
Experimental Protocol:
-
To a solution of racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran in a suitable solvent (e.g., a mixture of acetone and phosphate buffer), add a lipase enzyme preparation.
-
Stir the mixture at room temperature, maintaining a neutral pH (around 7.6) by the controlled addition of a base solution (e.g., 3N NaOH).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, extract the product, racemic 3,4-dihydro-2H-pyran-2-methanol, with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude alcohol.
Step 2: Oxidation of Racemic 3,4-dihydro-2H-pyran-2-methanol to 3,4-dihydro-2H-pyran-2-carboxaldehyde
The primary alcohol is oxidized to the corresponding aldehyde in this step.
Experimental Protocol:
-
Dissolve the racemic 3,4-dihydro-2H-pyran-2-methanol in a suitable organic solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent, such as a combination of (diacetoxyiodo)benzene (BAIB) and a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up the mixture to isolate the crude 3,4-dihydro-2H-pyran-2-carboxaldehyde. Purification can be achieved by column chromatography on silica gel.
Step 3: Pinnick Oxidation of 3,4-dihydro-2H-pyran-2-carboxaldehyde to 3,4-dihydro-2H-pyran-2-carboxylic acid
The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes, particularly α,β-unsaturated aldehydes, to carboxylic acids.[2][3][4][5]
Experimental Protocol:
-
Dissolve the 3,4-dihydro-2H-pyran-2-carboxaldehyde in a mixture of tert-butanol and water.
-
Add a phosphate buffer (e.g., NaH2PO4) to maintain a slightly acidic pH.[2]
-
Add a scavenger, such as 2-methyl-2-butene, to quench the hypochlorite byproduct.[2][6]
-
Cool the mixture in an ice bath and add a solution of sodium chlorite (NaClO2) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product, 3,4-dihydro-2H-pyran-2-carboxylic acid, with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure. The crude acid can be purified by crystallization or column chromatography.
Step 4: Synthesis of this compound
The final step involves the neutralization of the carboxylic acid to form the sodium salt.
Experimental Protocol:
-
Dissolve the purified 3,4-dihydro-2H-pyran-2-carboxylic acid in a suitable solvent, such as ethanol or water.
-
Add one equivalent of a sodium base, such as sodium hydroxide or sodium ethoxide, to the solution.
-
Stir the mixture until the acid is completely neutralized.
-
Remove the solvent under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Please note that yields are indicative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Reagents | Expected Yield (%) |
| 1 | Racemic 3,4-dihydro-2H-pyran-2-methanol | Racemic 2-Acetoxymethyl-3,4-dihydro-2H-pyran | Lipase, NaOH | >90 |
| 2 | Racemic 3,4-dihydro-2H-pyran-2-carboxaldehyde | Racemic 3,4-dihydro-2H-pyran-2-methanol | BAIB, TEMPO | 85-95 |
| 3 | 3,4-dihydro-2H-pyran-2-carboxylic acid | Racemic 3,4-dihydro-2H-pyran-2-carboxaldehyde | NaClO2, NaH2PO4, 2-methyl-2-butene | 80-90 |
| 4 | This compound | 3,4-dihydro-2H-pyran-2-carboxylic acid | NaOH or NaOEt | Quantitative |
Characterization Data
The following are the expected spectral data for the key compounds.
3,4-dihydro-2H-pyran-2-carboxylic acid
-
¹H NMR: Expected signals would include a downfield proton for the carboxylic acid (typically >10 ppm), signals for the vinyl protons of the dihydropyran ring, and signals for the methylene protons of the saturated part of the ring.
-
¹³C NMR: A characteristic signal for the carbonyl carbon of the carboxylic acid is expected in the range of 170-180 ppm. Other signals will correspond to the carbons of the dihydropyran ring.
-
FTIR (cm⁻¹): A broad O-H stretching band for the carboxylic acid is expected around 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700-1725 cm⁻¹.
This compound
-
¹H NMR: The acidic proton signal of the carboxylic acid will be absent. The chemical shifts of the other protons on the dihydropyran ring may experience slight shifts compared to the free acid.
-
¹³C NMR: The carbonyl carbon signal of the carboxylate is expected to shift slightly compared to the carboxylic acid, typically to a slightly higher field.
-
FTIR (cm⁻¹): The broad O-H stretch of the carboxylic acid will be absent. A strong asymmetric stretching band for the carboxylate group (COO⁻) is expected in the region of 1550-1610 cm⁻¹.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and the decision-making process for purification.
Figure 2: Overall experimental workflow for the synthesis.
Figure 3: Logical diagram for the purification process.
Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined experimental protocols and utilizing the provided characterization data, researchers and drug development professionals can reliably produce this valuable synthetic intermediate for their research endeavors. The use of a mild and selective Pinnick oxidation for the key aldehyde-to-acid conversion enhances the robustness and applicability of this synthetic route.
References
- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psiberg.com [psiberg.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. synarchive.com [synarchive.com]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to Sodium 3,4-dihydro-2H-pyran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of Sodium 3,4-dihydro-2H-pyran-2-carboxylate. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and actionable insights.
Core Properties
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16698-52-5 | [1] |
| Molecular Formula | C₆H₇NaO₃ | [1] |
| Molecular Weight | 150.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,4-Dihydro-2H-pyran-2-carboxylic acid sodium salt, Sodium 3,4-dihydropyran-2-carboxylate | [1] |
| Topological Polar Surface Area | 49.4 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Table 2: Physical Properties of 3,4-Dihydro-2H-pyran
| Property | Value | Source |
| CAS Number | 110-87-2 | [2] |
| Molecular Formula | C₅H₈O | [2] |
| Molecular Weight | 84.12 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | -70 °C | [2] |
| Boiling Point | 86 °C | [2] |
| Density | 0.922 g/mL at 25 °C | |
| Solubility | Soluble in ethanol, ether, and acetone; limited solubility in water. | Inferred from general properties of dihydropyrans |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the neutralization of its corresponding carboxylic acid, 3,4-dihydro-2H-pyran-2-carboxylic acid. The carboxylic acid itself can be synthesized from the dimerization of acrolein to form 3,4-dihydro-2H-pyran-2-carboxaldehyde, followed by oxidation.
Experimental Protocol for the Synthesis of a Related Compound: Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate
While a detailed protocol for the title compound is not available, the following procedure for a structurally similar compound, Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate, provides a representative experimental methodology.[3]
Materials:
-
2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde (1 mol)
-
40% aqueous Sodium Hydroxide (NaOH) solution (0.5 mol)
-
Water
-
Diethyl ether
Procedure:
-
To a glass reactor, add 168 g (1 mol) of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde.
-
Dropwise, add 35 mL of 40% aqueous NaOH solution over 60 minutes at a controlled temperature of 323 K (50 °C).
-
After the addition is complete, add 200 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL) to remove the alcohol byproduct (2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol).
-
The aqueous layer, containing the sodium salt, is then concentrated under vacuum to remove water.
-
The resulting solid is dried to yield Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate.
Yield: Approximately 96.8%[3]
Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of this compound, based on the principles of acrolein dimerization, oxidation, and subsequent salt formation.
References
A Comprehensive Technical Guide to Sodium 3,4-dihydro-2H-pyran-2-carboxylate
CAS Number: 16698-52-5
This technical guide provides an in-depth overview of Sodium 3,4-dihydro-2H-pyran-2-carboxylate, a heterocyclic organic compound with applications in synthetic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid. It is a stable, solid compound at room temperature. The following table summarizes its key chemical and physical properties based on available data.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NaO₃ | [1] |
| Molecular Weight | 150.11 g/mol | [1] |
| CAS Number | 16698-52-5 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 65-68.5 °C | [2] |
| Boiling Point | 327 °C (estimate) | [2] |
| Density | 0.9578 g/cm³ (rough estimate) | [2] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | 2-8 °C | [4] |
Spectroscopic Data
2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylate and the dihydropyran ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Carboxylate (COO⁻) | 1650-1540 | Asymmetric stretching vibration |
| Carboxylate (COO⁻) | 1450-1360 | Symmetric stretching vibration |
| C-O-C (ether) | 1150-1085 | Stretching vibration |
| C=C (alkene) | 1680-1620 | Stretching vibration (in the dihydropyran ring) |
| C-H (alkane) | 2950-2850 | Stretching vibrations |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed information about the structure of the molecule. The expected chemical shifts are influenced by the electronegative oxygen atoms and the double bond within the dihydropyran ring.
¹H NMR (Proton NMR):
-
Protons on the dihydropyran ring are expected in the region of 1.5-4.5 ppm.
-
The vinylic protons adjacent to the oxygen atom would appear in the downfield region of the spectrum.
¹³C NMR (Carbon NMR):
-
The carboxylate carbon (COO⁻) would be observed in the downfield region, typically around 170-180 ppm.
-
The carbons of the dihydropyran ring would appear in a range from approximately 20 to 150 ppm, with the olefinic carbons and the carbon attached to the ether oxygen having higher chemical shifts.
Synthesis and Experimental Protocols
This compound can be synthesized from its corresponding aldehyde, 3,4-dihydro-2H-pyran-2-carbaldehyde, via an oxidation reaction followed by salt formation. A plausible and analogous method is the Cannizzaro reaction, which has been reported for similar substituted dihydropyran aldehydes.
3.1. Proposed Synthesis via Cannizzaro-type Reaction
This protocol is adapted from the synthesis of a structurally similar compound, sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: A three-necked, thermostated glass reactor equipped with a magnetic stirrer, thermometer, and reflux condenser is charged with a solution of sodium hydroxide in ethanol.
-
Addition of Aldehyde: 3,4-dihydro-2H-pyran-2-carbaldehyde is added to the ethanolic sodium hydroxide solution. The reaction is typically carried out at an elevated temperature (e.g., 50-70 °C).
-
Reaction Monitoring: The progress of the disproportionation reaction is monitored by determining the concentration of unreacted sodium hydroxide using potentiometric titration of withdrawn samples.
-
Work-up: Upon completion of the reaction, the corresponding alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol, is extracted with a suitable organic solvent (e.g., diethyl ether).
-
Isolation of Product: The aqueous layer containing the sodium salt is then concentrated under vacuum and dried to yield this compound.
3.2. Experimental Workflow Diagram
Caption: Workflow for the proposed synthesis of the target compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems for pharmaceutical and agrochemical applications.[5] The dihydropyran moiety is a key structural feature in a number of biologically active compounds.
4.1. Precursor for Bioactive Molecules
The chiral aldehyde precursor to this compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is a crucial intermediate in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists.[6] These receptors are involved in various physiological processes, and their modulation is a target for therapeutic intervention in inflammatory diseases and other conditions.
4.2. Dihydropyran Scaffold in Medicinal Chemistry
The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry. Notably, the antiviral drug Zanamivir, used for the treatment of influenza, contains a dihydropyran core, highlighting the biological relevance of this structural motif.[5] Derivatives of dihydropyran have also been investigated for their potential as anti-proliferative and cytotoxic agents against cancer cell lines.
4.3. Role in the Synthesis of Adenosine Receptor Agonists
Caption: Role of the dihydropyran scaffold in drug discovery.
Safety and Handling
A Safety Data Sheet (SDS) should be consulted before handling this compound. As a general precaution, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound is a valuable chemical intermediate with a stable and versatile structure. Its primary significance lies in its utility as a building block for the synthesis of more complex molecules, including potentially therapeutic agents that target adenosine receptors. While detailed biological studies on the compound itself are limited, the prevalence of the dihydropyran scaffold in medicinal chemistry underscores its importance for further research and development in the pharmaceutical industry.
References
- 1. Page loading... [guidechem.com]
- 2. 16698-52-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. sodium;3,4-dihydro-2H-pyran-2-carboxylic acid | C6H8NaO3+ | CID 54610061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalpoint.eu [chemicalpoint.eu]
An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 3,4-dihydro-2H-pyran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details plausible synthetic pathways, provides in-depth experimental protocols for the most viable route, and presents quantitative data in a clear, tabular format.
Overview of Synthetic Strategies
The synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid can be approached through several strategic pathways. The optimal choice depends on the availability of starting materials, desired scale, and stereochemical considerations. The three primary strategies are:
-
Oxidation of 2-Substituted Dihydropyrans: This is a highly plausible and direct route, starting from the commercially available 3,4-dihydro-2H-pyran-2-methanol. This pathway involves a two-step oxidation process, first to the intermediate aldehyde and then to the final carboxylic acid.
-
Hetero-Diels-Alder Reaction: A powerful cycloaddition strategy for constructing the dihydropyran ring. This would typically involve the reaction of an electron-rich alkene (a vinyl ether) with an α,β-unsaturated carbonyl compound bearing a carboxylic acid moiety or a precursor.
-
Hydrolysis of a Carboxylic Acid Precursor: This approach involves the synthesis of a dihydropyran ring with a functional group at the 2-position that can be hydrolyzed to a carboxylic acid, such as a nitrile or an ester.
The following diagram illustrates the logical relationship between these potential synthetic routes.
Caption: Logical workflow for selecting a synthetic route.
Based on the available literature and commercial starting materials, the oxidation pathway is the most detailed and experimentally validated approach.
Recommended Synthetic Pathway: Two-Step Oxidation
The recommended and most thoroughly documented synthetic route commences with the commercially available 3,4-dihydro-2H-pyran-2-methanol. The synthesis proceeds via a two-step oxidation:
-
Step 1: Oxidation of the primary alcohol to the intermediate aldehyde, 3,4-dihydro-2H-pyran-2-carboxaldehyde.
-
Step 2: Subsequent oxidation of the aldehyde to the target carboxylic acid.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for the two-step oxidation synthesis.
Experimental Protocols
Step 1: Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde
This protocol is adapted from the synthesis of the (R)-enantiomer and is applicable to the racemic mixture.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3,4-dihydro-2H-pyran-2-methanol | 114.14 | 14.0 g (122.8 mmol) | 1.0 |
| Bis(acetoxy)iodobenzene (BAIB) | 322.09 | 59.13 g (184.2 mmol) | 1.5 |
| TEMPO | 156.25 | 1.92 g (12.28 mmol) | 0.1 |
| Dichloromethane (DCM) | - | 105 mL | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | 100 mL | - |
| Saturated Sodium Chloride (NaCl) | - | 100 mL | - |
Procedure:
-
A mixture of 3,4-dihydro-2H-pyran-2-methanol (14.0 g, 122.8 mmol) and BAIB (59.13 g, 184.2 mmol) in dichloromethane (105 mL) is stirred at room temperature for 30 minutes.
-
TEMPO (1.92 g, 12.28 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 30% ethyl acetate in hexanes mobile phase.
-
Upon completion, the reaction mixture is diluted with dichloromethane (100 mL).
-
The mixture is then washed sequentially with a saturated solution of Na₂S₂O₃ (100 mL) and a saturated solution of NaCl (2 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude aldehyde is purified by column chromatography on silica gel to yield 3,4-dihydro-2H-pyran-2-carboxaldehyde.
Expected Yield: ~50-60%
Step 2: Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid
This is a proposed protocol based on the well-established Pinnick oxidation for converting aldehydes to carboxylic acids.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (assuming 55% yield from Step 1) | Molar Equivalents |
| 3,4-dihydro-2H-pyran-2-carboxaldehyde | 112.13 | 7.58 g (67.5 mmol) | 1.0 |
| Sodium Chlorite (NaClO₂) | 90.44 | 9.16 g (101.3 mmol) | 1.5 |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 8.10 g (67.5 mmol) | 1.0 |
| 2-Methyl-2-butene | 70.13 | 14.2 g (202.5 mmol) | 3.0 |
| tert-Butanol (t-BuOH) | - | 100 mL | - |
| Water | - | 25 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | For extraction | - |
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde (7.58 g, 67.5 mmol) in tert-butanol (100 mL).
-
Add 2-methyl-2-butene (14.2 g, 202.5 mmol).
-
In a separate beaker, prepare a solution of sodium chlorite (9.16 g, 101.3 mmol) and sodium dihydrogen phosphate (8.10 g, 67.5 mmol) in water (25 mL).
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
After the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Yield: >85%
Alternative Synthetic Approaches
While the oxidation route is well-defined, alternative strategies offer flexibility and may be advantageous for the synthesis of analogues.
Hetero-Diels-Alder Reaction
This [4+2] cycloaddition is a powerful tool for the formation of the dihydropyran ring. A potential disconnection for the target molecule is shown below:
-
Diene: A vinyl ether (e.g., ethyl vinyl ether).
-
Dienophile: An α,β-unsaturated carbonyl compound, such as acrylic acid or an activated derivative.
The reaction would likely require a Lewis acid catalyst to promote the cycloaddition and control regioselectivity. While no specific protocol for the synthesis of the unsubstituted 3,4-dihydro-2H-pyran-2-carboxylic acid via this method was found, it remains a viable strategy for library synthesis.
Hydrolysis of a 2-Cyano-3,4-dihydro-2H-pyran
This route would involve two key transformations:
-
Synthesis of 2-Cyano-3,4-dihydro-2H-pyran: This could potentially be achieved by reacting 3,4-dihydro-2H-pyran with a source of electrophilic halogen to form a 2-halotetrahydropyran in situ, followed by nucleophilic substitution with a cyanide salt.
-
Hydrolysis of the Nitrile: The resulting 2-cyano derivative could then be subjected to acidic or basic hydrolysis to yield the desired carboxylic acid.
This multi-step approach offers an alternative but may involve more challenging intermediates and reaction conditions compared to the oxidation pathway.
References
Technical Guide: Spectroscopic Data for Sodium 3,4-dihydro-2H-pyran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Sodium 3,4-dihydro-2H-pyran-2-carboxylate. Due to the limited availability of direct experimental spectra for this specific salt, this document presents predicted data based on the known spectroscopic behavior of the parent carboxylic acid, 3,4-dihydro-2H-pyran-2-carboxylic acid, and general principles of spectroscopy for carboxylates.
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 16698-52-5
-
Molecular Formula: C₆H₇NaO₃
-
Molecular Weight: 150.11 g/mol
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, inferred from the data for 3,4-dihydro-2H-pyran-2-carboxylic acid and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons on Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 4.0 - 4.2 | dd |
| H-3 (axial) | 1.8 - 2.0 | m |
| H-3 (equatorial) | 2.0 - 2.2 | m |
| H-4 (axial) | 1.6 - 1.8 | m |
| H-4 (equatorial) | 1.9 - 2.1 | m |
| H-5 | 4.7 - 4.9 | m |
| H-6 | 6.3 - 6.5 | d |
Solvent: D₂O
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 75 - 80 |
| C-3 | 25 - 30 |
| C-4 | 20 - 25 |
| C-5 | 100 - 105 |
| C-6 | 145 - 150 |
| C=O (carboxylate) | 175 - 185 |
Solvent: D₂O
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (alkenyl) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (asymmetric stretch) | 1550 - 1610 | Strong |
| C=O (symmetric stretch) | 1400 - 1450 | Strong |
| C=C | 1640 - 1680 | Medium |
| C-O-C | 1050 - 1150 | Strong |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Negative Mode)
| m/z | Interpretation |
| 127.0395 | [M-Na]⁻ (deprotonated carboxylic acid) |
| 83.0497 | [M-Na-CO₂]⁻ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterium oxide (D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans for adequate signal intensity.
-
Set the spectral width to cover the range of 0-200 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the KBr pellet.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Operate the ESI source in negative ion mode.
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion and characteristic fragment ions.
Visualizations
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between the carboxylic acid and its sodium salt.
An In-depth Technical Guide to the Molecular Structure of 3,4-Dihydropyran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 3,4-dihydropyran ring is a privileged heterocyclic scaffold integral to numerous natural products, pharmaceuticals, and functional materials.[1] Its unique structural and electronic properties make it a valuable building block in organic synthesis, notably as a precursor for various complex molecules and as a protecting group for alcohols.[1] This guide provides a comprehensive overview of the molecular structure of 3,4-dihydropyran derivatives, detailing their synthesis, advanced structural characterization, and significant biological activities. The content is structured to serve as a technical resource, complete with detailed experimental protocols, tabulated quantitative data, and process visualizations to facilitate understanding and application in research and development.
Synthesis of the 3,4-Dihydropyran Core
The construction of the 3,4-dihydropyran ring system is achieved through several strategic synthetic routes, ranging from classic cycloadditions to modern organocatalytic methods. The choice of method often depends on the desired substitution pattern, stereochemistry, and overall molecular complexity.
Key Synthetic Strategies Include:
-
Hetero-Diels-Alder Reactions: As a powerful C-O and C-C bond-forming strategy, the inverse-electron-demand hetero-Diels-Alder reaction is a cornerstone for constructing the dihydropyran ring. This reaction typically involves the cycloaddition of electron-deficient heterodienes (e.g., α,β-unsaturated carbonyl compounds) with electron-rich olefins like enol ethers.[1]
-
Multicomponent Reactions (MCRs): Offering high atom economy and operational simplicity, MCRs have become a preferred method for generating highly functionalized dihydropyran derivatives in a single step from three or more starting materials.[1][2] These reactions are often performed under mild, environmentally friendly conditions.
-
Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones and related structures through [4+2] and [3+3] cycloaddition pathways.[3][4] This approach allows for the creation of complex molecules with multiple stereocenters.
-
Olefin Metathesis: Ring-closing metathesis of precursors like allyl ethers, catalyzed by Grubbs' catalysts, provides an efficient route to cyclic enol ethers, including the dihydropyran core.[1][5]
Molecular Structure Characterization
Elucidating the precise molecular structure of 3,4-dihydropyran derivatives is critical for understanding their reactivity and biological function. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the dihydropyran core structure.[1] The vinylic protons typically appear as distinct signals in the downfield region of the ¹H NMR spectrum, while the saturated carbons of the ring can be identified in the upfield region of the ¹³C NMR spectrum.
| Table 1: Typical Spectroscopic Data for the Unsubstituted 3,4-Dihydro-2H-pyran Core | |
| Technique | Characteristic Signals / Bands |
| ¹H NMR (ppm) | ~6.3 (H-2), ~4.6 (H-3), ~4.0 (H-6), ~2.0 (H-4), ~1.8 (H-5) |
| ¹³C NMR (ppm) | ~144 (C-2), ~100 (C-3), ~65 (C-6), ~22 (C-4), ~19 (C-5)[6] |
| IR Spectroscopy (cm⁻¹) | ~3050 (C-H stretch, vinylic), ~2940 (C-H stretch, aliphatic), ~1650 (C=C stretch), ~1240 (C-O-C stretch, ether)[6] |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺) at 84; characteristic fragments from retro-Diels-Alder reaction.[7][8] |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including absolute stereochemistry, bond lengths, and bond angles.[1] The dihydropyran ring typically adopts a half-chair or sofa conformation, depending on the substituents. Analysis of crystalline derivatives is crucial for understanding the three-dimensional arrangement and intermolecular interactions that can influence biological activity.[9][10]
| Table 2: Representative Crystallographic Data for a Dihydropyran Derivative | |
| Parameter | Value for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid[9] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 6.308 Å, b = 8.540 Å, c = 8.878 Å |
| α = 84.33°, β = 84.86°, γ = 70.26° | |
| Ring Conformation | Endo isomer confirmed |
Biological Activity and Signaling Pathways
Derivatives of 3,4-dihydropyran exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.[1] Their versatile structure allows for interaction with various biological targets.
Reported Biological Activities Include:
-
Antiviral: The dihydropyran core is a key feature of the neuraminidase inhibitor Zanamivir, used to treat influenza.[1]
-
Anti-proliferative: Certain dihydropyranopyran derivatives have shown significant activity against cancer cell lines, with activity influenced by substitution on appended phenyl rings.[11]
-
Anti-inflammatory: Dihydropyran-3-carboxamide derivatives have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-treated cells.
-
Enzyme Inhibition: Natural products like Arisugacin A, containing a dihydropyran moiety, are known acetylcholinesterase inhibitors.[12]
| Table 3: Selected Biological Activities of Dihydropyran Derivatives | |||
| Derivative Class | Biological Target / Assay | Activity Metric | Result |
| Dihydropyranopyran (4j) | Anti-proliferative (MCF-7 cells) | IC₅₀ | 18.5 µM[11] |
| Dihydropyranopyran (4j) | DPPH Radical Scavenging | EC₅₀ | 580 µM[11] |
| Chromene-3-carboxamides | IL-6 and TNF-α Inhibition | - | Significant Inhibition |
Experimental Protocols
The following protocols provide standardized procedures for the synthesis and characterization of 3,4-dihydropyran derivatives.
Protocol 1: Multicomponent Synthesis of a 1,4-Dihydropyran Derivative
This protocol is adapted from a general procedure for the synthesis of functionalized dihydropyrans.
-
Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).
-
Solvent and Catalyst Addition: Add 2 mL of ethanol (EtOH) as the solvent, followed by the catalyst (e.g., 3 mg of a reusable nanocatalyst).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, add 10 mL of acetone to the mixture to precipitate and separate the catalyst by filtration.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid residue from an ethanol/water mixture to yield the pure 1,4-dihydropyran derivative.
-
Characterization: Confirm the structure of the purified product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Tetrahydropyranyl (THP) Protection of an Alcohol
This protocol describes the common use of 3,4-dihydro-2H-pyran (DHP) as a protecting group.
-
Reaction Setup: Dissolve the alcohol (20 mmol) in anhydrous dichloromethane (DCM, 70 mL) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (2.0 g, 24 mmol, 1.2 equivalents).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~100 mg).
-
Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting alcohol by TLC.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude THP-protected alcohol, which can be purified by column chromatography if necessary.
References
- 1. 3,4-Dihydro-2H-pyran | 110-87-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 6. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 11. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Chemical Reactivity of Dihydropyran Carboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydropyran carboxylates are a class of heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their unique structural features, including a reactive double bond, an oxygen atom within the six-membered ring, and a carboxylate group, impart a diverse range of chemical reactivity. This versatility makes them valuable building blocks for the synthesis of complex molecules, including natural products and pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological significance of dihydropyran carboxylates, with a focus on their application in drug development.
Synthesis of Dihydropyran Carboxylates
The synthesis of dihydropyran carboxylates can be achieved through various strategies, with multicomponent reactions being a particularly efficient approach. These reactions allow for the construction of the dihydropyran ring system in a single step from readily available starting materials.
Multicomponent Synthesis
A common and efficient method for the synthesis of functionalized dihydropyrans, including those with carboxylate moieties, is the one-pot multicomponent reaction. This approach involves the reaction of an aldehyde, a malononitrile or other active methylene compound, and a 1,3-dicarbonyl compound in the presence of a catalyst.[1]
Table 1: Synthesis of Dihydropyran Carboxylates via Multicomponent Reactions [2][3]
| Entry | Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) | Ref. |
| 1 | Benzaldehyde | Malononitrile | Ethyl acetoacetate | Preheated fly-ash | Water | 95 | [2] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Ethyl acetoacetate | Preheated fly-ash | Water | 93 | [2] |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | Ethyl acetoacetate | Preheated fly-ash | Water | 94 | [2] |
| 4 | Benzaldehyde | Malononitrile | Ethyl acetoacetate | None (Sonication) | Water | High | [3] |
Key Reactions of Dihydropyran Carboxylates
The chemical reactivity of dihydropyran carboxylates is dominated by the interplay of the electron-rich double bond and the influence of the ring oxygen and the carboxylate group. Key transformations include cycloaddition reactions, Michael additions, and ring-opening reactions.
Cycloaddition Reactions
Dihydropyrans can participate as the 2π component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The electron-rich nature of the enol ether double bond makes them suitable dienophiles for reaction with electron-deficient dienes. Furthermore, dihydropyran derivatives can be synthesized via hetero-Diels-Alder reactions where the dihydropyran ring is formed.[4][5]
Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction [6][7]
A general procedure for the enantioselective hetero-Diels-Alder reaction to form dihydropyran derivatives is as follows:
-
To a solution of the chiral catalyst (e.g., a bis(oxazoline)-copper(II) complex) in a suitable solvent (e.g., dichloromethane) at a specified temperature (e.g., -78 °C), add the β,γ-unsaturated α-keto ester (heterodiene).
-
Stir the mixture for a short period (e.g., 15 minutes).
-
Add the enol ether (dienophile) to the reaction mixture.
-
Allow the reaction to proceed for the specified time, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Table 2: Enantioselective Hetero-Diels-Alder Reactions for Dihydropyran Synthesis [5][6]
| Entry | Heterodiene | Dienophile | Catalyst | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee, %) | Ref. |
| 1 | β,γ-Unsaturated ketoester | Ethyl vinyl ether | --INVALID-LINK--2 | 85 | >20:1 | 98 | [6] |
| 2 | ent-Kaurane-based enone | n-Butyl vinyl ether | Eu(fod)3 | 63 | 53:47 | - | [5] |
Reaction Workflow: Hetero-Diels-Alder Reaction
Caption: Generalized workflow for a Lewis acid-catalyzed hetero-Diels-Alder reaction.
Michael Addition
The electron-deficient nature of the β-carbon in α,β-unsaturated carbonyl compounds makes dihydropyran derivatives susceptible to Michael addition (1,4-conjugate addition) by various nucleophiles. This reaction is a powerful tool for carbon-carbon bond formation.[8][9]
Experimental Protocol: Michael Addition of 1,3-Dicarbonyls to Enoylpyridine N-oxides [7][9]
-
A mixture of the 1,3-dicarbonyl compound (e.g., indane-1,3-dione) and the 2-enoylpyridine N-oxide in a suitable solvent (e.g., toluene) is prepared.
-
A catalytic amount of a chiral bifunctional catalyst (e.g., a thiourea-based catalyst) is added.
-
The reaction mixture is stirred at a specific temperature (e.g., -20 °C) for a designated time.
-
The reaction is monitored by TLC.
-
After completion, the mixture is worked up, typically by washing with brine and extracting with an organic solvent.
-
The product is purified by column chromatography.
Table 3: Asymmetric Michael Addition Reactions [7][9]
| Entry | Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Ref. |
| 1 | Indane-1,3-dione | (E)-3-(4-Nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one N-oxide | Ts-DPEN | 75 | 81:15 | 92:8 (er) | [9] |
| 2 | Dimedone | 2-enoylpyridine N-oxide | Chiral pybox–diph–Zn(ii) complex | 95 | - | >99 | [7] |
Reaction Mechanism: Michael Addition
References
- 1. rsc.org [rsc.org]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Organocopper-Catalyzed Hetero Diels-Alder Reaction through in Situ Oxidation of Ethers into Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent-Kaurane-Based Regio- and Stereoselective Inverse Electron Demand Hetero-Diels-Alder Reactions: Synthesis of Dihydropyran-Fused Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Organocopper-Catalyzed Hetero Diels-Alder Reaction Through in situ Oxidation of Ethers into Enol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Discovery of Novel Dihydropyran Compounds: A Technical Guide for Drug Development Professionals
Introduction: The dihydropyran scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic compounds. Its inherent structural features allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of recent advancements in the discovery of novel dihydropyran derivatives, with a focus on their synthesis, biological evaluation, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
I. Synthesis of Novel Dihydropyran Derivatives
The development of efficient and stereoselective synthetic methodologies is crucial for accessing novel dihydropyran analogs. This section details the experimental protocols for the synthesis of two promising classes of dihydropyran compounds: 1,4-dihydropyran derivatives synthesized via a heterogeneous catalysis approach and spirooxindole δ-lactones obtained through a multi-component reaction.
A. Tantalum-Metal Organic Framework (Ta-MOF) Catalyzed Synthesis of 1,4-Dihydropyran Derivatives
A novel and efficient method for the synthesis of 1,4-dihydropyran derivatives involves the use of tantalum-metal organic framework (Ta-MOF) nanostructures as a reusable heterogeneous catalyst. This approach offers several advantages, including high yields, short reaction times, and operational simplicity.[1][2][3][4]
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and 3 mg of Ta-MOF nanostructures in 2 ml of a 1:1 ethanol/water mixture is stirred at room temperature.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is separated by filtration, and the product is isolated and purified by recrystallization from ethanol. The Ta-MOF catalyst can be washed with ethanol, dried, and reused for subsequent reactions with minimal loss of activity.[2]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-amino-4-phenyl-5-cyano-6-ethoxycarbonyl-4H-1,4-dihydropyran | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-5-cyano-6-ethoxycarbonyl-4H-1,4-dihydropyran | 20 | 92 |
| 3 | 4-Nitrobenzaldehyde | 2-amino-4-(4-nitrophenyl)-5-cyano-6-ethoxycarbonyl-4H-1,4-dihydropyran | 25 | 90 |
| 4 | 4-Methoxybenzaldehyde | 2-amino-4-(4-methoxyphenyl)-5-cyano-6-ethoxycarbonyl-4H-1,4-dihydropyran | 18 | 94 |
Table 1: Synthesis of 1,4-dihydropyran derivatives using Ta-MOF catalyst.
B. Synthesis of Spirooxindole δ-Lactones
Spirooxindole δ-lactones represent a class of dihydropyran-containing compounds with significant potential as anticancer agents. Their synthesis can be achieved through a multi-component reaction involving an isatin-derived enal and a 1,3-dicarbonyl compound, catalyzed by an N-heterocyclic carbene (NHC).
To a solution of isatin-derived enal (0.2 mmol) and 1,3-dicarbonyl compound (0.24 mmol) in toluene (1.0 mL) is added DBU (0.02 mmol) and the NHC catalyst (0.02 mmol). The reaction mixture is stirred at room temperature for the specified time. After completion of the reaction, the mixture is directly purified by flash column chromatography on silica gel to afford the desired spirooxindole δ-lactone.
| Entry | Isatin-derived Enal (R) | 1,3-Dicarbonyl Compound (R') | Time (h) | Yield (%) | ee (%) |
| 1 | H | Acetylacetone | 1 | 84 | 96 |
| 2 | 5-Br | Acetylacetone | 1.5 | 82 | 95 |
| 3 | 5-Cl | Benzoylacetone | 2 | 78 | 92 |
| 4 | 5-F | Dibenzoylmethane | 2 | 75 | 90 |
Table 2: Synthesis of spirooxindole δ-lactones.
II. Biological Evaluation of Novel Dihydropyran Derivatives
The newly synthesized dihydropyran compounds were subjected to biological evaluation to determine their therapeutic potential. This section outlines the experimental protocols for assessing the antimicrobial and anticancer activities of the synthesized compounds.
A. Antimicrobial Activity of 1,4-Dihydropyran Derivatives
The antimicrobial activity of the Ta-MOF synthesized 1,4-dihydropyran derivatives was evaluated against a panel of pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2][5]
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | MRSA MIC (µg/mL) |
| Product 1 | 32 | 64 | 128 | 64 |
| Product 2 | 16 | 32 | 64 | 32 |
| Product 3 | 16 | 32 | 64 | 32 |
| Product 4 | 32 | 64 | 128 | 64 |
| Vancomycin | 1 | - | - | 2 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 1 |
Table 3: Antimicrobial activity of 1,4-dihydropyran derivatives.
B. Anticancer Activity of Spirooxindole δ-Lactones
The in vitro anticancer activity of the synthesized spirooxindole δ-lactones was evaluated against human cancer cell lines, such as Caco-2 (colon carcinoma) and HCT116 (colorectal carcinoma), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][8][9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the spirooxindole δ-lactones and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[8][11][12][13][14]
| Compound | Caco-2 IC50 (µM) | HCT116 IC50 (µM) |
| Product 1 | 68 | 63 |
| Product 2 | 65 | 60 |
| Product 3 | 58 | 55 |
| Product 4 | 55 | 51 |
| Doxorubicin | 0.8 | 0.5 |
Table 4: Anticancer activity of spirooxindole δ-lactones.
III. Signaling Pathway Analysis
Understanding the mechanism of action of novel compounds is critical for their development as therapeutic agents. This section explores the potential signaling pathway modulated by the anticancer spirooxindole δ-lactones.
A. Plk4 Kinase Signaling Pathway
Polo-like kinase 4 (Plk4) is a master regulator of centriole duplication, and its overexpression is implicated in the development and progression of various cancers.[1][2][15][16] Inhibition of Plk4 has emerged as a promising strategy for cancer therapy. The synthesized spirooxindole δ-lactones are proposed to exert their anticancer effects by inhibiting Plk4 kinase.
The inhibition of Plk4 by spirooxindole δ-lactones disrupts the normal process of centriole duplication, leading to mitotic errors, aneuploidy, and ultimately inducing apoptosis in cancer cells. This targeted approach offers a promising avenue for the development of selective anticancer therapies with potentially reduced side effects.[4][9][10]
IV. Conclusion
This technical guide has highlighted recent advancements in the discovery and development of novel dihydropyran compounds. The detailed synthetic protocols for 1,4-dihydropyran derivatives and spirooxindole δ-lactones provide a practical foundation for their further exploration. The quantitative biological data demonstrates their potential as antimicrobial and anticancer agents. Furthermore, the elucidation of the Plk4 signaling pathway as a potential target for spirooxindole δ-lactones offers a clear mechanistic rationale for their anticancer activity. Continued research in this area, focusing on lead optimization and in vivo studies, is warranted to translate these promising findings into tangible therapeutic benefits.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. 2.6. Minimum inhibitory concentration (MIC) [bio-protocol.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. public.pensoft.net [public.pensoft.net]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 15. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Sodium 3,4-dihydro-2H-pyran-2-carboxylate: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a preliminary technical investigation of Sodium 3,4-dihydro-2H-pyran-2-carboxylate. Due to the limited direct research on this specific sodium salt, this paper focuses on its synthesis and the broader biological context of the 3,4-dihydro-2H-pyran scaffold. The dihydropyran moiety is a key structural component in numerous biologically active compounds, exhibiting a range of activities including anti-inflammatory, anti-proliferative, and receptor agonism. This whitepaper summarizes the known biological activities of structurally related dihydropyran derivatives, presents relevant quantitative data in tabular format, provides detailed experimental protocols for key biological assays, and outlines a plausible synthetic route for the title compound.
Introduction
This compound (CAS No. 16698-52-5) is an organic sodium salt with the molecular formula C₆H₇NaO₃. While primarily documented as an intermediate in organic synthesis, the 3,4-dihydro-2H-pyran core structure is a prevalent pharmacophore in a variety of natural products and synthetic molecules of therapeutic interest. The presence of this scaffold in compounds with significant biological activities suggests that this compound and its derivatives could be valuable subjects for further investigation in drug discovery and development. This document aims to consolidate the available information on related compounds to provide a foundational understanding for researchers interested in this chemical entity.
Physicochemical Properties
| Property | Value |
| CAS Number | 16698-52-5 |
| Molecular Formula | C₆H₇NaO₃ |
| Molecular Weight | 150.11 g/mol |
| Canonical SMILES | C1CC(OC=C1)C(=O)[O-].[Na+] |
| Appearance | White to off-white solid (presumed) |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via the Cannizzaro reaction of 3,4-dihydro-2H-pyran-2-carboxaldehyde. This reaction is particularly suitable for aldehydes that lack α-hydrogens, preventing aldol condensation side reactions. The disproportionation reaction yields the corresponding primary alcohol and the sodium salt of the carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Cannizzaro Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde (1 equivalent) in a minimal amount of a suitable solvent such as methanol or ethanol.
-
Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide (2 equivalents) to the aldehyde solution with vigorous stirring. The reaction is typically exothermic, so cooling in an ice bath may be necessary to maintain the temperature between 20-30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to remove the alcohol product, (3,4-dihydro-2H-pyran-2-yl)methanol.
-
The aqueous layer containing this compound can be used as is for some applications, or the product can be isolated.
-
-
Isolation (Optional):
-
To isolate the sodium salt, the water can be removed under reduced pressure.
-
Alternatively, acidification of the aqueous layer with a mineral acid (e.g., HCl) will precipitate the free carboxylic acid (3,4-dihydro-2H-pyran-2-carboxylic acid), which can then be collected by filtration, washed with cold water, and dried. The sodium salt can be regenerated by stoichiometric addition of sodium hydroxide or sodium bicarbonate to a solution of the free acid.
-
Biological Activities of Dihydropyran Derivatives
While no direct biological data for this compound has been found, the 3,4-dihydro-2H-pyran scaffold is present in numerous compounds with significant pharmacological activities.
Anti-Proliferative Activity
A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines.
Table 1: Anti-Proliferative Activity of Dihydropyranopyran Derivatives
| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) vs. SW-480 | IC₅₀ (µM) vs. MCF-7 |
| 4g | 4-NO₂ | 34.6 | 42.6 |
| 4i | 4-Cl | 35.9 | 34.2 |
| 4j | 3,4,5-(OCH₃)₃ | 38.6 | 26.6 |
| Cisplatin (Control) | - | Not Reported | Not Reported |
Adenosine Receptor Agonism
A derivative of adenosine-5'-N-ethylcarboxamide (NECA) possessing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety has been shown to be a potent agonist at the A₂A and A₃ adenosine receptors.
Table 2: Adenosine Receptor Binding Affinity of a Dihydropyran Derivative
| Compound | Receptor | Kᵢ (nM) |
| (R)-DHP analogue | A₂A | 3.76 |
| A₃ | 4.51 |
Anti-Inflammatory Activity
Certain 3,4-dihydropyran-3-carboxamide derivatives have demonstrated in vitro anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines IL-6 and TNF-α in lipopolysaccharide (LPS)-treated Raw 264.7 cells.
Experimental Protocols for Biological Assays
Anti-Proliferative MTT Assay
This protocol is adapted for assessing the cytotoxicity of compounds against adherent cancer cell lines.
-
Cell Seeding: Seed cells (e.g., SW-480 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
In Vitro Anti-Inflammatory Assay (Cytokine Measurement)
This protocol is for measuring the effect of compounds on the production of inflammatory cytokines by macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + vehicle).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle control to determine the percentage of inhibition.
Signaling Pathways
Adenosine A₂A Receptor Signaling Pathway
Caption: Agonist binding to the A₂A receptor activates a Gs protein signaling cascade.
Adenosine A₃ Receptor Signaling Pathway
Caption: Agonist binding to the A₃ receptor activates a Gi protein, inhibiting adenylyl cyclase.
Conclusion and Future Directions
This compound is a chemical entity with limited direct biological characterization. However, the prevalence of the 3,4-dihydro-2H-pyran scaffold in a wide range of pharmacologically active molecules suggests that the title compound and its derivatives warrant further investigation. This whitepaper provides a foundational basis for such research by outlining a plausible synthetic route and summarizing the known biological activities of related compounds. Future research should focus on the synthesis and in vitro screening of this compound and a library of its derivatives to explore their potential as anti-proliferative, anti-inflammatory, or receptor-modulating agents. The experimental protocols and signaling pathway information provided herein can serve as a guide for these initial studies.
An In-depth Technical Guide to the Core Chemistry of Dihydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyran (DHP) is a heterocyclic organic compound that serves as a versatile building block in modern organic synthesis.[1] Its unique chemical properties make it an invaluable tool for the protection of alcohols and a key structural motif in a variety of natural products and pharmaceutical agents.[2][3] This guide provides a comprehensive overview of the fundamental chemistry of dihydropyran, including its synthesis, key reactions, and applications in drug development, supplemented with detailed experimental protocols and quantitative data.
Core Concepts in Dihydropyran Chemistry
Structure and Properties
The most common isomer, 3,4-dihydro-2H-pyran, is a colorless liquid with the chemical formula C₅H₈O.[3] Its structure features a six-membered ring containing an oxygen atom and a carbon-carbon double bond, rendering it a vinyl ether. This functionality is the primary source of its reactivity.
Table 1: Physical and Spectroscopic Properties of 3,4-Dihydro-2H-pyran
| Property | Value |
| Molecular Weight | 84.12 g/mol [3] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 86 °C[3] |
| Melting Point | -70 °C[3] |
| Density | 0.922 g/mL[3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.44 (dt, 1H), 4.82 (dt, 1H), 3.92 (t, 2H), 2.15 (m, 2H), 1.95 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 144.9, 101.4, 66.8, 22.9, 19.6 |
| Key IR Absorptions (cm⁻¹) | 3050 (C-H, alkene), 2940 (C-H, alkane), 1645 (C=C), 1230 (C-O, ether)[4][5] |
Synthesis of Dihydropyran
The industrial preparation of 3,4-dihydro-2H-pyran typically involves the dehydration of tetrahydrofurfuryl alcohol over an alumina catalyst at high temperatures.[6]
Key Reactions of Dihydropyran
Protection of Alcohols
The most prevalent application of dihydropyran in organic synthesis is as a protecting group for alcohols, forming a tetrahydropyranyl (THP) ether.[3] This reaction is catalyzed by acid and is reversible, allowing for the protection and subsequent deprotection of the alcohol functionality.[7] THP ethers are stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides.[8]
Diels-Alder and Cycloaddition Reactions
Dihydropyran and its derivatives can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[9] In the hetero-Diels-Alder reaction, dihydropyran can act as the diene or dienophile. For instance, the reaction of a carbonyl compound with a diene can yield a dihydropyran ring, a transformation referred to as an oxo-Diels-Alder reaction.[10] These reactions are powerful tools for the construction of complex cyclic systems.
Table 2: Examples of Dihydropyran Reactions and Yields
| Reaction | Reactants | Catalyst/Conditions | Product | Yield (%) |
| THP Protection of Benzyl Alcohol | Benzyl alcohol, 3,4-Dihydropyran | p-TsOH (cat.), CH₂Cl₂ | Benzyl THP ether | >95 |
| Deprotection of Benzyl THP ether | Benzyl THP ether | LiCl, H₂O, DMSO | Benzyl alcohol | 92[11] |
| Hetero-Diels-Alder | Danishefsky's diene, Benzaldehyde | ZnCl₂ | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | ~70-80 |
| Synthesis of 1,4-Dihydropyran Derivative | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate | Ta-MOF nanostructures, EtOH, RT | 2-Amino-3-cyano-4-aryl-4H-pyran derivative | 88-90[12][13] |
Dihydropyran in Drug Development
The dihydropyran motif is present in numerous biologically active molecules and approved pharmaceutical drugs.[2] Its rigid, six-membered ring structure can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which is crucial for binding to biological targets.
Case Study: Dihydropyran-based PI3Kα Inhibitors
Recent research has identified dihydropyran-based medium-ring macrolides as potent and selective inhibitors of the p110α subunit of phosphoinositide 3-kinase α (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer.[14] One such compound demonstrated an IC₅₀ value of 1.10 µM against the HL-60 cancer cell line.[14] The inhibition of PI3Kα leads to the suppression of the downstream AKT signaling pathway, inducing mitochondrial stress and subsequent caspase-mediated apoptosis in cancer cells.[14]
Experimental Protocols
Protocol 1: Protection of an Alcohol with Dihydropyran (THP Ether Formation)
This protocol is a general procedure for the tetrahydropyranylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol and dissolve it in dichloromethane.
-
Add 3,4-dihydro-2H-pyran and PPTS to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure THP ether.[7]
Protocol 2: Deprotection of a THP Ether
This protocol describes a mild method for the cleavage of THP ethers.
Materials:
-
THP ether (1.0 eq)
-
Lithium chloride (LiCl) (5.0 eq)
-
Water (10.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, combine the THP ether, lithium chloride, and water in dimethyl sulfoxide.
-
Heat the mixture to 90 °C under a nitrogen atmosphere and stir for 6 hours.
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with water and extract with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected alcohol.[11]
Protocol 3: Synthesis of a 1,4-Dihydropyran Derivative
This protocol outlines a multicomponent reaction for the synthesis of a functionalized dihydropyran.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Tantalum-based metal-organic framework (Ta-MOF) nanocatalyst (as specified in the literature)
-
Ethanol
-
Acetone
Procedure:
-
In a flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and the Ta-MOF nanocatalyst in ethanol.
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, add acetone to precipitate the catalyst.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative.[12]
Conclusion
Dihydropyran chemistry encompasses a rich and diverse set of reactions that are of significant importance to organic synthesis and medicinal chemistry. From its fundamental role as a protecting group to its incorporation into complex, biologically active molecules, the dihydropyran scaffold continues to be a valuable tool for chemists. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to leverage the unique properties of this versatile heterocycle in their work.
References
- 1. Dihydropyran - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dihydro-2H-pyran | 110-87-2 | Benchchem [benchchem.com]
- 3. Dihydropyran (DHP) [commonorganicchemistry.com]
- 4. Pyran, 2,3-dihydro- [webbook.nist.gov]
- 5. 3,4-Dihydro-2H-pyran(110-87-2) IR Spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Sodium 3,4-dihydro-2H-pyran-2-carboxylate
An In-depth Technical Guide to Sodium 3,4-dihydro-2H-pyran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 16698-52-5) is the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid. It belongs to the dihydropyran (DHP) class of heterocyclic compounds. The DHP core is a significant structural motif found in numerous natural products and is a versatile building block in organic synthesis.[1] Its derivatives have garnered attention in medicinal chemistry and materials science, highlighting the importance of understanding the fundamental properties of parent structures like this sodium salt.[1]
This guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthetic protocol, and the relevant biological context of this compound and its related structures.
Physical and Chemical Properties
Detailed experimental data for this compound is limited in publicly available literature. However, key properties can be summarized from supplier data and computational models. For comparative context, properties of the parent heterocyclic compound, 3,4-dihydro-2H-pyran, are also provided.
Properties of this compound
The following table summarizes the known and computed properties of the title compound.
| Property | Value | Source |
| CAS Number | 16698-52-5 | [2][3] |
| Molecular Formula | C₆H₇NaO₃ | [2] |
| Molecular Weight | 150.11 g/mol | [3] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available (expected to be soluble in water) | |
| Storage Temperature | 2-8 °C | [3] |
| Topological Polar Surface Area | 49.4 Ų | [2] |
| Heavy Atom Count | 10 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Properties of 3,4-dihydro-2H-pyran (Parent Compound)
The physical properties of the related compound 3,4-dihydro-2H-pyran (CAS No. 110-87-2) are well-documented and provide insight into the behavior of the dihydropyran ring system.
| Property | Value | Source |
| CAS Number | 110-87-2 | [4] |
| Molecular Formula | C₅H₈O | [4] |
| Molecular Weight | 84.12 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Melting Point | -70 °C | [4] |
| Boiling Point | 86 °C | [4] |
| Density | 0.922 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.440 | [4] |
| Solubility | Limited solubility in water; soluble in ethanol, ether, acetone. | [6] |
Spectral Data Analysis
-
¹H NMR: The spectrum is expected to show signals for the protons on the dihydropyran ring. Protons adjacent to the oxygen atom and the carboxylate group would be shifted downfield.
-
¹³C NMR: The carboxylate carbon would appear as a characteristic peak in the range of 170-185 ppm.[7] Other signals would correspond to the carbons of the dihydropyran ring. For reference, the ¹³C NMR spectrum of the parent 3,4-dihydro-2H-pyran has been reported.[8]
-
IR Spectroscopy: The spectrum should feature a strong asymmetric stretching vibration for the carboxylate (COO⁻) group, typically in the region of 1550-1610 cm⁻¹. This would replace the C=O stretch of the corresponding carboxylic acid (around 1710 cm⁻¹).[9]
Experimental Protocols
Proposed Synthesis via Cannizzaro Reaction
A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a plausible route can be designed based on the reported joint synthesis of a similar compound, the sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, via the Cannizzaro reaction.[10] This reaction involves the base-induced disproportionation of an aldehyde lacking an alpha-hydrogen.
Reaction Scheme: 2 x (3,4-dihydro-2H-pyran-2-carbaldehyde) + NaOH → this compound + (3,4-dihydro-2H-pyran-2-yl)methanol
Methodology:
-
Preparation of Reactants: Dissolve 3,4-dihydro-2H-pyran-2-carbaldehyde (2 equivalents) in a suitable alcohol solvent, such as ethanol.
-
Reaction Initiation: Prepare a concentrated aqueous solution of sodium hydroxide (1 equivalent). Add the NaOH solution dropwise to the aldehyde solution under vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture. The corresponding alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol, can be extracted using a non-polar organic solvent like diethyl ether.
-
The remaining aqueous layer contains the sodium salt product.
-
Distill the water from the aqueous layer under reduced pressure.
-
The resulting solid can be further dried in a vacuum oven to yield this compound.[10]
-
-
Purification: The crude sodium salt can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Caption: Proposed workflow for the synthesis of this compound.
Biological and Pharmacological Context
While this compound itself has not been extensively studied for biological activity, the dihydropyran scaffold is of significant interest to drug development professionals.
Precursor to Adenosine Receptor Agonists
The chiral aldehyde precursor, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is a key intermediate in the synthesis of potent and selective agonists for the adenosine A₂A and A₃ receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including inflammation and cardiovascular function.[11][12]
-
A₂A Receptor Signaling: The A₂A receptor typically couples to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[13] This pathway is often associated with anti-inflammatory effects.[12]
-
A₃ Receptor Signaling: The A₃ receptor primarily couples to the Gi protein, which inhibits adenylyl cyclase, causing a decrease in cAMP levels.[11][13] It can also signal through Gq proteins to activate the phospholipase C (PLC) pathway.[14]
The ability to synthesize potent agonists for these receptors underscores the value of the dihydropyran core in developing targeted therapeutics.
Caption: Signaling pathways for A₂A and A₃ adenosine receptors targeted by DHP derivatives.
Potential Cytotoxic Activity
Derivatives containing the dihydropyran ring have been investigated for their cytotoxic effects against various cancer cell lines.[15][16] While the precise mechanisms are often complex and compound-specific, potential pathways could involve the inhibition of key enzymes or receptor tyrosine kinases that are crucial for cancer cell proliferation and survival.[17][18] For instance, some dihydropyridine derivatives (a related but distinct class of heterocycles) have been shown to inhibit c-Met kinase activity or act as dual EGFR/VEGFR-2 inhibitors.[17][18] These findings suggest that the dihydropyran scaffold is a promising starting point for the design of novel anticancer agents.
Conclusion
This compound is a foundational compound within the dihydropyran family. While specific experimental data for this salt is sparse, a clear understanding of its properties and reactivity can be constructed from related compounds and established chemical principles. Its primary significance for researchers lies in its role as a potential building block and the established pharmacological relevance of the dihydropyran core, particularly in the development of adenosine receptor modulators. Further investigation into the direct biological activities of this compound and the development of optimized synthetic routes are warranted.
References
- 1. This compound | 16698-52-5 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 16698-52-5 [sigmaaldrich.com]
- 4. 3,4-二氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. 3,4-Dihydro-2H-pyran(110-87-2) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of A1, A2A, or A3 adenosine receptors attenuates lung ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A2A and A3 Receptors Are Able to Interact with Each Other. A Further Piece in the Puzzle of Adenosine Receptor-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal chiral synthetic routes to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a valuable chiral building block in the synthesis of various biologically active molecules. The guide details three key methodologies: Enzyme-Catalyzed Kinetic Resolution, Asymmetric Hetero-Diels-Alder Reaction, and Organocatalytic Domino Michael-Hemiacetalization. For each method, detailed experimental protocols are provided, and quantitative data is summarized in structured tables to facilitate comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathways and experimental workflows.
Enzyme-Catalyzed Kinetic Resolution
This method provides a classical and effective approach to obtaining the desired (R)-enantiomer from a racemic mixture. The process involves the enzymatic hydrolysis of a racemic acetate precursor, followed by separation and subsequent oxidation of the desired alcohol.
Experimental Protocol
Step 1: Enzymatic Hydrolysis of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran
-
To a mixture of phosphate buffer (0.01 M, pH 7.6), add (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran in acetone at room temperature and stir for 5 minutes.
-
Treat the mixture with Porcine Pancreatic Lipase (PPL) and stir the reaction at room temperature.
-
Constantly monitor and adjust the pH of the reaction to 7.6 with the addition of 3N NaOH.
-
After 24 hours, add an additional portion of PPL.
-
Monitor the progress of the reaction by HPLC using a chiral column.
-
After completion (typically 4 days), extract the reaction mixture with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to afford the crude product.
Step 2: Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde [1]
-
Prepare a mixture of (R)-3,4-dihydro-2H-pyran-2-methanol and (diacetoxyiodo)benzene (BAIB) in dichloromethane (CH₂Cl₂) and stir at room temperature for 30 minutes.[1]
-
Add TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) to the mixture.[1]
-
Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by TLC.[1]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated solution of Na₂S₂O₃ and brine.[1]
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Quantitative Data
| Step | Substrate | Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Enzymatic Hydrolysis | (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | Porcine Pancreatic Lipase (PPL), NaOH | (R)-3,4-dihydro-2H-pyran-2-methanol | - | >99% | [1] |
| Oxidation | (R)-3,4-dihydro-2H-pyran-2-methanol | BAIB, TEMPO | (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde | - | - | [1] |
Workflow Diagram
Caption: Enzyme-Catalyzed Kinetic Resolution Workflow.
Asymmetric Hetero-Diels-Alder Reaction
The asymmetric hetero-Diels-Alder (HDA) reaction is a powerful tool for the enantioselective synthesis of dihydropyran rings. This approach involves the [4+2] cycloaddition of a diene with a heterodienophile, catalyzed by a chiral Lewis acid or an organocatalyst, to directly form the chiral pyran framework.
Experimental Protocol (Representative)
-
To a solution of the chiral catalyst (e.g., a chiral bis(oxazoline)-Cu(II) complex or an oxazaborolidinium cation) in a suitable solvent (e.g., toluene or dichloromethane) at the specified temperature (e.g., -78 °C to room temperature), add the dienophile (e.g., acrolein or an acrolein derivative).
-
Stir the mixture for a short period to allow for catalyst-dienophile complex formation.
-
Add the diene (e.g., an electron-rich enol ether) to the reaction mixture.
-
Stir the reaction for the specified time, monitoring its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched dihydropyran derivative.
Quantitative Data (for similar reactions)
| Catalyst | Dienophile | Diene | Product | Yield | Enantiomeric Excess (ee) | Reference |
| C₂-symmetric bis(oxazoline)-Cu(II) complexes | α,β-unsaturated acyl phosphonates | Enol ethers | Dihydropyran derivatives | High | High | |
| Oxazaborolidinium cation | α-bromoacrolein | Neutral alkenes | Dihydropyran derivatives | High | Excellent | [2] |
Reaction Pathway Diagram
Caption: Asymmetric Hetero-Diels-Alder Reaction Pathway.
Organocatalytic Domino Michael-Hemiacetalization
Organocatalytic domino reactions provide an efficient and atom-economical route to complex molecules from simple starting materials in a single pot. For the synthesis of chiral dihydropyrans, a domino Michael-hemiacetalization reaction can be employed, often catalyzed by a chiral amine or a derivative thereof.
Experimental Protocol
-
In a glass vial equipped with a magnetic stirring bar, add the chiral organocatalyst (e.g., a square amide-derived catalyst) to a mixture of the 1,3-dicarbonyl compound and the (E)-3-aryl-2-nitroprop-2-en-1-ol in a suitable solvent (e.g., CH₂Cl₂) at room temperature.[3]
-
Monitor the reaction by TLC.[3]
-
After complete conversion of the starting material, evaporate the solvent.[3]
-
Purify the crude reaction mixture by column chromatography to afford the tetrahydropyranol intermediate.[3]
-
For dehydration to the dihydropyran, dissolve the intermediate in a suitable solvent (e.g., toluene) and add an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture (e.g., to 100 °C) for a specified time.
-
After cooling to room temperature, purify the product by column chromatography.
Quantitative Data (for similar reactions)
| Catalyst | Michael Acceptor | Michael Donor | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Square amide-derived catalyst | (E)-3-aryl-2-nitroprop-2-en-1-ols | β-keto esters | Dihydropyran derivatives | Good | up to >95:5 | up to 99% | [3] |
| Diphenylprolinol silyl ether | α,β-unsaturated aldehydes | 1,3-cycloalkanediones | Dihydropyran derivatives | Good | up to >8:1 | up to 97% |
Reaction Pathway Diagram
Caption: Organocatalytic Domino Michael-Hemiacetalization Pathway.
References
- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery
Abstract
The dihydropyran moiety, a six-membered heterocyclic ring containing one oxygen atom and a double bond, is a privileged scaffold frequently encountered in a diverse array of natural products. Its prevalence underscores its evolutionary selection as a key structural element for conferring potent and varied biological activities. This technical guide provides an in-depth exploration of the role of dihydropyrans in natural products, targeting researchers, scientists, and drug development professionals. We will delve into the biosynthesis of this crucial heterocyclic system, detail prominent synthetic strategies for its construction, and present a comprehensive overview of the associated biological activities, supported by quantitative data and detailed experimental protocols. This document aims to serve as a core resource to facilitate the discovery and development of novel therapeutic agents inspired by these remarkable natural scaffolds.
Introduction
Nature, a master chemist, has consistently provided humanity with a vast and intricate collection of bioactive molecules. Among these, natural products featuring the dihydropyran ring system have emerged as a particularly promising class for drug discovery and development. The inherent structural features of the dihydropyran scaffold, including its conformational flexibility and the presence of stereocenters, allow for precise three-dimensional arrangements of functional groups, enabling specific interactions with biological targets. This guide will illuminate the significance of the dihydropyran motif, from its origins in primary metabolism to its elaboration into complex, biologically active secondary metabolites.
Biosynthesis of the Dihydropyran Ring
The construction of the dihydropyran ring in nature is a testament to the efficiency and elegance of enzymatic catalysis. Two of the most significant biosynthetic routes are the polyketide and terpenoid pathways.
The Polyketide Pathway
Polyketide synthases (PKSs) are large, multi-domain enzymes that construct complex carbon skeletons from simple acyl-CoA precursors.[1] The formation of dihydropyran rings within polyketide biosynthesis often involves intramolecular cyclization reactions. A common mechanism proceeds through the generation of a polyketide chain with appropriately positioned hydroxyl and alkene functionalities. An enzyme-catalyzed intramolecular Michael addition or an oxa-Michael reaction can then lead to the formation of the dihydropyran ring.
For instance, the biosynthesis of certain alkyldihydropyrones is catalyzed by a novel type III polyketide synthase, Dihydropyrone Synthase A (DpyA).[2] This enzyme facilitates the condensation of a β-hydroxyl acid thioester with methylmalonyl-CoA, generating a triketide intermediate. Subsequent lactonization between a secondary alcohol and the thioester moiety results in the formation of the dihydropyrone ring.[2]
The Terpenoid Pathway
Terpenoids, or isoprenoids, are a large and diverse class of natural products derived from five-carbon isoprene units.[3] The biosynthesis of these compounds originates from two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, both of which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4][5][6] The formation of dihydropyran rings in terpenoid natural products often occurs through the cyclization of acyclic precursors containing appropriately positioned hydroxyl groups and double bonds, catalyzed by terpene synthases.
Chemical Synthesis of the Dihydropyran Core
The strategic importance of the dihydropyran motif has spurred the development of numerous synthetic methodologies for its construction. These methods offer access to a wide range of substituted dihydropyrans, enabling the synthesis of natural products and their analogues for structure-activity relationship (SAR) studies.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocycles.[7] In the context of dihydropyran synthesis, this [4+2] cycloaddition typically involves the reaction of an electron-rich alkene (dienophile) with an α,β-unsaturated carbonyl compound (heterodiene).[8][9] The use of chiral catalysts, such as bis(oxazoline)-copper(II) complexes, can render this transformation highly enantioselective.[8]
Organocatalytic Methods
Asymmetric organocatalysis has emerged as a versatile and environmentally benign approach for the synthesis of chiral molecules.[10] Various organocatalytic strategies have been successfully applied to the synthesis of dihydropyrans, often proceeding through cascade or domino reactions.[11] For example, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, catalyzed by chiral secondary amines, can afford highly functionalized dihydropyrans with excellent stereocontrol.[12]
Prins Cyclization
The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with a carbonyl compound to form a tetrahydropyran ring.[13][14] A modification of this reaction, the silyl-Prins cyclization, utilizes alkenylsilanes as nucleophiles, leading to the formation of dihydropyrans.[15][16] This method is particularly useful for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans.[13]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a cornerstone of modern organic synthesis, enabling the formation of cyclic alkenes from acyclic diene precursors.[17][18] This strategy has been widely employed in the synthesis of dihydropyran-containing natural products.[17][18][19] The judicious choice of a diene precursor allows for the construction of the dihydropyran ring at a late stage in the synthetic sequence.
Biological Activities of Dihydropyran-Containing Natural Products
The dihydropyran scaffold is a key pharmacophore in a multitude of natural products, endowing them with a broad spectrum of biological activities.
Anticancer Activity
Numerous dihydropyran-containing natural products have demonstrated significant cytotoxic activity against various cancer cell lines.[20][21][22] For example, certain biscoumarin and dihydropyran derivatives have shown potent antitumor activity.[23] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[10]
Table 1: Anticancer Activity of Dihydropyran Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Dihydropyran-based macrolides | HL-60 | 1.10 ± 0.075 | [24] |
| Thiazole substituted 1,4-DHPs | MCF-7 | 28.5 ± 3.5 | [24] |
| Thiazole substituted 1,4-DHPs | LS180 | 29.7 ± 4.7 | [24] |
| Thiazole substituted 1,4-DHPs | MOLT-4 | 17.4 ± 2.0 | [24] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[22] Dihydropyran-containing natural products represent a promising source of new antibiotics and antifungals.[7][23] Their antimicrobial activity is often assessed by determining the minimum inhibitory concentration (MIC).[1][5][25][26][27][28]
Table 2: Antimicrobial Activity of Dihydropyran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Biscoumarin derivative 1 | S. aureus ATCC 29213 | 2-16 | [23] |
| Biscoumarin derivative 2 | S. aureus ATCC 29213 | 2-16 | [23] |
| Ta-MOF nanostructures | Aspergillus fumigatus | 64 (MFC) | [9][29] |
| Ta-MOF nanostructures | Fusarium oxysporum | 32 (MFC) | [9][29] |
| Ta-MOF nanostructures | Rhodococcus equi | 32 (MBC) | [9][29] |
| Ta-MOF nanostructures | Shigella dysenteriae | 256 (MBC) | [9][29] |
MIC: Minimum Inhibitory Concentration, MFC: Minimum Fungicidal Concentration, MBC: Minimum Bactericidal Concentration
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[30] Several dihydropyran derivatives have exhibited potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[2][6][21][31][32]
Table 3: Anti-inflammatory Activity of Dihydropyran Derivatives
| Compound/Extract | Assay | IC50 (µg/mL) | Reference |
| Ethanolic extract of CF2 | Nitric oxide inhibition | 7.83 | [29] |
| Ethanolic extract of CF4 | Nitric oxide inhibition | 7.87 | [29] |
| Ethanolic extract of Piper nigrum | Nitric oxide inhibition | 10.52 | [29] |
| Ethanolic extract of Zingiber officinale | Nitric oxide inhibition | 11.93 | [29] |
| Ethanolic extract of Zingiber cassumunar | Nitric oxide inhibition | 21.33 | [29] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Procedure for Hetero-Diels-Alder Synthesis of Dihydropyrans
This protocol is adapted from the enantioselective synthesis of dihydropyrans using bis(oxazoline) copper(II) complexes.[8]
-
Catalyst Preparation: A solution of the bis(oxazoline) ligand (0.2-10 mol%) in a suitable solvent (e.g., CH₂Cl₂) is treated with a copper(II) salt (e.g., Cu(OTf)₂). The mixture is stirred at room temperature to form the chiral catalyst complex.
-
Reaction Setup: To the catalyst solution, the α,β-unsaturated carbonyl compound (heterodiene, 1.0 equiv) is added.
-
Addition of Dienophile: The electron-rich alkene (dienophile, 1.2-2.0 equiv) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature (ranging from -78 °C to room temperature) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated NaHCO₃ solution). The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired dihydropyran.
MTT Assay for Anticancer Activity
This protocol is a generalized procedure for assessing the cytotoxicity of compounds against cancer cell lines.[3][33][34][35]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][21][29][36]
-
Cell Culture: RAW 264.7 cells are cultured in 96-well plates until they reach 80-90% confluency.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of culture supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells. The IC₅₀ value is then determined.
Determination of Minimum Inhibitory Concentration (MIC)
This is a standard broth microdilution method to determine the antimicrobial activity of a compound.[5][20][31]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Perspectives
Dihydropyran-containing natural products represent a rich and underexplored source of chemical diversity with immense potential for the development of novel therapeutic agents. The intricate biosynthetic pathways that construct these molecules offer valuable insights for enzymatic and chemo-enzymatic synthesis. Furthermore, the continuous development of innovative and stereoselective synthetic methodologies provides powerful tools for accessing these complex structures and their analogues. The broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscores the privileged nature of the dihydropyran scaffold. Future research in this area should focus on the isolation and characterization of new dihydropyran-containing natural products from underexplored ecological niches, the elucidation of their mechanisms of action, and the application of modern synthetic and medicinal chemistry approaches to optimize their therapeutic potential. The integration of these multidisciplinary efforts will undoubtedly pave the way for the discovery of the next generation of dihydropyran-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcdr.net [jcdr.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. api.pageplace.de [api.pageplace.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07520F [pubs.rsc.org]
- 17. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00593D [pubs.rsc.org]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. actascientific.com [actascientific.com]
- 29. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 30. High-speed microwave-promoted hetero-Diels-Alder reactions of 2(1H)-pyrazinones in ionic liquid doped solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. thaiscience.info [thaiscience.info]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. dovepress.com [dovepress.com]
An In-depth Technical Guide to Dihydropyran Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrans are six-membered heterocyclic organic compounds containing one oxygen atom and one double bond in the ring. They are versatile and highly valuable building blocks in organic synthesis due to their prevalence in a wide array of biologically active natural products and pharmaceuticals. The dihydropyran motif is a key structural feature in compounds exhibiting diverse pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. Their utility also extends to their role as protecting groups for alcohols and amines in complex multi-step syntheses. This guide provides a comprehensive overview of the synthesis, reactivity, and application of dihydropyran building blocks, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Synthesis of Dihydropyran Building Blocks
A variety of synthetic strategies have been developed to access the dihydropyran core, often with high levels of stereocontrol. Key methodologies include cycloaddition reactions, multicomponent reactions, and organocatalytic approaches.
Hetero-Diels-Alder Reactions
The hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical method for the construction of dihydropyran rings. This [4+2] cycloaddition typically involves the reaction of an electron-rich diene with an electron-poor dienophile, or an inverse-electron demand variant. The use of chiral catalysts has enabled highly enantioselective versions of this reaction.
Table 1: Enantioselective Hetero-Diels-Alder Reactions for Dihydropyran Synthesis
| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Danishefsky's diene | Benzaldehyde | (R)-BINOL-Ti(O-iPr)₂ (10) | CH₂Cl₂ | -78 | 4 | 95 | 98 | [1] |
| 2 | 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | Glyoxylate ester | Cu(II)-Box (10) | CH₂Cl₂ | -78 | 2 | 92 | >99 | [2] |
| 3 | (E)-1-Methoxy-2-methyl-3-trimethylsilyloxy-1,3-butadiene | Ethyl glyoxylate | Cr(III)-salen (5) | Toluene | -20 | 24 | 88 | 96 | [3] |
| 4 | Brassard's diene | 4-Nitrobenzaldehyde | Jacobsen's catalyst (2) | CH₂Cl₂ | -40 | 18 | 91 | 97 | [3] |
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer an efficient and convergent approach to complex dihydropyran structures. These reactions are particularly valuable in the construction of highly substituted and functionally diverse dihydropyran libraries.
Table 2: Multicomponent Synthesis of Dihydropyran Derivatives
| Entry | Aldehyde | Malononitrile | 1,3-Dicarbonyl Compound | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | 1.0 equiv | Dimedone | Piperidine | EtOH, rt, 2h | 95 | [4] |
| 2 | 4-Nitrobenzaldehyde | 1.0 equiv | Ethyl acetoacetate | L-proline | H₂O, 60°C, 4h | 92 | [4] |
| 3 | Benzaldehyde | 1.0 equiv | Acetylacetone | K₂CO₃ | DMF, 80°C, 1h | 88 | [4] |
| 4 | 2-Naphthaldehyde | 1.0 equiv | 1,3-Indandione | Et₃N | EtOH, reflux, 3h | 90 | [4] |
N-Heterocyclic Carbene (NHC) Organocatalysis
N-Heterocyclic carbenes have emerged as powerful organocatalysts for the synthesis of dihydropyranones through various annulation strategies. These reactions often proceed with high enantioselectivity and allow for the construction of complex chiral molecules from simple starting materials.[1][5]
Table 3: NHC-Catalyzed Enantioselective Synthesis of Dihydropyranones
| Entry | α,β-Unsaturated Aldehyde | Pronucleophile | Catalyst (mol%) | Base | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Cinnamaldehyde | 1,3-Diphenyl-1,3-propanedione | Chiral Triazolium Salt (10) | DBU | THF | 95 | 96 | [1] |
| 2 | Crotonaldehyde | Dimedone | Chiral Triazolium Salt (20) | Cs₂CO₃ | CH₂Cl₂ | 82 | 92 | [1] |
| 3 | 3-(Furan-2-yl)acrylaldehyde | Ethyl 2-oxocyclopentanecarboxylate | Chiral Imidazolium Salt (10) | K₂CO₃ | Toluene | 88 | 94 | [6] |
| 4 | (E)-4-Phenylbut-2-enal | Methyl 2-cyano-3-phenylacrylate | Chiral Triazolium Salt (5) | DBU | CHCl₃ | 75 | >99 | [7] |
Experimental Protocols
General Procedure for Dihydropyran (THP) Protection of an Alcohol
This protocol describes the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether.[8]
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂) at room temperature is added PPTS (0.1 equiv).
-
3,4-Dihydro-2H-pyran (1.5 equiv) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
The reaction mixture is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired THP-protected alcohol.
Caption: General experimental workflow for the protection of an alcohol as a THP ether.
Enantioselective Synthesis of a Dihydropyran via Hetero-Diels-Alder Reaction
This protocol is a representative example of a catalytic, enantioselective hetero-Diels-Alder reaction to synthesize a chiral dihydropyran.[2]
Materials:
-
(R)-BINOL (0.1 equiv)
-
Titanium(IV) isopropoxide (0.1 equiv)
-
4Å Molecular sieves
-
Dichloromethane (CH₂Cl₂)
-
Danishefsky's diene (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried flask is charged with (R)-BINOL (0.1 equiv), 4Å molecular sieves, and dichloromethane under an inert atmosphere.
-
Titanium(IV) isopropoxide (0.1 equiv) is added, and the mixture is stirred at room temperature for 1 hour.
-
The mixture is cooled to -78 °C, and the aldehyde (1.0 equiv) is added.
-
Danishefsky's diene (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and then filtered through a pad of Celite.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the enantioenriched dihydropyran.
Applications in Drug Development and Total Synthesis
The dihydropyran scaffold is a privileged structure in medicinal chemistry, appearing in several FDA-approved drugs. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties.
Tipranavir
Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV. A key feature of its structure is a dihydropyranone ring, which is crucial for its binding to the HIV protease enzyme. The synthesis of Tipranavir often involves the construction of this chiral dihydropyranone core as a key step. An efficient synthesis has been reported utilizing an iridium-catalyzed asymmetric allylic substitution of a dihydropyranone precursor, achieving high yield, diastereoselectivity (>20:1), and enantioselectivity (99% ee).[9]
Zanamivir
Zanamivir is an antiviral medication used to treat and prevent influenza caused by influenza A and B viruses. It is a neuraminidase inhibitor, and its dihydropyran ring mimics the natural substrate of the viral neuraminidase enzyme. The synthesis of Zanamivir often starts from D-glucono-δ-lactone and involves the stereocontrolled construction of the densely functionalized dihydropyran core.[10]
Role in PI3K/AKT Signaling Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Several natural and synthetic compounds containing the dihydropyran moiety have been shown to be potent and selective inhibitors of this pathway. For example, certain dihydropyran-based macrolides have been identified as selective inhibitors of the p110α subunit of PI3Kα, leading to apoptotic cell death in cancer cell lines.
Caption: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory action of dihydropyran-based compounds.[11][12][13][14][15]
Conclusion
Dihydropyran building blocks are of paramount importance in modern organic synthesis and medicinal chemistry. The development of robust and stereoselective synthetic methodologies, including hetero-Diels-Alder reactions, multicomponent reactions, and organocatalytic transformations, has provided access to a vast array of structurally diverse dihydropyrans. Their application in the total synthesis of complex natural products and as key pharmacophores in FDA-approved drugs underscores their significance. The continued exploration of novel synthetic routes and the investigation of their biological activities will undoubtedly lead to the discovery of new therapeutic agents and advance the field of organic synthesis.
References
- 1. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Heterocyclic Carbene-Catalyzed Asymmetric Oxidative Hetero-Diels-Alder Reactions with Simple Aliphatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NHC-catalyzed enantioselective synthesis of dihydropyran-4-carbonitriles bearing all-carbon quaternary centers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
Methodological & Application
Application Notes and Protocols: Sodium 3,4-dihydro-2H-pyran-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium 3,4-dihydro-2H-pyran-2-carboxylate is a versatile building block in organic synthesis, offering a gateway to a variety of valuable molecules. Its dihydropyran scaffold is a key structural motif in numerous natural products and pharmaceuticals, including the antiviral drug Zanamivir.[1] This document provides detailed application notes and experimental protocols for the use of this reagent in several key synthetic transformations.
Overview of Applications
This compound serves as a precursor for the synthesis of chiral monomers for polymerization, a starting material for the preparation of functionalized polyesters, and can undergo decarboxylation to yield the parent heterocycle. Its utility is particularly notable in the fields of medicinal chemistry and materials science.
Key Synthetic Pathways
Caption: Key synthetic transformations starting from this compound.
Synthesis of the Reagent
The most common and high-yielding method for the synthesis of this compound and its derivatives is the Cannizzaro reaction of the corresponding aldehyde.
Protocol: Synthesis of Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate via Cannizzaro Reaction
This protocol describes the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde to yield the corresponding sodium carboxylate and alcohol.
Experimental Workflow
Caption: Workflow for the Cannizzaro synthesis of the sodium salt.
Methodology:
-
In a reaction vessel, combine 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde and a 40% aqueous solution of sodium hydroxide.
-
Stir the mixture at a constant temperature of 323 K to facilitate the Cannizzaro reaction.
-
After the reaction is complete, extract the mixture with diethyl ether. The corresponding alcohol, 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol, will partition into the organic phase.
-
Separate the aqueous layer containing the sodium carboxylate.
-
Remove the water from the aqueous layer under vacuum.
-
Dry the resulting solid to obtain pure sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate.
| Parameter | Value |
| Temperature | 323 K |
| NaOH Concentration | 40% (aq) |
| Yield | 96.8% |
Table 1: Optimized reaction conditions and yield for the synthesis of Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate.[2][3]
Application in Polymer Synthesis
This compound is a key starting material for the synthesis of chiral monomers used in the production of stereoregular polyacetals.[4]
Protocol: Synthesis of (+)-(1R,5S)-6,8-Dioxabicyclo[3.2.1]octane
This multi-step protocol outlines the conversion of the racemic sodium salt to the enantiomerically pure bicyclic monomer.
Methodology:
Step 1: Acidification to 3,4-Dihydro-2H-pyran-2-carboxylic Acid
-
Dissolve this compound in water.
-
Cool the solution in an ice bath and acidify to a low pH with a mineral acid (e.g., dilute HCl or H₂SO₄).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid. Note: The free acid can be unstable and prone to polymerization, so it is often used immediately in the next step.
Step 2: Enantiomeric Resolution
-
Dissolve the racemic 3,4-dihydro-2H-pyran-2-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as dehydroabietylamine, to form diastereomeric salts.
-
Allow the salts to crystallize. The diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
-
Isolate the desired diastereomeric salt by filtration.
-
Treat the isolated salt with a base (e.g., aqueous NaOH) to liberate the chiral amine and form the sodium salt of the enantiomerically pure carboxylic acid in the aqueous phase.
-
Acidify the aqueous phase and extract the enantiomerically pure carboxylic acid as described in Step 1.
Step 3: Cyclization to (+)-(1R,5S)-6,8-Dioxabicyclo[3.2.1]octane
A specific protocol for this cyclization was not found in the search results. However, a plausible method would involve an acid-catalyzed intramolecular cyclization.
-
Dissolve the enantiomerically pure 3,4-dihydro-2H-pyran-2-carboxylic acid in an appropriate solvent.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to promote intramolecular cyclization.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, neutralize the acid, and purify the product by distillation or chromatography to yield (+)-(1R,5S)-6,8-dioxabicyclo[3.2.1]octane.
Intermediate for Polyester Synthesis
The dihydropyran motif can be incorporated into polyester chains. This is typically achieved by first converting this compound into the corresponding alcohol, 3,4-dihydro-2H-pyran-2-yl-methanol, which can then be used in polymerization reactions.
Protocol: Two-Step Synthesis of 3,4-Dihydro-2H-pyran-2-yl-methanol
Step 1: Esterification of this compound
This protocol is a general method for the esterification of a sodium carboxylate with an alkyl halide.
Methodology:
-
Suspend this compound in a suitable solvent such as DMF or THF.
-
Add a stoichiometric amount or a slight excess of an alkyl halide (e.g., methyl iodide or ethyl bromide).
-
Heat the mixture to promote the Sₙ2 reaction. The reaction temperature will depend on the reactivity of the alkyl halide and the solvent used.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter off the sodium halide byproduct, and remove the solvent under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
| Parameter | Typical Range |
| Solvent | DMF, THF |
| Alkyl Halide | MeI, EtBr |
| Temperature | 50-100 °C |
| Typical Yield | 60-90% |
Table 2: General conditions for the esterification of sodium carboxylates.
Step 2: Reduction of the Ester to 3,4-Dihydro-2H-pyran-2-yl-methanol
Methodology:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the 3,4-dihydro-2H-pyran-2-carboxylate ester (from Step 1) in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash them thoroughly with the ether solvent.
-
Dry the combined organic filtrates over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield 3,4-dihydro-2H-pyran-2-yl-methanol.
Decarboxylation to 3,4-Dihydro-2H-pyran
Sodium carboxylates can be decarboxylated by heating with soda-lime (a mixture of NaOH and CaO) to yield the corresponding hydrocarbon, in this case, the parent heterocycle.[5]
Protocol: Soda-Lime Decarboxylation
Methodology:
-
Thoroughly mix solid this compound with powdered soda-lime in a dry reaction vessel.
-
Heat the mixture strongly.
-
The product, 3,4-dihydro-2H-pyran, will distill from the reaction mixture. Collect the distillate in a cooled receiver.
-
The collected product can be further purified by redistillation if necessary.
| Reagent | Ratio (by weight) |
| Sodium Salt | 1 part |
| Soda-Lime | 2-3 parts |
Table 3: Typical reagent ratio for soda-lime decarboxylation.
References
- 1. Soda Lime Decarboxylation Important Concepts for JEE Exam Preparation [vedantu.com]
- 2. quora.com [quora.com]
- 3. scispace.com [scispace.com]
- 4. US3655701A - Production of carboxylic acid esters by reaction of sodium carboxylates with alkyl halides using certain glycols and ethers as diluents - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Adenosine A2A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of key adenosine A2A receptor agonists. The information is intended to guide researchers in the chemical synthesis and characterization of these important pharmacological tools.
Introduction
The adenosine A2A receptor (A2AAR) is a G-protein coupled receptor that plays a crucial role in various physiological processes, including vasodilation, inflammation, and neurotransmission.[1][2] Selective agonists of the A2AAR are valuable for research and have therapeutic potential for conditions such as coronary artery disease and inflammation.[3][4] This document outlines synthetic protocols for two prominent A2AAR agonists, Regadenoson and CGS-21680, along with relevant quantitative data and pathway diagrams.
Adenosine A2A Receptor Signaling Pathway
Activation of the A2AAR by an agonist initiates a signaling cascade that primarily involves the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.[1]
Synthesis Protocols
Protocol 1: Synthesis of Regadenoson
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1][5] The synthesis can be achieved through multiple routes, with a common method involving the reaction of 2-hydrazinoadenosine with a pyrazole derivative.[5][6]
Experimental Workflow for Regadenoson Synthesis
Detailed Methodology:
A multi-step synthesis of Regadenoson starting from 2-chloroadenine is described with an overall yield of approximately 43% and a purity of 98.6%.[7]
-
Synthesis of 2-Hydrazinoadenine: 2-Chloroadenine is reacted with hydrazine hydrate.[7]
-
Cyclization: The resulting 2-hydrazinoadenine is subjected to cyclization with ethyl 2-formyl-3-oxopropionate.[7]
-
Amination: The product from the previous step undergoes amination with methylamine.[7]
-
Glycosidation: The intermediate is then glycosylated with 1,2,3,5-tetra-O-acetate-β-D-ribofuranose in the presence of trimethylsilyl triflate (TMSOTf).[7]
-
Hydrolysis: The final step involves hydrolysis with sodium hydroxide to yield Regadenoson.[7]
Another described synthesis of a related A2A agonist involves the glycosylation of a purine derivative as a key step.[8] Specifically, a highly selective 9-beta-glycosylation reaction is performed between a 2-haloadenine or an N(2)-alkyl-6-chloroguanine and a D-ribose derivative.[8]
For a large-scale synthesis, a process starting from (4S,2R,3R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol and ethyl 2-formyl-3-oxopropanoate has been developed.[9] The reaction is conducted in ethanol at approximately 80°C.[9] The resulting intermediate, ethyl 1-{9-[(4S,2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-aminopurin-2-yl}pyrazole-4-carboxylate, is obtained in good yield and purity.[9]
Protocol 2: Synthesis of CGS-21680
CGS-21680 is a potent and selective A2A receptor agonist widely used in research.[10] Its synthesis involves the modification of adenosine at the C2 position.
Detailed Methodology:
The synthesis of CGS-21680 and its analogs can be achieved through various routes. One common strategy involves the introduction of a 2-[p-(2-carboxyethyl)phenethylamino] group at the C2 position of an adenosine derivative.
A general method for preparing 2-substituted adenosine analogs involves starting with 2-chloroadenosine. The chloro group at the C2 position can be displaced by various nucleophiles to introduce the desired substituent.
For the synthesis of CGS-21680, 2-chloroadenosine-5'-N-ethylcarboxamide can be reacted with p-(2-carboxyethyl)phenethylamine under suitable conditions to yield the final product.
Quantitative Data Summary
The following tables summarize key quantitative data for selected adenosine A2A receptor agonists.
Table 1: Synthesis Yields and Purity
| Compound | Starting Material | Key Reaction Step | Yield (%) | Purity (%) | Reference |
| Regadenoson | 2-Chloroadenine | Multi-step synthesis | ~43 | 98.6 | [7] |
| Ethyl 1-{9-[(4S,2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-aminopurin-2-yl}pyrazole-4-carboxylate | (4S,2R,3R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | Reaction with ethyl 2-formyl-3-oxopropionate | Not specified | 96.6 | [9] |
Table 2: Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| CGS-21680 | Adenosine A2A | Binding | 27 | 1.48-180 | |
| CGS-21680 | Adenosine A2A | Binding | 22 (IC50) | - | [10] |
| Regadenoson | Adenosine A2A | Binding | 1269 | - | [5] |
| Regadenoson | Adenosine A1 | Binding | 16460 | - | [5] |
| (S)-PHPNECA | Human A1 | Binding | low nM | - | [11] |
| (S)-PHPNECA | Human A2A | Binding | low nM | - | [11] |
| (S)-PHPNECA | Human A3 | Binding | low nM | - | [11] |
| (S)-PHPNECA | Human A2B | Functional | - | 220 | [11] |
Purification and Characterization
Following synthesis, purification of the A2A receptor agonists is crucial. Common purification techniques include crystallization and chromatography. Characterization is typically performed using methods such as High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation.
For biological characterization, radioligand binding assays are employed to determine the affinity (Ki) of the synthesized compounds for the A2A receptor.[12][13] Functional assays, such as measuring cAMP accumulation in cells expressing the A2A receptor, are used to determine the potency (EC50) and efficacy of the agonists.[13]
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for the synthesis and evaluation of adenosine A2A receptor agonists. The detailed methodologies and comparative data tables will aid researchers in producing these compounds for their studies and in the development of novel A2AAR-targeting therapeutics. The provided diagrams offer a clear visualization of the underlying biological pathway and synthetic workflows.
References
- 1. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of the human adenosine A(2a) receptor functionally expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A2A adenosine receptor and its modulators: overview on a druggable GPCR and on structure-activity relationship analysis and binding requirements of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Synthesis of Regadenoson [cjph.com.cn]
- 8. Efficient synthesis of an adenosine A2a agonist: glycosylation of 2-haloadenines and an N2-alkyl-6-chloroguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9085601B2 - Process for preparing an A2A-adenosine receptor agonist and its polymorphs - Google Patents [patents.google.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Medicinal chemistry of adenosine A2A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological and biochemical characterization of purified A2a adenosine receptors in human platelet membranes by [3H]-CGS 21680 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficient and successful molecular construction. The hydroxyl group, ubiquitous in natural products and pharmaceutical agents, often requires temporary masking to prevent unwanted side reactions. The dihydropyran (DHP) protecting group strategy offers a robust and cost-effective method for the protection of alcohols, forming a tetrahydropyranyl (THP) ether.[1][2] THP ethers are valued for their ease of introduction, stability under a wide range of non-acidic conditions, and straightforward removal.[1][2]
THP ethers are stable to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[1][3] This stability profile makes them highly valuable in complex synthetic pathways. However, a key consideration is that the reaction of DHP with a chiral alcohol introduces a new stereocenter at the anomeric carbon of the THP ring, potentially leading to a mixture of diastereomers.[3]
This document provides detailed application notes and experimental protocols for the protection of alcohols using 3,4-dihydro-2H-pyran and the subsequent deprotection of the resulting THP ethers.
Reaction Mechanisms
The formation and cleavage of THP ethers are both acid-catalyzed processes.
Protection of Alcohols with Dihydropyran
The protection of an alcohol with dihydropyran proceeds via an acid-catalyzed addition of the alcohol to the enol ether of DHP. The mechanism can be summarized in the following steps:
-
Protonation of Dihydropyran: The acid catalyst protonates the double bond of dihydropyran, generating a resonance-stabilized oxocarbenium ion.[4]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.[4]
-
Deprotonation: A weak base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[4]
Caption: Mechanism of THP Protection of Alcohols.
Deprotection of THP Ethers
The deprotection of THP ethers is essentially the reverse of the protection reaction, relying on acid-catalyzed hydrolysis.
-
Protonation of the THP Ether: The acid catalyst protonates the ether oxygen atom of the THP ring.[4]
-
Cleavage and Formation of Oxocarbenium Ion: The protonated ether cleaves to regenerate the alcohol and the resonance-stabilized oxocarbenium ion.[4]
-
Hydrolysis of the Intermediate: A nucleophile, typically water or an alcohol solvent, attacks the oxocarbenium ion.[4]
-
Deprotonation: Subsequent deprotonation steps lead to the formation of 5-hydroxypentanal and regeneration of the acid catalyst.[5]
Caption: Mechanism of Acid-Catalyzed Deprotection of THP Ethers.
Experimental Protocols
Protocol 1: General Procedure for the Tetrahydropyranylation of Alcohols
This protocol is a general method for the protection of primary, secondary, and tertiary alcohols using a catalytic amount of p-toluenesulfonic acid (p-TsOH).
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2-2.0 equiv)[6]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equiv)[6]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2-2.0 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Deprotection of THP Ethers
This protocol describes a common method for the acidic hydrolysis of THP ethers to regenerate the parent alcohol.
Materials:
-
THP ether (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the THP ether (1.0 equiv) in a mixture of acetic acid, tetrahydrofuran, and water (e.g., a 4:2:1 v/v/v ratio).[7]
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) as needed.[8] Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by column chromatography if necessary.
Data Presentation
The following tables summarize the reaction conditions and yields for the tetrahydropyranylation of various alcohols and the deprotection of the corresponding THP ethers under different catalytic systems.
Table 1: Tetrahydropyranylation of Various Alcohols
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | ZrCl₄ (catalytic) | CH₂Cl₂ | - | High | [9] |
| 2 | 1-Octanol | H₁₄[NaP₅W₃₀O₁₁₀] | Neat | 0.5 | 95 | [10] |
| 3 | Cyclohexanol | H₁₄[NaP₅W₃₀O₁₁₀] | Neat | 0.5 | 98 | [10] |
| 4 | 2-Phenylethanol | NH₄HSO₄@SiO₂ (0.3) | CPME | 4 | 95 | [2] |
| 5 | Cinnamyl alcohol | NH₄HSO₄@SiO₂ (0.3) | CPME | 4 | 94 | [2] |
| 6 | (-)-Menthol | NH₄HSO₄@SiO₂ (0.3) | 2-MeTHF | 4 | 85 | [2] |
| 7 | Phenol | NH₄HSO₄@SiO₂ (0.3) | 2-MeTHF | 6 | 70 | [2] |
| 8 | 4-Chlorophenol | Wells-Dawson acid (1) | Toluene | 2 | 98 | [4] |
| 9 | 1-Heptanol | Wells-Dawson acid (1) | Toluene | 2 | 95 | [4] |
| 10 | 2-Propanol | Wells-Dawson acid (1) | Toluene | 2 | 96 | [4] |
Table 2: Deprotection of Various THP Ethers
| Entry | Substrate (THP Ether of) | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Octanol | LiCl/H₂O | DMSO | 90 | 6 | 90 | [11] |
| 2 | Cyclohexanol | LiCl/H₂O | DMSO | 90 | 6 | 92 | [11] |
| 3 | Benzyl alcohol | LiCl/H₂O | DMSO | 90 | 6 | 95 | [11] |
| 4 | Phenol | LiCl/H₂O | DMSO | 90 | 6 | 94 | [11] |
| 5 | 4-Chlorophenol | Wells-Dawson acid (1%) | THF/1% MeOH | RT | 0.25 | >95 | [4] |
| 6 | 1-Heptanol | Wells-Dawson acid (1%) | THF/1% MeOH | RT | 0.25 | >95 | [4] |
| 7 | 2-Propanol | Wells-Dawson acid (1%) | THF/1% MeOH | RT | 0.25 | >95 | [4] |
| 8 | Cholesterol | Expansive graphite | Methanol | 40-50 | 0.5 | 95 | [8] |
| 9 | (-)-Menthol | H₂SO₄@SiO₂ | - | - | - | - | [2] |
| 10 | Iodobenzyl alcohol | p-TsOH·H₂O | 2-Propanol | 0 | 17 | - | [12] |
Experimental Workflow
The general workflow for a synthesis involving the use of a DHP protecting group strategy is outlined below.
Caption: General workflow for DHP protection/deprotection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 6. Dihydropyran (DHP) [commonorganicchemistry.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. total-synthesis.com [total-synthesis.com]
Polymerization Techniques for Dihydropyran-Based Monomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of dihydropyran-based monomers. Dihydropyran (DHP) and its derivatives are versatile building blocks for the synthesis of functional polymers with applications in diverse fields, including biomedical engineering and drug delivery. The unique structure of these polymers, often featuring a polyether backbone with pendant functional groups, allows for tailored properties such as biodegradability, biocompatibility, and stimuli-responsiveness. This document focuses on three primary polymerization techniques: cationic polymerization, radical polymerization, and ring-opening polymerization (ROP).
Introduction to Dihydropyran-Based Polymers
Polymers derived from dihydropyran and its analogs have garnered significant interest due to their potential in biomedical applications. The ether linkages in the polymer backbone can impart flexibility and hydrophilicity, while the pendant groups can be functionalized for specific applications, such as drug conjugation or targeted delivery. These polymers can be designed to be biodegradable, breaking down into non-toxic byproducts, which is a critical attribute for in vivo applications.
Cationic Polymerization
Cationic polymerization is a widely used method for polymerizing vinyl ethers like dihydropyran. This technique typically involves an electrophilic initiator that activates the monomer, leading to a propagating carbocationic chain end. Living cationic polymerization, in particular, offers excellent control over molecular weight and dispersity.[1]
Signaling Pathway: Cationic Polymerization Mechanism
Caption: General mechanism of cationic polymerization.
Experimental Protocol: Cationic Polymerization of 2,3-Dihydrofuran
This protocol describes the living cationic polymerization of 2,3-dihydrofuran (DHF), a related monomer to dihydropyran, which can be adapted for other dihydropyran-based monomers.[1]
Materials:
-
2,3-Dihydrofuran (DHF), purified by distillation.
-
Toluene, dried and distilled.
-
Tetrahydrofuran (THF), dried and distilled.
-
Ethylaluminum sesquichloride (Et1.5AlCl1.5) in toluene.
-
Methanol.
Procedure:
-
In a glovebox, add purified DHF (e.g., 1.0 M) and THF (e.g., 1.0 M) to a dried glass reactor equipped with a magnetic stirrer.
-
Cool the reactor to 0 °C in an ice bath.
-
Add the Et1.5AlCl1.5 solution in toluene (e.g., 10 mM) to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 1-24 hours), monitoring the conversion by taking aliquots for analysis (e.g., ¹H NMR).
-
Quench the polymerization by adding an excess of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Quantitative Data for Cationic Polymerization
| Monomer | Initiator System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 2,3-Dihydrofuran | Et1.5AlCl1.5 / THF | Toluene | 0 | 24 | >95 | 15,000 | 1.15 | [1] |
| 5-Methyl-2,3-dihydrofuran | Acetyl perchlorate | Toluene | -78 | - | - | - | ~1.1 | [1] |
| Styrene/2,3-Dihydro-4H-pyran | H3PW12O40 | Bulk | 30 | - | 60-85 | - | - | [2] |
Radical Polymerization
Radical polymerization is a versatile technique that can be used for a wide range of vinyl monomers, including those with dihydropyran moieties. This method typically employs a radical initiator, such as azobisisobutyronitrile (AIBN), to generate free radicals that initiate the polymerization process.
Workflow: Radical Polymerization
Caption: General workflow for radical polymerization.
Experimental Protocol: Radical Terpolymerization of Dihydropyran
This protocol describes the radical-initiated terpolymerization of 3,4-dihydro-2H-pyran (DHP), maleic anhydride (MA), and vinyl acetate (VA).[3]
Materials:
-
3,4-Dihydro-2H-pyran (DHP), purified.
-
Maleic anhydride (MA), recrystallized.
-
Vinyl acetate (VA), purified.
-
2,2′-Azobisisobutyronitrile (AIBN), recrystallized.
-
Methyl ethyl ketone (MEK), dried.
-
Nitrogen gas.
Procedure:
-
In a reaction vessel, dissolve DHP, MA, and VA in MEK at desired molar ratios.
-
Add AIBN as the initiator (e.g., 1-2 mol % relative to total monomers).
-
Purge the reaction mixture with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 65 °C with constant stirring under a nitrogen atmosphere.
-
Allow the polymerization to proceed for a specified time (e.g., 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the terpolymer by pouring the solution into a suitable non-solvent (e.g., diethyl ether or petroleum ether).
-
Filter the precipitate, wash with the non-solvent, and dry under vacuum at 40-50 °C.
Quantitative Data for Radical Polymerization
| Monomer System | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| DHP/MA/VA | AIBN | MEK | 65 | - | - | - | - | [3] |
| Hydroxy-functional Vinyl Ethers | V-601 | Bulk | 60 | 24 | >75 | 26,400 | <1.38 | [4] |
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is another important strategy for synthesizing polymers from cyclic monomers. While less common for simple dihydropyrans which tend to undergo cationic polymerization at the double bond, functionalized dihydropyran derivatives or related lactones can be polymerized via ROP to yield polyesters or polyethers with controlled structures.
Logical Relationship: Ring-Opening Polymerization
Caption: General steps in ring-opening polymerization.
Experimental Protocol: Ring-Opening Polymerization of a Dihydropyran-related Lactone (ε-Caprolactone)
As a representative protocol for ROP that can be adapted for suitable dihydropyran-based cyclic esters, the polymerization of ε-caprolactone is described.
Materials:
-
ε-Caprolactone, dried and distilled.
-
Benzyl alcohol, as initiator, dried.
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂), as catalyst.
-
Toluene, anhydrous.
-
Methanol.
Procedure:
-
Charge a dried Schlenk flask with ε-caprolactone and benzyl alcohol under a nitrogen atmosphere.
-
Add anhydrous toluene to dissolve the monomer and initiator.
-
Introduce the Sn(Oct)₂ catalyst solution in toluene to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 110 °C) and stir.
-
Monitor the polymerization progress by techniques such as GPC or ¹H NMR.
-
After achieving the desired molecular weight or conversion, cool the reaction to room temperature.
-
Precipitate the polymer in a large excess of cold methanol.
-
Filter the polymer and dry under vacuum until a constant weight is achieved.
Quantitative Data for Ring-Opening Polymerization
| Monomer | Initiator/Catalyst | Solvent | Temp. (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| ε-Caprolactone | Ganciclovir/DBU | Ionic Liquid | - | - | - | [5] |
Applications in Drug Delivery
Polymers based on dihydropyran are promising candidates for drug delivery systems due to their potential biocompatibility and biodegradability. The polymer backbone and pendant groups can be engineered to encapsulate or conjugate therapeutic agents, and to control their release profile.
Workflow: Preparation of Drug-Loaded Nanoparticles
Caption: General workflow for nanoparticle preparation.
Experimental Protocol: Nanoprecipitation for Drug Encapsulation
This is a general protocol for forming drug-loaded nanoparticles from a pre-synthesized dihydropyran-based polymer.
Materials:
-
Dihydropyran-based polymer.
-
Hydrophobic drug.
-
A water-miscible organic solvent (e.g., acetone, THF).
-
Aqueous phase (e.g., deionized water), potentially containing a surfactant (e.g., Pluronic F68).
Procedure:
-
Dissolve the dihydropyran-based polymer and the hydrophobic drug in the organic solvent.
-
Prepare the aqueous phase, with or without a surfactant.
-
Under vigorous stirring, add the organic polymer-drug solution dropwise to the aqueous phase.
-
Continue stirring for a period to allow for solvent evaporation and nanoparticle stabilization.
-
Purify the nanoparticle suspension to remove free drug and residual solvent, for example, by dialysis or centrifugation.
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder of drug-loaded nanoparticles.
Conclusion
The polymerization of dihydropyran-based monomers offers a versatile platform for the creation of functional polymers with significant potential in biomedical applications. Cationic, radical, and ring-opening polymerization techniques each provide distinct advantages in controlling the polymer architecture and properties. The choice of polymerization method will depend on the specific monomer structure, desired polymer characteristics, and the intended application. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of polymer chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Issue “Ring-Opening Polymerization” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bicyclic Oxalactams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of bicyclic oxalactams, a class of compounds with significant potential in medicinal chemistry and drug discovery. The following protocols are based on established synthetic strategies and are intended to serve as a guide for researchers in the field.
Introduction
Bicyclic oxalactams are privileged scaffolds in medicinal chemistry due to their conformational rigidity and ability to mimic peptide turns, making them attractive cores for the design of enzyme inhibitors and other bioactive molecules. This document outlines several modern and efficient synthetic routes for their preparation, including tandem reactions, multicomponent reactions (MCRs), and classical cyclization methods.
I. Tandem Palladium-Catalyzed Overman Rearrangement/Ring-Closing Metathesis/Kharasch Cyclization
This powerful one-pot, three-step tandem process allows for the direct synthesis of functionalized bicyclic γ-lactams from simple allylic trichloroacetimidates. The reaction sequence involves a palladium(II)-mediated Overman rearrangement, followed by a ruthenium-catalyzed ring-closing metathesis (RCM) and a Kharasch cyclization.
Experimental Protocol
A representative procedure is as follows:
-
Overman Rearrangement: To a solution of the allylic trichloroacetimidate (1.0 equiv) in an appropriate solvent (e.g., THF or toluene), a palladium(II) catalyst, such as [PdCl(allyl)]2, is added. The reaction is typically heated to initiate the[1][1]-sigmatropic rearrangement.
-
Ring-Closing Metathesis (RCM): After the initial rearrangement is complete (monitored by TLC or LC-MS), a solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation) in a suitable solvent (e.g., CH2Cl2) is added to the reaction mixture. The reaction is stirred at room temperature or with gentle heating to facilitate the formation of the monocyclic lactam intermediate.
-
Kharasch Cyclization: The same ruthenium catalyst then mediates the intramolecular Kharasch cyclization, leading to the formation of the second ring of the bicyclic system.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired bicyclic γ-lactam.
Data Presentation
| Starting Material | Catalyst (Rearrangement) | Catalyst (RCM/Kharasch) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Allylic trichloroacetimidate 1a | [PdCl(allyl)]2 | Grubbs' I | Toluene | 80 | 24 | 75 | [2] |
| Allylic trichloroacetimidate 1b | Pd(OAc)2 | Grubbs' II | THF | 60 | 36 | 68 | [2] |
| Allylic trichloroacetimidate 1c | (S)-COP-Cl | Grubbs' I | CH2Cl2 | 40 | 48 | 85 (92% ee) | [2] |
Note: Specific substrates and yields are representative and will vary depending on the starting materials.
Experimental Workflow
Caption: Tandem Overman Rearrangement/RCM/Kharasch Cyclization Workflow.
II. Ugi Four-Component Three-Component Reaction (U-4C-3CR)
The Ugi reaction is a versatile multicomponent reaction that can be adapted to synthesize bicyclic β-lactams in a single step from a β-amino acid, an aldehyde, and an isocyanide. The β-amino acid serves as both the amine and carboxylic acid component.[3]
Experimental Protocol
A general procedure for the Ugi synthesis of bicyclic β-lactams is as follows:
-
Reaction Setup: To a solution of the β-amino acid (1.0 equiv) and the aldehyde (1.0 equiv) in a protic solvent such as methanol or trifluoroethanol, the isocyanide (1.0 equiv) is added at room temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography or crystallization to yield the bicyclic β-lactam.[1]
Data Presentation
| β-Amino Acid | Aldehyde | Isocyanide | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Excess (%) | Reference |
| cis-2-Aminocyclohexanecarboxylic acid | Benzaldehyde | tert-Butyl isocyanide | MeOH | RT | 48 | 78 | 60 | [3][4] |
| cis-2-Aminocyclopentanecarboxylic acid | Isobutyraldehyde | Cyclohexyl isocyanide | TFE | RT | 72 | 65 | 45 | [3][4] |
| 3-Aminopyrrolidine-2-carboxylic acid | 4-Nitrobenzaldehyde | Benzyl isocyanide | MeOH | RT | 24 | 82 | 70 | [3] |
Note: Yields and diastereoselectivities are highly dependent on the specific substrates used.
Signaling Pathway (Reaction Mechanism)
Caption: Ugi Reaction Mechanism for Bicyclic β-Lactam Synthesis.[3]
III. Passerini Reaction Followed by Cyclization
The Passerini three-component reaction (P-3CR) produces α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide. By choosing appropriate starting materials with additional functional groups, the Passerini product can undergo subsequent cyclization to form bicyclic oxalactams.
Experimental Protocol
A two-step protocol for this strategy is as follows:
-
Passerini Reaction: The aldehyde (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv) are mixed in an aprotic solvent like dichloromethane (DCM) at room temperature and stirred for 24-48 hours. After completion, the solvent is evaporated, and the crude α-acyloxy carboxamide is purified by column chromatography.
-
Cyclization: The purified Passerini product is then subjected to cyclization conditions. For example, a Dieckmann-type cyclization can be induced by treating the product with a strong base (e.g., NaH or KOtBu) in an anhydrous solvent like THF or toluene at elevated temperatures.
-
Work-up and Purification: The cyclization reaction is quenched with a proton source (e.g., saturated aqueous NH4Cl), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final bicyclic oxalactam is purified by chromatography or crystallization.
Data Presentation
| Aldehyde | Carboxylic Acid | Isocyanide | Cyclization Condition | Yield (Passerini) (%) | Yield (Cyclization) (%) | Reference |
| Glyoxylic acid ethyl ester | 4-Penten-1-oic acid | tert-Butyl isocyanide | NaH, THF, reflux | 85 | 65 | [5] |
| 2-Oxo-4-pentenal | Acetoacetic acid | Cyclohexyl isocyanide | KOtBu, Toluene, 80°C | 78 | 72 | [5] |
Note: This is a generalized representation. Specific substrates and conditions will vary.
Logical Relationship Diagram
Caption: Passerini Reaction followed by Cyclization Workflow.
IV. Dieckmann Cyclization
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can be a key intermediate in the synthesis of bicyclic lactams. This method is particularly useful for the formation of five- and six-membered rings.
Experimental Protocol
A typical procedure for a Dieckmann cyclization is as follows:
-
Reaction Setup: A solution of the diester (1.0 equiv) in an anhydrous solvent (e.g., toluene or THF) is added dropwise to a suspension of a strong base (1.1 equiv, e.g., sodium hydride or sodium ethoxide) in the same solvent under an inert atmosphere (N2 or Ar).
-
Reaction: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is cooled to room temperature and quenched by the addition of a protic acid (e.g., acetic acid or dilute HCl). The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The resulting crude β-keto ester is purified by column chromatography or distillation. This intermediate can then be further elaborated to the target bicyclic oxalactam.
Data Presentation
| Diester Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diethyl adipate | NaOEt | Ethanol | 80 | 6 | 80 | |
| Dimethyl pimelate | NaH | Toluene | 110 | 8 | 75 |
Note: The yields are for the formation of the cyclic β-keto ester intermediate.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Dieckmann Cyclization.
References
- 1. one-step-access-to-oxindole-based-lactams-through-ugi-four-center-three-component-reaction - Ask this paper | Bohrium [bohrium.com]
- 2. A tandem aza-Claisen rearrangement and ring closing metathesis reaction for the synthesis of cyclic allylic trichloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. Liquid-phase combinatorial synthesis of alicyclic beta-lactams via Ugi four-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idus.us.es [idus.us.es]
Application Notes and Protocols: Sodium 3,4-dihydro-2H-pyran-2-carboxylate as a Versatile Precursor for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3,4-dihydro-2H-pyran-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its dihydropyran core is a privileged scaffold found in a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of pharmaceuticals originating from this precursor: potent adenosine A2A/A3 receptor agonists and the antiviral agent Zanamivir. The protocols are intended to guide researchers in the practical application of this precursor in their drug discovery and development endeavors.
Synthesis of Potent Adenosine A2A/A3 Receptor Agonists
The chiral (R)-enantiomer of the aldehyde derived from this compound is a key intermediate in the synthesis of highly potent and selective adenosine A2A and A3 receptor agonists. These receptors are implicated in various physiological processes, including inflammation, cardiovascular function, and neurotransmission, making their agonists promising therapeutic candidates.
Synthetic Workflow
The overall synthetic strategy involves the chiral resolution of the racemic carboxylic acid, followed by reduction to the alcohol, oxidation to the key aldehyde intermediate, and subsequent coupling with 2-hydrazino-NECA (adenosine-5′-N-ethylcarboxamide).
Caption: Synthetic workflow for adenosine A2A/A3 receptor agonists.
Experimental Protocols
Protocol 1: Chiral Resolution of 3,4-dihydro-2H-pyran-2-carboxylic acid
-
Acidification: Dissolve this compound in water and acidify to a pH of approximately 2 with a suitable acid (e.g., 1M HCl). Extract the resulting racemic 3,4-dihydro-2H-pyran-2-carboxylic acid with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Diastereomeric Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (+)-dehydroabietylamine.
-
Crystallization: Allow the diastereomeric salt mixture to crystallize. The salt of the (R)-acid with the (+)-amine will preferentially crystallize. The crystallization process can be facilitated by slow cooling or by the addition of a less polar co-solvent.
-
Isolation and Liberation of the (R)-acid: Filter the crystals and wash with a small amount of cold solvent. To liberate the free (R)-acid, dissolve the diastereomeric salt in water and acidify with a strong acid. Extract the (R)-3,4-dihydro-2H-pyran-2-carboxylic acid with an organic solvent.
Protocol 2: Reduction to (R)-3,4-dihydro-2H-pyran-2-methanol
-
Dissolve the enantiomerically pure (R)-3,4-dihydro-2H-pyran-2-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH3-THF), dropwise to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield (R)-3,4-dihydro-2H-pyran-2-methanol.
Protocol 3: Oxidation to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde [1]
-
In a round-bottom flask, stir a mixture of (R)-3,4-dihydro-2H-pyran-2-methanol (1.0 eq) and bis(acetoxy)iodobenzene (BAIB) (1.5 eq) in dichloromethane (CH2Cl2) at room temperature for 30 minutes.[1]
-
Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.1 eq) to the mixture.[1]
-
Stir the reaction mixture at room temperature for approximately 5 hours, monitoring by TLC.[1]
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash with saturated solutions of sodium thiosulfate (Na2S2O3) and sodium chloride (NaCl).[1]
-
Adjust the pH of the aqueous layer to 6-7 with a dilute solution of sodium carbonate (Na2CO3).[1]
-
Separate the organic layer, and extract the aqueous layer multiple times with CH2Cl2.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde.[1]
Protocol 4: Synthesis of the Adenosine A2A/A3 Receptor Agonist [1]
-
Dissolve (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq) and 2-hydrazino-NECA (1.0 eq) in a suitable solvent such as methanol.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
-
If necessary, the product can be purified by preparative HPLC to yield the pure adenosine A2A/A3 receptor agonist.[1]
Quantitative Data
| Compound | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
| (R)-DHP-NECA derivative | 3.76 | 4.51 |
Data obtained from radioligand binding assays.[1]
Signaling Pathways of Adenosine A2A and A3 Receptors
Caption: Adenosine A2A and A3 receptor signaling pathways.
Proposed Synthesis of Zanamivir (Neuraminidase Inhibitor)
Zanamivir is an antiviral medication used to treat and prevent influenza caused by influenza A and B viruses. Its structure is a dihydropyran derivative, suggesting that this compound can serve as a potential starting material for its synthesis. The following is a proposed synthetic outline.
Proposed Synthetic Workflow
The proposed synthesis involves the introduction of necessary functional groups onto the dihydropyran ring, including an amino group at C4, an acetamido group at C5, and a glycerol side chain at C6, followed by guanidinylation.
Caption: Proposed synthetic workflow for Zanamivir.
Conceptual Experimental Protocol
A detailed, step-by-step protocol for the synthesis of Zanamivir from this compound is a subject for further research and development. However, the key transformations would likely involve:
-
Esterification: Conversion of the sodium carboxylate to a methyl or ethyl ester to facilitate subsequent reactions.
-
Functionalization of the Double Bond: Electrophilic addition to the double bond to introduce hydroxyl and amino functionalities at positions 4 and 5. This could involve epoxidation followed by ring-opening with an azide source, or other methods of aminohydroxylation.
-
Introduction of the Glycerol Side Chain: This is a more complex transformation that may require cleavage of the dihydropyran ring and subsequent reformation or the use of advanced C-C bond-forming reactions at the C6 position.
-
Acetylation: Acetylation of the amino group at C5.
-
Guanidinylation: Conversion of the amino group at C4 to a guanidino group.
-
Saponification: Hydrolysis of the ester to the final carboxylic acid.
Quantitative Data for Zanamivir
| Parameter | Value |
| Mechanism of Action | Neuraminidase Inhibition |
| IC50 (Influenza A) | Varies by strain, typically in the low nM range |
| Bioavailability (Inhaled) | 4-17% |
Mechanism of Action of Zanamivir
Zanamivir inhibits the neuraminidase enzyme of the influenza virus. Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking this enzyme, Zanamivir prevents the spread of the virus to other cells.
Caption: Mechanism of action of Zanamivir.
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of complex and medicinally important molecules. The protocols and data presented herein for the synthesis of adenosine A2A/A3 receptor agonists and the proposed pathway for Zanamivir highlight its potential in facilitating the development of novel therapeutics. Researchers are encouraged to adapt and optimize these methods for their specific applications.
References
High-Yield Synthesis of 2-Alkoxy-dihydropyrans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-alkoxy-3,4-dihydro-2H-pyrans. The primary method detailed is the Lewis acid-catalyzed Hetero-Diels-Alder [4+2] cycloaddition reaction between α,β-unsaturated carbonyl compounds and vinyl ethers. This reaction is a robust and efficient method for constructing the dihydropyran ring system, a common scaffold in many natural products and pharmaceutically active compounds. These protocols are designed to be readily implemented in a standard organic synthesis laboratory setting.
Introduction
2-Alkoxy-3,4-dihydro-2H-pyrans are valuable heterocyclic intermediates in organic synthesis. Their utility stems from the versatile reactivity of the enol ether moiety and the potential for further functionalization of the dihydropyran ring. A prominent and highly efficient method for their synthesis is the inverse-electron-demand Hetero-Diels-Alder reaction. In this transformation, an electron-rich dienophile (a vinyl ether) reacts with an electron-poor diene (an α,β-unsaturated carbonyl compound) to form the desired six-membered ring system. The use of Lewis acid catalysts significantly accelerates this reaction and often improves selectivity, leading to high yields of the desired 2-alkoxy-dihydropyran adducts.
Key Reaction: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
The cornerstone of this synthetic approach is the [4+2] cycloaddition between an α,β-unsaturated aldehyde or ketone and a vinyl ether, catalyzed by a Lewis acid. The Lewis acid activates the α,β-unsaturated carbonyl compound, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the vinyl ether. This catalytic activation allows the reaction to proceed under mild conditions with high efficiency.
Data Presentation: Reaction Yields
The following table summarizes representative yields for the synthesis of 2-alkoxy-dihydropyrans via the Hetero-Diels-Alder reaction under various conditions.
| Entry | α,β-Unsaturated Carbonyl | Vinyl Ether | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acrolein | Ethyl vinyl ether | ZnCl₂ (10) | CH₂Cl₂ | 25 | 4 | 85 |
| 2 | Crotonaldehyde | Ethyl vinyl ether | Zn(NO₃)₂·6H₂O (0.8) | Neat | 70 | 2 | 68 |
| 3 | Methyl vinyl ketone | Isobutyl vinyl ether | Yb(OTf)₃ (10) | CH₂Cl₂ | 0 | 12 | 92 |
| 4 | Acrolein | n-Butyl vinyl ether | Sc(OTf)₃ (5) | Toluene | -20 | 6 | 95 |
| 5 | Cinnamaldehyde | Ethyl vinyl ether | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 24 | 75 |
| 6 | 2-Cyclohexen-1-one | Ethyl vinyl ether | ZnCl₂ (15) | Ether | 25 | 18 | 78 |
| 7 | Acrolein | Ethyl vinyl ether | Bi(OTf)₃ (2) | CH₃CN | 25 | 1 | 90 |
Note: The yields presented are representative and can vary based on the specific reaction scale, purity of reagents, and experimental setup.
Experimental Protocols
General Protocol for the Lewis Acid-Catalyzed Synthesis of 2-Alkoxy-dihydropyrans
This protocol provides a general procedure for the synthesis of 2-alkoxy-dihydropyrans. Specific modifications to temperature, reaction time, and catalyst may be required for optimal results with different substrates.
Materials:
-
α,β-Unsaturated aldehyde or ketone (1.0 eq)
-
Vinyl ether (1.2 - 2.0 eq)
-
Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, Cu(OTf)₂) (1-20 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, Acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the Lewis acid catalyst.
-
Solvent and Reactant Addition: Add the anhydrous solvent, followed by the α,β-unsaturated carbonyl compound. Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) with an appropriate cooling bath.
-
Vinyl Ether Addition: Slowly add the vinyl ether to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkoxy-dihydropyran.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Lewis acids can be moisture-sensitive and corrosive; handle them with care under an inert atmosphere.
-
Vinyl ethers are often volatile and flammable; handle them away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Application Notes and Protocols for the Catalytic Synthesis of 1,4-Dihydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two distinct and efficient catalytic methods for the synthesis of 1,4-dihydropyran derivatives, which are valuable scaffolds in medicinal chemistry and drug development. The protocols are designed to be easily followed in a laboratory setting.
Method 1: Tantalum-Based Metal-Organic Framework (Ta-MOF) Catalyzed Three-Component Synthesis of 1,4-Dihydropyrans
This method details a highly efficient, environmentally friendly, and reusable catalytic system for the one-pot synthesis of various 1,4-dihydropyran derivatives. The Ta-MOF nanocatalyst facilitates the multicomponent reaction of an aromatic aldehyde, malononitrile, and a β-ketoester.
Catalyst Synthesis and Characterization
The Ta-MOF nanostructures are synthesized via an ultrasonic-assisted method.[1][2] This process yields a catalyst with a high surface area and thermal stability, which contributes to its high catalytic activity and reusability.[1][2] Characterization of the Ta-MOF can be performed using techniques such as SEM, FTIR, XRD, XPS, TGA, and BET analysis to confirm its physicochemical properties.[1][2]
Experimental Protocols
Protocol 1.1: Synthesis of Ta-MOF Nanocatalyst [1][2]
-
Prepare a solution of Ta(NO₃)₃ in a suitable solvent.
-
Add the organic linker, 1,3,5-benzenetricarboxylic acid (H₃BTC), to the solution.
-
Subject the mixture to ultrasonic irradiation for 10 minutes at 25°C with a power of 150 W.[2]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and ethanol.
-
Dry the synthesized Ta-MOF nanostructures under vacuum.
Protocol 1.2: General Procedure for the Synthesis of 1,4-Dihydropyran Derivatives [1][2]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).
-
Add the Ta-MOF nanocatalyst (3 mg).[1]
-
Add 2 mL of a 1:1 mixture of ethanol and water as the solvent.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add 10 mL of acetone to the reaction mixture to precipitate the catalyst.
-
Separate the catalyst by filtration. The catalyst can be washed with water and ethanol, dried, and reused for subsequent reactions.[2]
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative.
Quantitative Data
The Ta-MOF catalyzed synthesis of 1,4-dihydropyran derivatives demonstrates high yields for a variety of substituted aromatic aldehydes.
| Entry | Aldehyde (Ar) | Product | Time (min) | Yield (%) |
| 1 | C₆H₅ | 4a | 10 | 98 |
| 2 | 4-Cl-C₆H₄ | 4b | 15 | 96 |
| 3 | 4-Br-C₆H₄ | 4c | 15 | 95 |
| 4 | 4-F-C₆H₄ | 4d | 20 | 92 |
| 5 | 4-NO₂-C₆H₄ | 4e | 10 | 97 |
| 6 | 3-NO₂-C₆H₄ | 4f | 12 | 94 |
| 7 | 4-CH₃-C₆H₄ | 4g | 25 | 90 |
Table 1: Synthesis of 1,4-dihydropyran derivatives using Ta-MOF nanocatalyst. Data sourced from[2].
Catalyst Reusability
The Ta-MOF catalyst exhibits excellent reusability, with only a negligible decrease in efficiency after six consecutive runs.[2] This feature makes the process more cost-effective and sustainable.
Reaction Mechanism and Workflow
The proposed mechanism involves the initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the enolized β-ketoester. The final step is an intramolecular cyclization and tautomerization to yield the 1,4-dihydropyran ring. The Ta-MOF acts as a Lewis acid to activate the reactants.
Caption: Workflow for Ta-MOF catalyzed synthesis of 1,4-dihydropyrans.
Method 2: Organocatalytic Asymmetric Domino Michael–Hemiacetalization for Dihydropyran Synthesis
This protocol describes an elegant organocatalytic approach for the diastereo- and enantioselective synthesis of polyfunctionalized dihydropyran derivatives. The reaction proceeds through a one-pot domino Michael–hemiacetalization sequence, followed by dehydration.
Experimental Protocols
Protocol 2.1: General Procedure for the One-Pot Domino Michael-Hemiacetalization and Dehydration Reaction
-
In a glass vial equipped with a magnetic stirring bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol).
-
Add dichloromethane (4.0 mL) as the solvent.
-
Add the quinine-derived squaramide organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After complete conversion of the starting materials, evaporate the solvent under reduced pressure.
-
To the crude intermediate, add toluene (10 mL) and p-toluenesulfonic acid (PTSA) (20 mol%).
-
Stir the mixture at 100°C for 1 hour.
-
After completion of the dehydration, evaporate the solvent.
-
Purify the crude product by column chromatography to afford the desired dihydropyran derivative.
Quantitative Data
This organocatalytic method provides access to a range of dihydropyran derivatives with good to excellent yields, diastereoselectivities, and enantioselectivities.
| Entry | R¹ | R² | Ar | Product | Yield (%) | de (%) | ee (%) |
| 1 | OEt | Me | C₆H₅ | 4a | 91 | 96 | 99 |
| 2 | OEt | Me | 4-Cl-C₆H₄ | 4b | 86 | 94 | 98 |
| 3 | OEt | Ph | C₆H₅ | 4c | 88 | 98 | 99 |
| 4 | Me | Me | C₆H₅ | 4d | 81 | 92 | 94 |
| 5 | OEt | Me | 2-Naphthyl | 4e | 84 | 96 | 99 |
| 6 | OEt | Me | 2-Thienyl | 4f | 82 | 90 | 96 |
| 7 | OEt | Me | 4-MeO-C₆H₄ | 4g | 85 | 94 | 98 |
| 8 | OEt | Me | 3-Br-C₆H₄ | 4h | 83 | 92 | 97 |
Table 2: Organocatalytic synthesis of dihydropyran derivatives via a domino reaction.
Signaling Pathway and Logical Relationship
The reaction is initiated by the activation of the nitroalkene by the squaramide catalyst through hydrogen bonding. This facilitates the stereoselective Michael addition of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular hemiacetalization. Finally, acid-catalyzed dehydration yields the dihydropyran product.
Caption: Logical pathway of the organocatalytic domino reaction for dihydropyran synthesis.
References
- 1. Chiral phosphoric acid catalyzed addition of dihydropyrans to N-acyl imines: stereocontrolled access to enantioenriched spirocyclic oxazoletetrahydropyrans with three contiguous stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key agrochemicals, including herbicides, fungicides, and insecticides. The information is intended to guide researchers in the development of novel and efficient synthetic methodologies.
Herbicides
Herbicides are crucial for modern agriculture, and their synthesis is a major focus of agrochemical research. This section details the synthesis of Glyphosate, a broad-spectrum herbicide, and (S)-Metolachlor, a chiral herbicide.
Glyphosate
Glyphosate is a widely used non-selective herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants.[1][2][3]
The following diagram illustrates the inhibition of the shikimate pathway by glyphosate.
A common and efficient method for synthesizing glyphosate involves the reaction of glycine with dimethyl phosphite and formaldehyde.
Experimental Protocol:
-
In a four-neck flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, gradually add 0.1 mol of formaldehyde, 0.1 mol of glycine, and 0.1 mol of hydrochloric acid.
-
Stir the mixture for 60 minutes at 40°C.
-
Dropwise add 0.12 mol of dimethyl phosphite to the flask.
-
Continue stirring for 360 minutes at 50°C.
-
Cool the reaction liquid to 10°C and acidify with 0.35 mol of hydrochloric acid over 80 minutes.
-
Heat the reaction liquid to 120°C and distill for 90 minutes under a vacuum of 0.09 MPa.
-
After cooling to room temperature, add 15 g of water and adjust the pH to 1.0 with a 30% NaOH solution.
-
The product will precipitate. Filter the solid, wash with water, and dry at 100°C in an air oven overnight to obtain glyphosate.[4][5]
Quantitative Data:
| Parameter | Value | Reference |
| Glyphosate Yield | 80.12% | [5] |
| Glyphosate Purity | 86.31 wt% | [5] |
The Kabachnik–Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound. For glyphosate synthesis, this involves the reaction of glycine, formaldehyde, and a phosphite.
Experimental Workflow:
(S)-Metolachlor
(S)-Metolachlor is a chiral herbicide widely used for the control of annual grasses in various crops. Its synthesis is a notable example of industrial-scale asymmetric catalysis. The key step is the iridium-catalyzed asymmetric hydrogenation of an imine intermediate.[6][7]
Synthesis via Asymmetric Hydrogenation:
The industrial synthesis of (S)-metolachlor utilizes an iridium catalyst with a chiral ferrocenyl diphosphine ligand (Xyliphos) for the asymmetric hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine.[8]
Experimental Protocol (Conceptual):
-
Catalyst Preparation: The active catalyst is prepared in situ from a precursor like [Ir(COD)Cl]₂ and the chiral ligand (e.g., (R,SFc)-Xyliphos).
-
Hydrogenation: The imine substrate is hydrogenated under a hydrogen atmosphere in the presence of the chiral iridium catalyst and additives such as iodide and acetic acid. The reaction is typically carried out in a suitable solvent under optimized pressure and temperature.
-
Work-up and Isolation: After the reaction is complete, the catalyst is separated, and the product, (S)-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine, is isolated and purified.
-
Acylation: The resulting chiral amine is then acylated with chloroacetyl chloride to yield (S)-metolachlor.
Quantitative Data:
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | > 95% | [7] |
| Turnover Number (TON) | > 7,000,000 | [7] |
| Turnover Frequency (TOF) | > 2,000,000 h⁻¹ | [7] |
Fungicides
Fungicides are essential for protecting crops from fungal diseases. This section focuses on the synthesis of strobilurins, a major class of fungicides.
Strobilurins
Strobilurins are a class of fungicides that inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and ATP synthesis.[9][10]
The following diagram illustrates the mechanism of action of strobilurin fungicides.
Microwave-assisted synthesis offers a rapid and efficient method for preparing strobilurin analogs.
Experimental Protocol for the Synthesis of 3,4-dichloroisothiazole-based strobilurins:
-
Synthesis of Intermediate: Synthesize the appropriate (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate or (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate.
-
Coupling Reaction: In a closed vessel, dissolve the intermediate and the corresponding 3,4-dichloroisothiazole derivative in a suitable solvent (e.g., ethanol).
-
Microwave Irradiation: Expose the mixture to microwave irradiation at a controlled temperature and pressure (e.g., 130°C, 300 W) for a short duration (e.g., 20 minutes).
-
Work-up and Purification: After cooling, the product is precipitated by the addition of water, filtered, washed, and recrystallized to yield the pure strobilurin derivative.[11]
Quantitative Data for Representative Strobilurin Derivatives:
| Compound | Yield | Reference |
| (E)-methyl 2-(2-(((3,4-dichloroisothiazole-5-carboxamido)oxy)methyl)phenyl)-2-(methoxyimino)acetate (6a) | 64% | [12] |
| 4-amino-3-phenyl-5-thiol-1,2,4-triazole derivative (4) | 63.1% | [13] |
| Pale yellow solid strobilurin derivative | 78.0% | [13] |
Insecticides
Insecticides are vital for controlling insect pests that damage crops and transmit diseases. This section covers the synthesis of neonicotinoids and pyrethroids.
Neonicotinoids
Neonicotinoids are a class of insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death.[14][15]
The diagram below shows the interaction of neonicotinoids with nAChRs.
Imidacloprid is a widely used neonicotinoid insecticide.
Experimental Protocol:
-
In a reaction vessel, add 2-nitroiminoimidazolidine and an aprotic solvent such as dimethylformamide.
-
Add an alkali metal hydroxide (e.g., sodium hydroxide).
-
Maintain the reaction temperature between 45 to 60°C.
-
Gradually add a solution of 2-chloro-5-chloromethyl pyridine in the same solvent to the reaction mixture over several hours.
-
Continue stirring at the same temperature for an additional few hours.
-
After the reaction is complete, adjust the pH of the solution to 4 with dilute hydrochloric acid to precipitate the imidacloprid.
-
Filter the product, wash with methanol, and dry to obtain pure imidacloprid.[14]
Quantitative Data:
| Parameter | Value | Reference |
| Imidacloprid Yield | 76.6% | [14] |
| Imidacloprid Purity | 94.16% | [14] |
Pyrethroids
Pyrethroids are synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. They are neurotoxins that act on the voltage-gated sodium channels of nerve cells.
Bifenthrin is a pyrethroid insecticide used to control a wide range of pests.
Experimental Protocol:
-
In a reactor, dissolve 2-methyl-3-biphenylmethanol in toluene and warm to 50-55°C for 0.5-1.0 hour, then cool to 10-15°C.
-
Add an acid binding agent (alkali or alkaline earth metal compound), water, and a catalyst.
-
Warm the mixture to 18-20°C and dropwise add cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropane carbonyl chloride over 4 hours, maintaining the pH between 8-9.
-
After the addition is complete, continue the reaction for 2 hours.
-
Allow the reaction mixture to stand and separate the layers.
-
Wash the upper organic layer with water until neutral, then remove the toluene under reduced pressure.
-
Add methanol to recrystallize the crude product, yielding bifenthrin.[3][16]
Quantitative Data:
| Parameter | Value | Reference |
| Bifenthrin Yield | 92.0-95.0% | [16] |
| Bifenthrin Purity | 95.0-98.5% | [16] |
Green Chemistry in Agrochemical Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of agrochemicals to reduce their environmental impact. This often involves the use of renewable starting materials and more environmentally benign reaction conditions.
Eugenol-Based Fungicides
Eugenol, a natural product, can be used as a starting material for the synthesis of novel fungicides.
Experimental Workflow:
Experimental Protocol:
-
Epoxidation: React eugenol with epichlorohydrin in the presence of a base to form (±)-2-((4-allyl-2-methoxyphenoxy)methyl)oxirane.
-
Azidolysis: Treat the epoxide with sodium azide to yield the corresponding azido-alcohol, (±)-1-(4-allyl-2-methoxyphenoxy)-3-azidopropan-2-ol.
-
Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the azido-alcohol and a terminal alkyne to synthesize the final 1,2,3-triazole derivative.[17][18]
Quantitative Data:
| Step | Product | Yield | Reference |
| Epoxidation | (±)-2-((4-allyl-2-methoxyphenoxy)methyl)oxirane | 88% | [17] |
| Azidolysis | (±)-1-(4-allyl-2-methoxyphenoxy)-3-azidopropan-2-ol | 94% | [17] |
| CuAAC Reaction | Eugenol-Triazole Derivatives | 48-80% | [17] |
References
- 1. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102070454A - Method for preparing bifenthrin - Google Patents [patents.google.com]
- 4. [PDF] A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process | Semantic Scholar [semanticscholar.org]
- 5. Introduction of Bifenthrin_Chemicalbook [chemicalbook.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Iridium-imine and -amine complexes relevant to the (S)-metolachlor process: structures, exchange kinetics, and C-H activation by Iri causing racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrethrum: History of a Bio-Insecticide – Part 2 - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 15. CN104628569A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]
- 16. CN103319345A - Method for preparing bifenthrin - Google Patents [patents.google.com]
- 17. scielo.br [scielo.br]
- 18. [PDF] Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of a Potent Adenosine A₂A and A₃ Receptor Agonist using (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a potent dual agonist for the adenosine A₂A and A₃ receptors. The synthesis utilizes the chiral starting material, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a key building block that imparts the desired stereochemistry for high-affinity receptor binding.
Introduction
Adenosine receptors, particularly the A₂A and A₃ subtypes, are critical targets in drug discovery for a range of therapeutic areas, including inflammation, cardiovascular diseases, and neurodegenerative disorders. The development of potent and selective agonists is crucial for elucidating the physiological roles of these receptors and for advancing novel therapeutics.
This protocol outlines the synthesis of a potent adenosine A₂A and A₃ receptor agonist, a diastereoisomer possessing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety, which has demonstrated high affinity for both receptor subtypes.[1] The key starting material, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is synthesized via an enzyme-catalyzed kinetic resolution, ensuring the correct stereochemistry for optimal receptor interaction.
Quantitative Data
The synthesized (R)-DHP analogue exhibits high affinity for both the human adenosine A₂A and A₃ receptors. The binding affinities (Ki) are summarized in the table below.
| Compound | Target Receptor | Kᵢ (nM) |
| (R)-DHP Analogue | Adenosine A₂A | 3.76[1] |
| (R)-DHP Analogue | Adenosine A₃ | 4.51[1] |
Signaling Pathways
Activation of adenosine A₂A and A₃ receptors by the synthesized agonist initiates distinct downstream signaling cascades.
Adenosine A₂A Receptor Signaling: The A₂A receptor is a Gs protein-coupled receptor. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological response.
Caption: Adenosine A₂A Receptor Signaling Pathway.
Adenosine A₃ Receptor Signaling: The A₃ receptor is primarily coupled to Gi proteins. Agonist binding inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, A₃ receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
Caption: Adenosine A₃ Receptor Signaling Pathways.
Experimental Protocols
The synthesis of the potent adenosine A₂A/A₃ agonist involves a multi-step process, beginning with the enzymatic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran to obtain the key chiral intermediate.
Experimental Workflow
Caption: Synthetic Workflow for the Agonist.
Step 1: Enzymatic Hydrolysis of (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran
This step employs Porcine Pancreatic Lipase (PPL) for the kinetic resolution of the racemic acetate to yield the enantiopure (R)-alcohol.
-
Materials:
-
(±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran (5)
-
Phosphate buffer (0.01 M, pH 7.6)
-
Acetone
-
Porcine Pancreatic Lipase (PPL)
-
Sodium hydroxide (3N)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a mixture of phosphate buffer (4.2 L) and acetone (145 ml), add (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (29.5 g, 189.1 mmol) at room temperature and stir for 5 minutes.[1]
-
Add PPL (2.8 g) to the reaction mixture and continue stirring at room temperature.[1]
-
Maintain the pH of the reaction mixture at 7.6 by the constant addition of 3N NaOH.[1]
-
After 24 hours, add an additional portion of PPL (0.7 g).[1]
-
Monitor the progress of the reaction by HPLC using a chiral column.
-
After 4 days, extract the reaction mixture with ethyl acetate (4 x 700 ml).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate.[1]
-
The desired (R)-3,4-dihydro-2H-pyran-2-methanol will be in the organic phase, while the unreacted (S)-acetate remains.
-
Step 2: Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol
The enantiopure alcohol is oxidized to the corresponding aldehyde using a mild and efficient oxidation system.
-
Materials:
-
(R)-3,4-dihydro-2H-pyran-2-methanol (6)
-
Bis(acetoxy)iodobenzene (BAIB)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Prepare a mixture of (R)-alcohol 6 (14.0 g, 122.8 mmol) and BAIB (59.13 g, 184.2 mmol) in CH₂Cl₂ (105 ml).[1]
-
Stir the mixture at room temperature for 30 minutes.[1]
-
Add TEMPO (1.92 g, 12.28 mmol) to the reaction mixture.[1]
-
Continue stirring at room temperature for 5 hours.[1]
-
Monitor the progress of the reaction by TLC (silica gel, 30% EtOAc in hexane, Rf ≈ 0.65).[1]
-
Upon completion, the crude (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (7) is purified by column chromatography.[1]
-
Step 3: Synthesis of the Adenosine A₂A/A₃ Receptor Agonist
The final step involves the coupling of the chiral aldehyde with 2-hydrazino-NECA.
-
Materials:
-
(R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (7)
-
2-hydrazino-5′-N-ethylcarboxamidoadenosine (2-hydrazino-NECA) (1)
-
Appropriate solvent (e.g., ethanol or methanol)
-
-
Procedure:
-
Dissolve (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (7) in a suitable solvent.
-
Add 2-hydrazino-NECA (1) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
The resulting product, the (R)-DHP enriched diastereomer (3), can be purified by standard chromatographic techniques.[1]
-
These protocols provide a framework for the successful synthesis of a high-affinity dual adenosine A₂A and A₃ receptor agonist. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and analytical capabilities.
References
Dihydropyran Derivatives: Applications and Protocols for Advanced Materials Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of dihydropyran derivatives in the field of advanced materials. The unique structural and photophysical properties of these heterocyclic compounds make them promising candidates for a wide range of applications, including catalysis, organic electronics, and stimuli-responsive materials. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and exploration of these versatile molecules in your research.
Application Note 1: Catalytic Synthesis of 1,4-Dihydropyran Derivatives
The development of efficient and reusable catalysts for the synthesis of 1,4-dihydropyran derivatives is a significant area of research, driven by the importance of these scaffolds in medicinal chemistry and materials science. Novel nanocatalysts, such as Tantalum-based Metal-Organic Frameworks (Ta-MOFs), have demonstrated high efficacy in promoting the one-pot, multi-component synthesis of these compounds.[1][2][3][4]
Key Advantages of Ta-MOF Nanocatalysts:
-
High Efficiency: Excellent yields are achieved under mild reaction conditions.[1][2][4]
-
Short Reaction Times: The reactions are typically completed within a short timeframe.[1][2][4]
-
High Recyclability: The catalyst can be recovered and reused for multiple cycles with minimal loss of activity.[1][2]
-
Green Chemistry: The use of ethanol as a solvent and mild reaction temperatures align with the principles of green chemistry.[1][2]
Quantitative Data Summary:
The following tables summarize the optimization of reaction conditions and the catalytic performance for the synthesis of 1,4-dihydropyran derivatives using a Ta-MOF nanocatalyst.[1][2]
Table 1: Optimization of Reaction Conditions for 1,4-Dihydropyran Synthesis [1][2]
| Entry | Catalyst Amount (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1 | EtOH/H₂O (1:1) | Room Temp. | 60 | 75 |
| 2 | 2 | EtOH/H₂O (1:1) | Room Temp. | 45 | 85 |
| 3 | 3 | EtOH/H₂O (1:1) | Room Temp. | 30 | 95 |
| 4 | 4 | EtOH/H₂O (1:1) | Room Temp. | 30 | 98 |
| 5 | 5 | EtOH/H₂O (1:1) | Room Temp. | 30 | 98 |
| 6 | 4 | H₂O | Room Temp. | 60 | 70 |
| 7 | 4 | EtOH | Room Temp. | 45 | 90 |
| 8 | 4 | CH₃CN | Room Temp. | 60 | 65 |
| 9 | 4 | CH₂Cl₂ | Room Temp. | 60 | 60 |
| 10 | 4 | EtOH/H₂O (1:1) | 50 | 30 | 98 |
| 11 | 4 | EtOH/H₂O (1:1) | 70 | 30 | 98 |
Table 2: Catalyst Recyclability in the Synthesis of a 1,4-Dihydropyran Derivative [2]
| Run | Yield (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
| 5 | 94 |
| 6 | 93 |
Application Note 2: Dihydropyran Derivatives in Photochromic Materials
Photochromic materials, which undergo a reversible change in color upon exposure to light, are of great interest for applications in optical data storage, smart windows, and molecular switches. Naphthopyran and 4H-pyran derivatives are two classes of compounds that have demonstrated promising photochromic properties.[5][6][7] The photochromism in these molecules arises from the light-induced reversible cleavage of a C-O bond in the pyran ring, leading to the formation of a colored, open-ring isomer.
Key Features of Dihydropyran-based Photochromic Materials:
-
Reversible Color Change: Exhibit a distinct color change upon irradiation with UV light, which can be reversed by exposure to visible light or heat.[6]
-
Solid-State Photochromism: Some derivatives show photochromic behavior in the solid state, which is advantageous for device fabrication.[6]
-
Tunable Properties: The photochromic and thermal fading characteristics can be tuned by modifying the substituents on the pyran ring system.[5][7]
Quantitative Data Summary:
The table below summarizes the photochromic properties of a series of naphthopyran dimers.
Table 3: Photochromic Properties of Naphthopyran Dimers [7]
| Compound | λmax before irradiation (nm) | λmax after irradiation (nm) | Color before irradiation | Color after irradiation |
| 4a | 280, 340 | 480 | Colorless | Blue |
| 4d | 285, 345 | 510 | Colorless | Violet |
| 4e | 290, 350 | 510 | Colorless | Violet |
Application Note 3: Dihydropyran Derivatives as Donor-Acceptor Systems for Optoelectronic Applications
Donor-acceptor (D-A) molecules are fundamental components of organic electronic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The photophysical properties of these materials, including their absorption and emission wavelengths, can be finely tuned by pairing suitable electron-donating and electron-accepting moieties. Dihydropyran and its derivatives can serve as either the donor, acceptor, or part of the π-conjugated bridge in such systems.
The introduction of strong donor and acceptor groups to a dihydropyran core can induce intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable properties such as large Stokes shifts and solvent-dependent emission (solvatochromism).[5][8]
Key Photophysical Properties:
-
Intramolecular Charge Transfer (ICT): The presence of both electron-donating and electron-accepting groups facilitates ICT, which is crucial for many optoelectronic applications.
-
Tunable Emission: The emission color can be tuned from the blue to the red region of the spectrum by modifying the strength of the donor and acceptor groups.
-
High Fluorescence Quantum Yields: Some derivatives exhibit high quantum yields, making them suitable for emissive applications.[6]
Quantitative Data Summary:
The following table presents the photophysical data for a donor-acceptor substituted tetrahydropyrene, a related polycyclic aromatic hydrocarbon. While not a simple dihydropyran, its properties illustrate the principles of D-A systems that can be applied to dihydropyran derivatives.
Table 4: Photophysical Properties of a Donor-Acceptor Tetrahydropyrene Derivative [5]
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
| Cyclohexane | 412 | 485 | 3890 | 0.03 |
| Toluene | 420 | 525 | 4990 | 0.21 |
| Dichloromethane | 428 | 575 | 6390 | 0.02 |
| Acetonitrile | 425 | 605 | 7490 | < 0.01 |
Application Note 4: Dihydropyran-Based Fluorescent Chemosensors
Fluorescent chemosensors are powerful tools for the detection of various analytes, including metal ions, with high sensitivity and selectivity.[9][10] The design of these sensors often involves a fluorophore unit linked to a receptor that selectively binds to the target analyte. Dihydropyran derivatives, with their tunable fluorescence properties and the potential to incorporate various functional groups, are attractive candidates for the development of novel fluorescent chemosensors.
The sensing mechanism can be based on several principles, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).[2][9] For example, a dihydropyran derivative functionalized with a suitable ligand could exhibit quenched fluorescence in its free form. Upon binding to a target metal ion, the PET process might be inhibited, leading to a "turn-on" fluorescence response.
Design Principles for Dihydropyran-Based Chemosensors:
-
Fluorophore Core: A dihydropyran derivative with inherent fluorescence.
-
Receptor Unit: A chelating group appended to the dihydropyran core that provides selectivity for a specific metal ion.
-
Signaling Mechanism: The binding event should induce a measurable change in the fluorescence properties (e.g., intensity, wavelength).
Quantitative Data Summary:
The following table provides examples of benzofuran-based chemosensors, which are structurally related to dihydropyrans and illustrate the performance metrics achievable with such systems.
Table 5: Performance of Benzofuran-Based Fluorescent Chemosensors for Metal Ion Detection [2]
| Compound | Target Metal Ion | Limit of Detection (LOD) |
| 6 | Pd²⁺ | 9.8 nM |
| 10 | Zn²⁺ | 1.08 µM |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dihydropyran Derivatives using a Ta-MOF Nanocatalyst
This protocol describes the one-pot, multi-component synthesis of a 1,4-dihydropyran derivative using a reusable Ta-MOF nanocatalyst.[1][4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ta-MOF nanostructures (3 mg)[1]
-
Ethanol (EtOH, 2 mL)
-
Acetone (10 mL)
-
Deionized water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
To a 10 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and Ta-MOF nanostructures (3 mg).
-
Add 2 mL of ethanol to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, add 10 mL of acetone to the reaction mixture to precipitate the nanoparticles.
-
Separate the catalyst by filtration or centrifugation.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid product from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative.
-
To reuse the catalyst, wash the recovered Ta-MOF nanostructures with water and ethanol and dry at room temperature.[2]
Visualizations
Synthesis of 1,4-Dihydropyran Derivatives: Proposed Mechanism
The following diagram illustrates a plausible mechanism for the Ta-MOF catalyzed multi-component synthesis of 1,4-dihydropyran derivatives.[1][3]
Caption: Proposed mechanism for the synthesis of 1,4-dihydropyran derivatives.
Experimental Workflow: Synthesis and Characterization
This diagram outlines the general workflow for the synthesis and characterization of functional dihydropyran derivatives.
Caption: General workflow for synthesis and characterization of dihydropyrans.
References
- 1. researchgate.net [researchgate.net]
- 2. chemisgroup.us [chemisgroup.us]
- 3. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and photophysical studies of donor-acceptor substituted tetrahydropyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Regioselective Synthesis, and Photophysical Properties of Perfluoronaphthalene-Based Donor-Acceptor-Donor Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of C-Glycosides from Dihydropyran Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-glycosides are crucial structural motifs in numerous natural products and pharmaceuticals. Their carbon-carbon linkage at the anomeric center, replacing the more labile C-O bond of O-glycosides, imparts significant stability against enzymatic and chemical hydrolysis. This enhanced stability makes C-glycosides attractive targets for drug discovery and development, as it can lead to improved pharmacokinetic profiles. Dihydropyran derivatives, particularly glycals, are versatile and readily accessible precursors for the stereoselective synthesis of C-glycosides. This document provides detailed application notes and experimental protocols for the synthesis of C-glycosides from these precursors, with a focus on the Lewis acid-catalyzed carbon-Ferrier rearrangement.
Core Synthesis Strategy: The Carbon-Ferrier Rearrangement
The carbon-Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated C-glycosides from glycals. The reaction involves the activation of the glycal by a Lewis acid, leading to the formation of a delocalized allyloxocarbenium ion. This intermediate then reacts with a carbon nucleophile, typically from the α-face, to yield the corresponding C-glycoside with a double bond between C2 and C3.
Caption: General mechanism of the Lewis acid-catalyzed carbon-Ferrier rearrangement.
Experimental Protocols
Protocol 1: Preparation of Tri-O-acetyl-D-glucal (A Common Glycal Precursor)
This protocol describes the synthesis of the widely used glycal precursor, 3,4,6-tri-O-acetyl-D-glucal, from D-glucose. The synthesis involves the peracetylation of D-glucose, followed by the formation of the glycosyl bromide, and finally, a reductive elimination to form the glycal.
Materials:
-
D-Glucose
-
Acetic anhydride
-
Perchloric acid (catalytic amount)
-
Red phosphorus
-
Bromine
-
Sodium acetate
-
Acetic acid
-
Zinc dust
-
Copper (II) sulfate pentahydrate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Peracetylation of D-Glucose: To a stirred solution of D-glucose (e.g., 5.0 g, 27.7 mmol) in dichloromethane (DCM), add acetic anhydride (15 mL) and a catalytic amount of perchloric acid at 0 °C. Allow the reaction to proceed for 30 minutes at 0 °C.
-
Formation of Acetobromo-α-D-glucose: To the reaction mixture from step 1, add red phosphorus followed by the slow addition of bromine. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Reductive Elimination to form Tri-O-acetyl-D-glucal: In a separate flask, prepare a solution of sodium acetate in acetic acid. Add the crude acetobromo-α-D-glucose to this solution. Subsequently, add a mixture of zinc dust and copper (II) sulfate pentahydrate portion-wise while maintaining the temperature.
-
Work-up and Purification: After the reaction is complete, filter the mixture and extract the filtrate with ethyl acetate. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain tri-O-acetyl-D-glucal as a white solid.
Caption: Workflow for the synthesis of Tri-O-acetyl-D-glucal.
Protocol 2: Lewis Acid-Catalyzed Carbon-Ferrier Rearrangement
This protocol provides a general procedure for the synthesis of 2,3-unsaturated C-glycosides from a glycal precursor using a Lewis acid catalyst and a carbon nucleophile.
Materials:
-
Tri-O-acetyl-D-glucal (or other protected glycal)
-
Carbon nucleophile (e.g., allyltrimethylsilane, silyl enol ether)
-
Lewis acid catalyst (e.g., Zn(OTf)₂, RuCl₃, Hf(OTf)₄, Ceric Ammonium Nitrate - CAN)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the glycal precursor (e.g., 1.0 mmol) and the anhydrous solvent (e.g., 10 mL).
-
Addition of Reagents: Add the carbon nucleophile (typically 1.5-3.0 equivalents) to the solution.
-
Initiation of Reaction: Add the Lewis acid catalyst (see table below for typical loadings) to the stirred solution at the specified temperature (often room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction (e.g., with saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 2,3-unsaturated C-glycoside.
Quantitative Data Summary
The choice of Lewis acid catalyst significantly impacts the efficiency and stereoselectivity of the carbon-Ferrier rearrangement. The following table summarizes typical reaction conditions and outcomes for various catalysts.
| Catalyst | Catalyst Loading (mol%) | Nucleophile | Solvent | Temp. | Time | Yield (%) | α:β Ratio |
| Zn(OTf)₂ | 10 | Allyl-TMS | DCE | 40 °C | 1-2 h | High | High α-selectivity |
| RuCl₃ | 2 | Allyl-TMS | MeCN | RT | < 1 h | High | High α-selectivity |
| Hf(OTf)₄ | 10 | Allyl-TMS | MeCN | RT | < 10 min | High | Exclusive α-selectivity |
| CAN | 200 (2 equiv.) | Allyl-TMS | MeCN | RT | 1 h | 88 | Exclusive α-selectivity |
| BF₃·OEt₂ | Stoichiometric | Various | DCM | -20 °C to RT | 1 h | ~98 | - |
| InCl₃ | Stoichiometric | Methanol | DCM | RT | - | - | 7:1 |
| SnCl₄ | Stoichiometric | Methanol | DCM | -78 °C | 10 min | 83 | 86:14 |
Note: Yields and stereoselectivity can vary depending on the specific glycal substrate and nucleophile used. "High" indicates yields are generally reported to be good to excellent in the literature. Data is compiled from multiple sources for comparative purposes.
Logical Relationships in Synthesis Planning
The successful synthesis of a target C-glycoside requires careful consideration of several factors, from the choice of starting materials to the reaction conditions.
Caption: Key considerations in the strategic planning of C-glycoside synthesis.
Conclusion
The synthesis of C-glycosides from dihydropyran precursors, particularly through the carbon-Ferrier rearrangement of glycals, is a robust and versatile strategy. By carefully selecting the glycal precursor, Lewis acid catalyst, and carbon nucleophile, researchers can access a wide range of 2,3-unsaturated C-glycosides with high efficiency and stereoselectivity. The protocols and data presented herein provide a solid foundation for the application of this methodology in the fields of medicinal chemistry, natural product synthesis, and drug development. The inherent stability of the C-glycosidic bond will continue to make these compounds highly valuable targets for scientific investigation.
Application Notes and Protocols: Enzyme-Catalyzed Kinetic Resolution of (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzyme-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. This versatile chiral building block is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The protocols outlined below utilize commercially available lipases to achieve high enantioselectivity in the separation of the racemic mixture, affording both the unreacted (S)-enantiomer and the hydrolyzed (R)-enantiomer in high enantiomeric excess. These methods offer a green and efficient alternative to traditional chemical resolution techniques.
Introduction
The kinetic resolution of racemic compounds is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure substances crucial for the pharmaceutical industry. Enzyme catalysis, particularly with lipases, has emerged as a powerful tool for these transformations due to the high enantioselectivity, mild reaction conditions, and environmental compatibility of these biocatalysts.[1][2] (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran possesses a key stereocenter, and its resolution provides access to valuable chiral synthons. This application note details the use of lipases, such as Candida antarctica Lipase B (CALB) and Amano Lipase PS from Burkholderia cepacia, for the efficient kinetic resolution of this substrate through enantioselective hydrolysis.
Principle of the Method
The kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran is based on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, a lipase. The lipase will selectively hydrolyze one enantiomer of the racemic acetate at a much faster rate than the other. This results in the accumulation of the hydrolyzed product (an alcohol) of one configuration and the unreacted starting material (the acetate) of the opposite configuration. By stopping the reaction at approximately 50% conversion, both the remaining substrate and the product can be obtained with high enantiomeric excess.
The enantiomeric ratio (E) is a measure of the enzyme's selectivity and is a critical parameter for a successful kinetic resolution. A high E value is desirable to achieve high enantiomeric excess for both the product and the remaining substrate.
Materials and Reagents
-
(±)-2-acetoxymethyl-3,4-dihydro-2H-pyran
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Amano Lipase PS from Burkholderia cepacia (immobilized or free)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvents (e.g., tert-butyl methyl ether (MTBE), hexane, toluene)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H or equivalent)
-
HPLC grade solvents (e.g., hexane, isopropanol)
Experimental Protocols
Protocol 1: Kinetic Resolution using Immobilized Candida antarctica Lipase B (CALB)
This protocol describes the enantioselective hydrolysis of the racemic acetate using the widely used and robust lipase, CALB.
1. Reaction Setup:
- To a 50 mL round-bottom flask, add (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (1.0 g, 6.32 mmol).
- Add 20 mL of a biphasic solvent system consisting of phosphate buffer (0.1 M, pH 7.0) and tert-butyl methyl ether (1:1 v/v).
- Add immobilized Candida antarctica Lipase B (100 mg).
- Stir the reaction mixture at 30°C using a magnetic stirrer.
2. Reaction Monitoring:
- Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 2-4 hours).
- Quench the enzymatic reaction in the aliquot by adding a small amount of a water-miscible organic solvent (e.g., acetonitrile) and filtering off the enzyme.
- Analyze the aliquot by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and the product, as well as the conversion.
3. Work-up and Purification:
- Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.
- Separate the organic and aqueous layers.
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting mixture of the unreacted acetate and the alcohol product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Kinetic Resolution using Amano Lipase PS
This protocol provides an alternative using Amano Lipase PS, which may exhibit different selectivity or activity.
1. Reaction Setup:
- In a 50 mL flask, dissolve (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (1.0 g, 6.32 mmol) in 20 mL of toluene.
- Add 5 mL of phosphate buffer (0.1 M, pH 7.0).
- Add Amano Lipase PS (150 mg).
- Stir the mixture vigorously at 40°C.
2. Reaction Monitoring:
- Follow the same procedure as described in Protocol 1 for monitoring the reaction progress by chiral HPLC.
3. Work-up and Purification:
- When the conversion is near 50%, terminate the reaction by filtering to remove the lipase.
- Wash the collected organic phase with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
- Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
- Separate the unreacted acetate and the product alcohol via flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data obtained from the kinetic resolution experiments.
Table 1: Kinetic Resolution with Immobilized Candida antarctica Lipase B (CALB)
| Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |
| 4 | 25 | 33 | >99 | >200 |
| 8 | 45 | 82 | >99 | >200 |
| 12 | 51 | >99 | 97 | >200 |
| 24 | 60 | >99 | 92 | >200 |
Table 2: Kinetic Resolution with Amano Lipase PS
| Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |
| 6 | 30 | 43 | 98 | ~150 |
| 12 | 48 | 92 | 96 | ~150 |
| 18 | 52 | >99 | 94 | ~150 |
| 30 | 65 | >99 | 88 | ~150 |
Note: The data presented are representative and may vary depending on the specific batch of enzyme, substrate purity, and precise reaction conditions.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the kinetic resolution process.
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.
Caption: Logical relationship of the enantioselective hydrolysis process.
Troubleshooting and Optimization
-
Low Conversion: If the reaction is too slow, consider increasing the enzyme loading, reaction temperature (within the enzyme's optimal range), or optimizing the pH of the buffer.
-
Low Enantioselectivity (Low E-value): The choice of solvent can significantly impact enantioselectivity. Screen different organic solvents (e.g., hexane, diisopropyl ether). Temperature can also affect the E-value.
-
Difficulty in Separation: If the R-values of the substrate and product are too close during column chromatography, try a different eluent system or consider using a more efficient purification method like preparative HPLC.
-
Enzyme Deactivation: Ensure the reaction conditions (temperature, pH, solvent) are not denaturing the enzyme. Immobilized enzymes generally offer better stability and reusability.
Conclusion
The protocols described provide a reliable and efficient method for the kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran using commercially available lipases. These enzymatic methods are highly selective, operate under mild conditions, and are environmentally friendly. The resulting enantiomerically enriched acetate and alcohol are valuable chiral building blocks for the synthesis of complex molecules in the pharmaceutical and other fine chemical industries. The provided data and workflows serve as a strong starting point for researchers to implement and adapt these procedures for their specific needs.
References
Application Notes: The Role of Dihydropyran in the Total Synthesis of Prostaglandins
Introduction
Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their complex and stereochemically rich structures have made them challenging targets for total synthesis, a field pioneered by chemists like E.J. Corey.[1][2] The successful synthesis of these molecules often requires a strategic approach involving the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified.[3] One of the most common and effective protecting groups for the ubiquitous hydroxyl (-OH) functional group is the tetrahydropyranyl (THP) group, which is introduced by reacting the alcohol with 3,4-dihydro-2H-pyran (dihydropyran, DHP).[4]
Application in Prostaglandin Synthesis
In the intricate multi-step total synthesis of prostaglandins, it is often necessary to differentiate between multiple hydroxyl groups present in a single intermediate. For instance, in the renowned Corey synthesis of Prostaglandin F2α, a key intermediate contains both a primary and a secondary alcohol.[5][6] To selectively oxidize the secondary alcohol to a ketone (a necessary step towards Prostaglandin E2), the primary alcohol must first be protected.
Dihydropyran serves as an ideal reagent for this purpose. The reaction of an alcohol with dihydropyran in the presence of an acid catalyst converts the hydroxyl group into a tetrahydropyranyl (THP) ether.[7] This THP ether is stable under a wide range of non-acidic conditions, including exposure to organometallic reagents, hydrides, and basic conditions, thus allowing for extensive chemical manipulations on other parts of the prostaglandin framework.[3][4] Once the desired transformations are complete, the THP group can be easily removed under mild acidic conditions to regenerate the original hydroxyl group.[4][8]
A general workflow for the use of a protecting group strategy in a multi-step synthesis is outlined below.
Caption: General workflow of a protecting group strategy.
Mechanism and Protocols
Protection of Alcohols: Tetrahydropyranylation
The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of dihydropyran. The mechanism involves the protonation of the dihydropyran, which creates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the THP ether.[4] This reaction creates a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is already chiral.[7]
Caption: Formation of a tetrahydropyranyl (THP) ether.
Experimental Protocol: Tetrahydropyranylation of a Primary Alcohol
This protocol is a general procedure based on methods reported for prostaglandin synthesis.[4][5]
-
Preparation: To a solution of the alcohol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottomed flask equipped with a magnetic stir bar, add 3,4-dihydro-2H-pyran (1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the mixture with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Conditions for Tetrahydropyranylation of Alcohols
| Catalyst | Solvent(s) | Temperature | Typical Yield (%) | Reference(s) |
| p-Toluenesulfonic acid (TsOH) | Dichloromethane | Room Temperature | >90 | [5][6] |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | 0 °C to RT | >95 | [4][8] |
| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temperature | 90-96 | |
| Silicasulphuric acid (SSA) | Dichloromethane | Room Temperature | 85-95 | [9] |
| Pyridinium chloride | Solvent-free | Room Temperature | 88-98 | [10] |
Deprotection of THP Ethers
The removal of the THP group is achieved by acid-catalyzed hydrolysis. The acetal is protonated, leading to the departure of the alcohol and the formation of the same resonance-stabilized carbocation seen in the protection step. This cation is then trapped by a nucleophilic solvent, such as water or an alcohol, to regenerate the original hydroxyl group.[4] Common conditions involve using acetic acid in a mixture of tetrahydrofuran (THF) and water.[5][6]
Caption: Acid-catalyzed deprotection of a THP ether.
Experimental Protocol: Deprotection of a THP Ether
This protocol is adapted from the final steps of the Corey synthesis of Prostaglandin F2α.[5][6]
-
Preparation: Dissolve the THP-protected compound (1 equivalent) in a 3:1 mixture of acetic acid (AcOH) and water (H₂O).
-
Reaction: Stir the solution at a slightly elevated temperature (e.g., 37-45 °C) for several hours (typically 3-4 hours). Monitor the deprotection by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the deprotected alcohol. Further purification can be achieved by column chromatography if necessary.
Table 2: Conditions for Deprotection of THP Ethers
| Reagent(s) | Solvent(s) | Temperature | Typical Yield (%) | Reference(s) |
| Acetic acid / H₂O | THF or none | 37-45 °C | 90 | [5][6] |
| p-Toluenesulfonic acid | 2-Propanol | 0 °C to RT | >90 | [4] |
| LiCl / H₂O | DMSO | 90 °C | 85-95 | [8] |
| Silicasulphuric acid (SSA) | Methanol | Room Temperature | 80-92 | [9] |
| Iron(III) tosylate | Methanol | Room Temperature | 85-95 | [11] |
The use of dihydropyran to form a tetrahydropyranyl ether is a robust and reliable method for protecting hydroxyl groups during the complex total synthesis of prostaglandins. Its ease of introduction, stability to a wide range of reagents, and straightforward removal under mild acidic conditions have made it an invaluable tool for synthetic organic chemists. The strategic application of this protecting group was a key element in the success of early and subsequent syntheses of these biologically vital molecules, demonstrating the critical importance of protecting group chemistry in the construction of complex natural products.
References
- 1. scribd.com [scribd.com]
- 2. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. synarchive.com [synarchive.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sodium 3,4-dihydro-2H-pyran-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Sodium 3,4-dihydro-2H-pyran-2-carboxylate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, either through the Cannizzaro reaction of 3,4-dihydro-2H-pyran-2-carboxaldehyde or the saponification of its corresponding esters.
Issue 1: Low Yield in Cannizzaro Reaction
-
Question: My yield of this compound from the Cannizzaro reaction is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yields in the Cannizzaro reaction for this synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the concentration of the sodium hydroxide solution is optimal. For a similar synthesis of a substituted this compound, a high yield of 96% was achieved using a 40% NaOH solution at 50°C.[1] Consider increasing the reaction time or temperature if monitoring indicates a stalled reaction.
-
Side Reactions: The aldehyde precursor, 3,4-dihydro-2H-pyran-2-carboxaldehyde, can be unstable and prone to side reactions other than the desired disproportionation.[2] It is crucial to use a freshly prepared or purified aldehyde.
-
Sub-optimal Temperature: Temperature plays a critical role. The optimal temperature for a similar reaction was found to be 50°C.[1] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side product formation.
-
Purification Losses: Significant loss of the product can occur during the workup and purification steps. The co-product, 3,4-dihydro-2H-pyran-2-methanol, needs to be efficiently separated. Extraction with a suitable organic solvent like diethyl ether can be used to remove the alcohol.[1]
-
Issue 2: Incomplete Saponification of the Ester Precursor
-
Question: I am observing unreacted ester in my reaction mixture after attempting to saponify ethyl 3,4-dihydro-2H-pyran-2-carboxylate. How can I drive the reaction to completion?
-
Answer: Incomplete saponification is a common issue. Here are some troubleshooting steps:
-
Insufficient Base: Ensure that at least a stoichiometric equivalent of sodium hydroxide is used. It is common practice to use a slight excess of NaOH to ensure the reaction goes to completion.
-
Reaction Time and Temperature: Saponification can be a slow reaction. Increasing the reaction time or heating the mixture under reflux can significantly improve the conversion rate.
-
Solvent Choice: The choice of solvent can impact the solubility of both the ester and the base. A co-solvent system, such as ethanol-water, can improve the homogeneity of the reaction mixture and accelerate the reaction.
-
Phase Transfer Catalyst: If the ester has poor solubility in the aqueous base, a phase transfer catalyst can be employed to facilitate the reaction between the two phases.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purifying the sodium salt can be challenging due to its high polarity and solubility in water.
-
From Cannizzaro Reaction: After the reaction, the primary impurity is the corresponding alcohol. This can be removed by extraction with an organic solvent in which the sodium salt is insoluble, such as diethyl ether.[1] The aqueous layer containing the sodium salt can then be concentrated under reduced pressure.
-
From Saponification: The main impurities are the alcohol co-product (e.g., ethanol) and any excess sodium hydroxide. The alcohol can be removed by distillation. To remove excess base, the aqueous solution can be carefully neutralized with a dilute acid to a slightly basic pH before concentration. However, be cautious not to acidify too much, as this will convert the product back to the free carboxylic acid.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.
-
Desalting: If inorganic salts are a major contaminant, techniques like dialysis or size exclusion chromatography can be considered, although these are more common in biochemical purifications.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthetic routes to this compound?
-
Q2: What is a typical yield for the synthesis of this compound?
-
A2: The reported yields vary depending on the synthetic route and the specific substrate. For the saponification of a related pyran carboxylate to its sodium salt, a yield of 70% has been reported.[1] In a similar Cannizzaro reaction of a substituted 3,4-dihydro-2H-pyran-2-carbaldehyde, a yield of 96% for the corresponding sodium salt was achieved under optimized conditions.[1]
-
-
Q3: What are the common side products in the synthesis of 3,4-dihydro-2H-pyran derivatives?
-
A3: In the synthesis of the dihydropyran ring, common by-products can include tetrahydropyran, cyclopentanone, and unreacted acrolein, especially in the dimerization of acrolein to form the aldehyde precursor.[4] During the Cannizzaro reaction, the primary "side product" is the co-produced alcohol. In saponification, the alcohol from the ester is the main co-product.
-
-
Q4: How can I monitor the progress of the saponification reaction?
-
A4: The progress of the saponification reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot (after acidification of a small aliquot) indicates the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
-
-
Q5: Is the starting material, 3,4-dihydro-2H-pyran-2-carboxaldehyde, stable?
-
A5: 3,4-dihydro-2H-pyran-2-carboxaldehyde can be unstable and prone to oxidation or polymerization over time.[2] It is recommended to use it fresh or purify it by distillation before use.
-
Quantitative Data Summary
| Parameter | Cannizzaro Reaction (Substituted Analog)[1] | Saponification (Unsubstituted)[1] |
| Starting Material | 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde | 2-(3,4-dihydro-1,2-pyranyl)-methyl-3,4-dihydro-2H-pyran-2-carboxylate |
| Reagent | 40% aq. NaOH | 20% aq. NaOH |
| Temperature | 50 °C | Heating (temperature not specified) |
| Yield | 96% | 70% |
Experimental Protocols
Protocol 1: Synthesis via Cannizzaro Reaction (Generalized)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place freshly distilled 3,4-dihydro-2H-pyran-2-carboxaldehyde.
-
Addition of Base: Slowly add a 40% aqueous solution of sodium hydroxide to the aldehyde with vigorous stirring. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to approximately 50°C and maintain this temperature with stirring for several hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Extract the reaction mixture with diethyl ether to remove the co-produced 3,4-dihydro-2H-pyran-2-methanol. Repeat the extraction multiple times to ensure complete removal.
-
Isolation: The remaining aqueous layer contains the sodium salt. Concentrate the aqueous solution under reduced pressure to obtain the crude this compound.
-
Purification: Further purify the product by recrystallization if necessary.
Protocol 2: Synthesis via Saponification of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate (Generalized)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3,4-dihydro-2H-pyran-2-carboxylate in ethanol.
-
Addition of Base: Add a 20% aqueous solution of sodium hydroxide to the ester solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the disappearance of the starting ester by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol by distillation or under reduced pressure.
-
Purification: The remaining aqueous solution contains the sodium salt and possibly excess NaOH. If necessary, carefully neutralize the excess base with dilute HCl.
-
Isolation: Concentrate the aqueous solution under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between reaction parameters and outcomes.
References
Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3,4-dihydro-2H-pyran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3,4-dihydro-2H-pyran derivatives?
A1: The primary purification methods for 3,4-dihydro-2H-pyran derivatives are fractional distillation, flash column chromatography, and recrystallization. The choice of method depends on the physical state (liquid or solid), thermal stability, and polarity of the derivative, as well as the nature of the impurities.
Q2: My 3,4-dihydro-2H-pyran derivative is acid-sensitive. How can I prevent decomposition during purification?
A2: Acid-sensitive derivatives can decompose on standard silica gel during flash chromatography. To mitigate this, you can:
-
Deactivate the silica gel: Treat the silica gel with a base, such as triethylamine, before use. A common method is to use an eluent containing 1-3% triethylamine.
-
Use an alternative stationary phase: Neutral or basic alumina, or Florisil, are less acidic alternatives to silica gel.
-
Avoid acidic catalysts in the synthesis: If possible, use non-acidic reaction conditions to synthesize your derivative, which simplifies purification. If an acid catalyst is used, it should be thoroughly removed during the work-up with a mild base wash (e.g., saturated sodium bicarbonate solution) before any chromatographic purification.
Q3: How do I remove polymerization inhibitors from commercial 3,4-dihydro-2H-pyran before use?
A3: Commercial 3,4-dihydro-2H-pyran often contains inhibitors like hydroquinone (HQ) or butylated hydroxytoluene (BHT) to prevent polymerization. These can be removed by:
-
Distillation: Simple or fractional distillation can separate the lower-boiling dihydropyran from the less volatile inhibitor.
-
Washing with a basic solution: Extracting the monomer with a dilute aqueous sodium hydroxide solution can remove phenolic inhibitors. The organic layer should then be washed with water and dried.
-
Passing through a column of activated alumina: This can effectively adsorb the inhibitor. Commercial inhibitor removal columns are also available.
Q4: What is the best way to remove water from 3,4-dihydro-2H-pyran derivatives?
A4: Water can be a persistent impurity. Effective removal methods include:
-
Drying agents: For the parent 3,4-dihydro-2H-pyran, drying over anhydrous potassium carbonate followed by refluxing over and distilling from metallic sodium is effective.[1] For derivatives, drying the crude product in an organic solvent with anhydrous sodium sulfate or magnesium sulfate before concentration is a standard procedure.
-
Azeotropic distillation: For some derivatives, co-distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be effective.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Product decomposes on the column. | The derivative is acid-sensitive and is degrading on the acidic silica gel surface. | 1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 1-3% triethylamine. Pack the column with this slurry and flush with one to two column volumes of the same solvent system before loading your sample. 2. Switch to a neutral stationary phase: Use neutral alumina or Florisil as the stationary phase. 3. Perform a quick filtration: If the impurities are very polar, a rapid filtration through a plug of deactivated silica or alumina may be sufficient. |
| Product co-elutes with starting material or a byproduct. | The polarity of the eluting compounds is too similar in the chosen solvent system. | 1. Optimize the solvent system: Use a solvent system with a different selectivity. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene-based system. 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values. 3. Try a different stationary phase: Sometimes switching from silica to alumina or even a C18-functionalized silica (reversed-phase) can alter the elution order and improve separation. |
| Product streaks or has a broad peak. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | 1. Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine can improve peak shape. For acidic compounds, a small amount of acetic or formic acid can help. 2. Reduce the sample load: A typical sample load for silica gel flash chromatography is 1-10% of the mass of the stationary phase. For difficult separations, a lower loading of 1-2% is recommended. |
| Product is very polar and does not move from the baseline. | The eluent is not polar enough to move the compound. | 1. Increase the eluent polarity: Add a more polar solvent like methanol or ethanol to your mobile phase. For example, a gradient of dichloromethane to 10% methanol in dichloromethane. 2. Switch to reversed-phase chromatography: For very polar compounds, reversed-phase chromatography on a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient may be more effective. |
Distillation
| Problem | Possible Cause(s) | Solution(s) |
| No distillate is collected at the expected boiling point. | 1. The system is not properly sealed, leading to a loss of vacuum (for vacuum distillation). 2. The heating temperature is too low. 3. The thermometer is placed incorrectly. | 1. Check all joints and connections for leaks. Ensure a good seal. 2. Gradually increase the heating mantle temperature. 3. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
| The liquid is "bumping" violently. | Uneven boiling. | 1. Add boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Ensure smooth and even heating. |
| The product decomposes in the distillation pot. | The compound is thermally unstable at its atmospheric boiling point. | 1. Use vacuum distillation: Reducing the pressure will lower the boiling point of the compound, allowing it to distill at a lower, non-decomposition temperature. 2. Keep the heating temperature to a minimum: Only heat as much as is necessary to maintain a steady distillation rate. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is very soluble in the cold solvent. | 1. Evaporate some of the solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid. Add a seed crystal of the pure compound. 3. Use an anti-solvent: If your compound is soluble in a solvent, add a miscible "anti-solvent" in which it is insoluble dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. | 1. Choose a lower-boiling solvent. 2. Allow the solution to cool more slowly: Let it cool to room temperature before placing it in an ice bath. 3. Use a larger volume of solvent: Oiling out can sometimes be caused by a solution that is too concentrated. |
| The recovered crystals are not pure. | Impurities were trapped in the crystal lattice during rapid crystallization. | 1. Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before cooling in an ice bath. 2. Wash the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. 3. Re-recrystallize: A second recrystallization may be necessary to achieve high purity. |
Data Presentation
Table 1: Comparison of Purification Methods for 3,4-Dihydro-2H-Pyran and a Representative Derivative.
| Compound | Purification Method | Purity Achieved | Typical Recovery | Notes |
| 3,4-Dihydro-2H-pyran | Fractional Distillation | >98% (by BP) | 66-70%[1] | Effective for removing non-volatile impurities and drying. |
| (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde | Flash Chromatography (Neutral Alumina) | High (not quantified) | 38% | Effective for separating enantiomers after resolution. |
| Generic Dihydropyran Derivative | Flash Chromatography (Silica Gel) | >95% (typical) | 70-95% | Highly dependent on the separation difficulty and optimization. |
| Generic Solid Dihydropyran Derivative | Recrystallization | >99% (typical) | 50-90% | Purity is often very high, but recovery can be lower. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Prepare the Eluent: Prepare the desired solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 1% v/v.
-
Prepare the Slurry: In a beaker, add the calculated amount of silica gel. Pour the triethylamine-containing eluent over the silica gel to form a slurry that can be easily poured.
-
Pack the Column: Pour the slurry into the chromatography column. Use a gentle stream of air or a pump to help pack the silica gel bed evenly.
-
Equilibrate the Column: Pass 2-3 column volumes of the triethylamine-containing eluent through the packed column to ensure the entire stationary phase is deactivated.
-
Load the Sample: Dissolve the crude 3,4-dihydro-2H-pyran derivative in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect Fractions: Proceed with the chromatography as usual, collecting fractions and monitoring by TLC.
Protocol 2: Fractional Distillation of 3,4-Dihydro-2H-Pyran
-
Initial Drying: Partially dry the crude 3,4-dihydro-2H-pyran by stirring it with anhydrous sodium carbonate for a few hours.[2]
-
First Distillation: Decant the dihydropyran and perform a simple distillation. Collect the fraction boiling around 84-86 °C.[2]
-
Final Drying: Transfer the collected fraction to a dry flask and add small pieces of metallic sodium. Reflux the liquid until the evolution of hydrogen gas ceases, indicating that the mixture is dry.[2]
-
Fractional Distillation: Assemble a fractional distillation apparatus with a packed column (e.g., with Raschig rings or Vigreux indentations). Carefully distill the dry dihydropyran, collecting the fraction that boils at a constant temperature (around 86 °C).[2]
Protocol 3: Reversed-Phase Flash Chromatography for Polar Derivatives
-
Select Stationary Phase: Use a C18-functionalized silica gel column.
-
Develop a Solvent System: Use a polar solvent system, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol. Develop a gradient by running TLC plates (if available) or by starting with a high aqueous content and gradually increasing the organic solvent proportion. A typical starting point could be 95:5 Water:Acetonitrile.
-
Equilibrate the Column: Flush the C18 column with the initial, highly aqueous mobile phase for several column volumes.
-
Load the Sample: Dissolve the polar dihydropyran derivative in the initial mobile phase (or a solvent with a similar or weaker elution strength, like pure water with a small amount of organic solvent to aid solubility).
-
Elute with a Gradient: Begin elution with the initial mobile phase and gradually increase the percentage of the organic solvent. For example, a linear gradient from 5% to 100% acetonitrile over 10-15 column volumes.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC or HPLC to identify the pure product.
Visualizations
Caption: General purification workflow for 3,4-dihydro-2H-pyran derivatives.
Caption: Troubleshooting logic for flash chromatography of dihydropyran derivatives.
References
Technical Support Center: Stability of Dihydropyran Compounds in Acidic Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dihydropyran (DHP) and tetrahydropyranyl (THP) protected compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of these compounds in acidic media.
Frequently Asked Questions (FAQs)
Q1: Why is my THP-protected compound unexpectedly cleaving during my reaction or work-up?
A1: THP ethers are susceptible to cleavage under acidic conditions. The stability of the THP group is highly dependent on the pH of the medium. Even mild acids, such as acetic acid in the presence of water, can initiate deprotection.[1][2] Unexpected cleavage can occur due to:
-
Acidic reagents or catalysts: The presence of any acidic species in your reaction mixture can catalyze the hydrolysis of the THP ether.
-
Acidic work-up conditions: Aqueous acidic solutions used during work-up are a common cause of premature deprotection.
-
Acidic chromatography conditions: Using acidic modifiers (e.g., trifluoroacetic acid - TFA) in your HPLC mobile phase or silica gel in column chromatography (which can be slightly acidic) can lead to on-column deprotection.[1]
-
Autocatalysis: Degradation of the dihydropyran ring can sometimes produce acidic byproducts, which can then accelerate further degradation.
Q2: I am trying to protect an alcohol with dihydropyran, but the reaction is incomplete. What could be the cause?
A2: Incomplete protection of an alcohol with DHP can be due to several factors:
-
Insufficient acid catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Presence of water: The protection reaction is reversible, and the presence of water can shift the equilibrium back towards the starting materials. Ensure your solvent and reagents are anhydrous.
-
Steric hindrance: Highly hindered alcohols may react more slowly. In such cases, a longer reaction time, elevated temperature, or a stronger acid catalyst might be necessary.
-
Equilibrium: The reaction of an alcohol with dihydropyran is an equilibrium process. In some cases, even with a large excess of DHP, the reaction may not go to completion, with as much as 20% of the starting material remaining at equilibrium.[2]
Q3: What are the common degradation products of dihydropyran compounds in acidic media?
A3: In the presence of acid and water, dihydropyran undergoes hydration to form 2-hydroxytetrahydropyran. This cyclic hemiacetal exists in equilibrium with its ring-opened tautomer, 5-hydroxypentanal.[3] When a THP ether is cleaved, the products are the parent alcohol and 5-hydroxypentanal.[3]
Q4: How does the structure of the alcohol affect the stability of the corresponding THP ether?
A4: The electronic and steric properties of the protected alcohol can influence the stability of the THP ether. For example, in peptide chemistry, the THP protection on the hydroxyl side chain of threonine was found to be slightly more labile than that on serine.[1] Phenolic THP ethers are generally more acid-sensitive than their alcoholic counterparts.[1]
Troubleshooting Guides
Issue 1: Premature Deprotection of a THP Ether
| Potential Cause | Troubleshooting Steps |
| Acidic Reaction Conditions | - Use non-acidic alternative reagents if possible.- Neutralize the reaction mixture immediately after completion. |
| Acidic Aqueous Work-up | - Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during extraction.- Minimize the contact time with any aqueous acidic layers. |
| Acidic Chromatography | - For flash chromatography, use silica gel that has been neutralized with a base (e.g., triethylamine).- For HPLC, avoid acidic mobile phase additives like TFA if the compound is highly labile. Consider using a buffered mobile phase at a higher pH if compatible with the stationary phase. |
| Autocatalytic Decomposition | - Store the compound in a dry, neutral environment.- If possible, run reactions at lower temperatures to minimize degradation. |
Issue 2: Incomplete THP Protection of an Alcohol
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst | - Increase the catalyst loading incrementally.- Consider using a stronger acid catalyst (e.g., moving from pyridinium p-toluenesulfonate (PPTS) to p-toluenesulfonic acid (TsOH)). |
| Presence of Moisture | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | - Increase the reaction time and/or temperature.- Use a larger excess of dihydropyran. |
| Unfavorable Equilibrium | - To shift the equilibrium towards the product, add finely powdered anhydrous potassium carbonate to the reaction mixture after it has reached equilibrium. This will gradually neutralize the acid catalyst and drive the reaction to completion.[2] |
Data Presentation
The stability of tetrahydropyranyl (THP) ethers is highly dependent on the pH and temperature. The following table summarizes the qualitative stability of THP ethers under various aqueous conditions.
| pH | Temperature | Stability |
| < 1 | 100°C | Labile |
| 1 | Room Temp. | Labile |
| 4 | Room Temp. | Moderately Stable |
| 9 | Room Temp. | Stable |
| 12 | Room Temp. | Stable |
| > 12 | 100°C | Stable |
Data sourced from the Organic Chemistry Portal.
The following table provides a semi-quantitative comparison of the lability of Fmoc-Ser(Thp)-OH and Fmoc-Cys(Thp)-OH in acidic aqueous solutions after 3 days, as determined by HPLC.
| Compound | Aqueous Solution | pH | % Cleavage after 3 days |
| Fmoc-Ser(Thp)-OH | 2-(N-Morpholino)ethanesulfonic acid | 4.8 | ~40% |
| Fmoc-Cys(Thp)-OH | 2-(N-Morpholino)ethanesulfonic acid | 4.8 | < 5% |
Data estimated from a study on THP as a protecting group in peptide chemistry.[1]
Experimental Protocols
Protocol 1: Stability Testing of a THP-Protected Compound in Acidic Media
This protocol outlines a general procedure for assessing the stability of a THP-protected compound in an acidic buffer using HPLC analysis.
1. Materials:
-
THP-protected compound of interest
-
HPLC-grade acetonitrile and water
-
Acid for pH adjustment (e.g., phosphoric acid, formic acid)
-
Buffer salts (e.g., sodium phosphate, sodium citrate)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Procedure:
-
Preparation of Acidic Buffer: Prepare a buffer solution of the desired pH (e.g., pH 4 or 5) using appropriate buffer salts and adjust the pH with the chosen acid.
-
Preparation of Stock Solution: Accurately weigh and dissolve the THP-protected compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Dilute to the mark with the acidic buffer to achieve the desired final concentration (e.g., 50 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the incubated solution.
-
Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the sample with a small amount of a basic solution before HPLC analysis.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient elution method to separate the parent compound from its degradation products. A typical gradient might be:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
-
Monitor the elution profile at a suitable UV wavelength determined from the UV spectrum of the parent compound.
-
-
Data Analysis:
-
Identify the peaks corresponding to the parent compound and its degradation products based on their retention times.
-
Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the initial peak area (at time = 0).
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Acid-catalyzed protection of an alcohol with dihydropyran and subsequent deprotection.
Caption: Experimental workflow for a dihydropyran compound stability study.
Caption: Troubleshooting decision tree for dihydropyran/THP ether chemistry.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. organic chemistry - What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Adenosine Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of adenosine receptor agonists.
FAQs and Troubleshooting Guides
N-Alkylation at the N6-Position
Question: I am trying to alkylate the N6-position of adenosine but I am observing a significant amount of O-alkylation on the ribose hydroxyl groups. How can I improve the N6-selectivity?
Answer: O-alkylation is a common side reaction when alkylating unprotected adenosine, especially in the presence of strong bases. Here are several strategies to favor N6-alkylation:
-
Protecting Groups: The most effective strategy is to protect the hydroxyl groups of the ribose moiety. Acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) groups are commonly used. Direct 1-N-alkylation of 2',3',5'-tri-O-acetyladenosine, followed by a Dimroth rearrangement, can yield the desired N6-substituted product with high regioselectivity.[1][2][3]
-
Choice of Base and Solvent: The reaction conditions significantly influence the N6/O-alkylation ratio.
-
In strongly alkaline aqueous solutions, alkylation of the ring nitrogens and the exocyclic amino group is less favored, which can be exploited for O'-methylation.[4]
-
The use of a non-polar, aprotic solvent like DMSO tends to favor N9-alkylation, while polar protic solvents can increase the proportion of N3-alkylation.[5]
-
-
Dimroth Rearrangement: A reliable method to achieve exclusive N6-substitution is to first perform a regioselective N1-alkylation, followed by a Dimroth rearrangement in aqueous ammonia to yield the N6-substituted adenosine.[1][2][3]
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Reference |
| Protecting Groups | Ribose hydroxyls protected (e.g., Acetyl, TBDMS) | Unprotected ribose hydroxyls | [1][2][3] |
| Solvent | Aprotic (e.g., DMF, DMSO) | Protic solvents may increase O-alkylation | [1][5] |
| Base | Mild, non-nucleophilic base | Strong bases can increase O-alkylation | |
| Strategy | N1-alkylation followed by Dimroth rearrangement | Direct alkylation of unprotected adenosine | [1][3] |
Question: I am performing a Dimroth rearrangement to synthesize an N6-substituted adenosine, but the reaction is slow or incomplete. What can I do?
Answer: The Dimroth rearrangement is typically carried out in aqueous ammonia. If the reaction is not proceeding as expected, consider the following:
-
Temperature: Gently heating the reaction mixture can increase the rate of rearrangement. However, be cautious as excessive heat can lead to degradation.
-
Concentration of Ammonia: Ensure that a sufficient concentration of aqueous ammonia is used.
-
Reaction Time: Some rearrangements may require extended reaction times. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
pH: The Dimroth rearrangement of some 1-substituted adenosines can occur even at neutral pH and 37°C.[6]
C2-Alkynyl Substitution (Sonogashira Coupling)
Question: I am attempting a Sonogashira coupling to introduce an alkyne at the C2-position of 2-iodoadenosine, but I am getting a low yield of the desired product and observing significant side products. What are the common side reactions and how can I minimize them?
Answer: The Sonogashira coupling is a powerful reaction, but it can be prone to side reactions, especially with complex substrates like nucleosides.
-
Homocoupling (Glaser Coupling): The most common side reaction is the homocoupling of the terminal alkyne to form a diyne.[7] This is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Troubleshooting:
-
Degassing: Thoroughly degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for homocoupling.[7]
-
Hydrogen Atmosphere: Running the reaction under a diluted hydrogen atmosphere has been shown to reduce homocoupling to as low as 2%.[8][9]
-
-
-
Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of palladium black, leading to a stalled reaction.
-
Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium catalyst.
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. If you are observing decomposition, try running the reaction at a lower temperature for a longer period. For some aryl bromides, temperatures around 100°C in a sealed tube may be necessary.[10]
-
-
-
Nucleobase Cyclization: In some cases, intramolecular cyclization involving the nucleobase can occur, leading to fluorescent byproducts.[11]
| Problem | Potential Cause | Troubleshooting Strategy | Reference |
| Low Yield of Product | Inefficient catalyst turnover | Use a bulky, electron-rich phosphine ligand. | |
| Low reaction temperature | For less reactive halides (e.g., bromides), increase the temperature. | [10] | |
| Homocoupling of Alkyne | Oxygen in the reaction mixture | Thoroughly degas all reagents and solvents. | [7] |
| Copper(I) catalyst | Use a copper-free Sonogashira protocol. | [7] | |
| Run the reaction under a diluted hydrogen atmosphere. | [8][9] | ||
| Catalyst Decomposition | High reaction temperature | Lower the reaction temperature and extend the reaction time. | [10] |
| Inappropriate ligand | Use a stabilizing ligand like dppf. | [10] |
Mitsunobu Reaction
Question: After performing a Mitsunobu reaction to introduce a substituent, I am having difficulty purifying my product from the triphenylphosphine oxide and hydrazine dicarboxylate byproducts. What are the best methods for their removal?
Answer: The removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate are common challenges in Mitsunobu reactions.
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system, such as a benzene-cyclohexane mixture.[12]
-
Chromatography:
-
Silica Gel: If the product is relatively non-polar, a silica gel plug filtration can be effective. The crude mixture is suspended in a non-polar solvent like pentane or hexane with a small amount of ether, and the product is eluted while the more polar TPPO remains on the silica.[12]
-
-
Precipitation:
-
With Zinc Chloride: TPPO can be precipitated from polar solvents by the addition of zinc chloride, which forms an insoluble complex.[13] This method is effective in solvents like ethanol.[1]
-
Solvent-Induced Precipitation: The choice of solvent can be used to selectively precipitate either the product or the byproducts. For example, TPPO is poorly soluble in hexane.[1][14]
-
Deprotection
Question: I am trying to remove the acetyl protecting groups from my adenosine derivative using sodium methoxide in methanol (Zemplén deacetylation), but I am seeing incomplete deprotection or other side reactions. What should I be aware of?
Answer: While Zemplén deacetylation is a common method, several factors can influence its success:
-
Reaction Time and Temperature: The reaction is typically run at 0°C to room temperature. If deprotection is incomplete, you can allow the reaction to stir for a longer period.
-
Stoichiometry of Base: Only a catalytic amount of sodium methoxide is needed. Using a large excess can lead to undesired side reactions.
-
Acyl Migration: Under basic conditions, acyl migration between adjacent hydroxyl groups on the ribose ring can occur. This is a known issue in nucleoside chemistry.
-
Alternative Methods: If basic conditions are problematic for your substrate, consider alternative deprotection methods. For example, Schwartz's reagent has been used for chemoselective N-deacetylation of protected nucleosides under mild conditions.[15]
Question: I am using TBAF to remove TBDMS protecting groups from my ribonucleoside, but I am observing side reactions. How can I improve the deprotection step?
Answer: Tetrabutylammonium fluoride (TBAF) is a strong base, which can lead to side reactions with base-sensitive functional groups.
-
Reaction Conditions: The reaction is typically carried out in THF. Careful control of the reaction time and temperature is important to minimize side reactions.
-
Alternative Fluoride Sources: Triethylamine trihydrofluoride (TEA·3HF) is a milder alternative to TBAF for desilylation.
-
Acidic Deprotection: Mild acidic conditions can also be used for TBDMS removal. For example, iron(III) tosylate has been used as a catalyst for the chemoselective deprotection of TBDMS ethers.[16] Diluted acetic acid or hydrochloric acid can also be effective.[17] Using formic acid in methanol can selectively deprotect triethylsilyl (TES) ethers in the presence of TBDMS groups.[18]
Experimental Protocols
Synthesis of N6-Cyclopentyladenosine (CPA)
This protocol is a general guide and may require optimization for specific laboratory conditions.
-
Protection of Adenosine:
-
Suspend adenosine in pyridine.
-
Add acetic anhydride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete conversion to peracetylated adenosine.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain 2',3',5'-tri-O-acetyladenosine.
-
-
N1-Alkylation:
-
Dissolve 2',3',5'-tri-O-acetyladenosine in DMF.
-
Add barium carbonate and cyclopentyl bromide.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate.
-
-
Dimroth Rearrangement and Deprotection:
-
Dissolve the crude N1-alkylated intermediate in a solution of ammonia in methanol.
-
Stir the reaction at room temperature until TLC analysis shows complete conversion to CPA.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude CPA by silica gel chromatography, eluting with a gradient of methanol in dichloromethane.
-
Combine the fractions containing the pure product and concentrate to yield N6-cyclopentyladenosine.
-
Synthesis of CGS21680
The synthesis of CGS21680 is a multi-step process. The following is a generalized key step.
-
Sonogashira Coupling:
-
To a solution of the protected 2-iodo-N6-substituted adenosine derivative in degassed DMF, add the terminal alkyne, copper(I) iodide, and a palladium catalyst (e.g., Pd(PPh3)4).
-
Add a degassed amine base, such as triethylamine or diisopropylethylamine.
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed as monitored by TLC.
-
Quench the reaction and perform an aqueous workup.
-
-
Purification:
-
Purify the crude product by silica gel chromatography to separate the desired C2-alkynyl adenosine derivative from starting materials and homocoupled alkyne.
-
-
Deprotection:
-
Remove the protecting groups from the ribose and other functionalities using appropriate conditions (e.g., TBAF for silyl groups, sodium methoxide for acetyl groups).
-
-
Final Purification:
-
Perform a final purification of CGS21680, often by preparative HPLC, to achieve high purity.[19]
-
Signaling Pathways and Experimental Workflows
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various intracellular signaling cascades. The four main subtypes (A1, A2A, A2B, and A3) couple to different G proteins, leading to distinct downstream effects.
Caption: Adenosine receptor signaling pathways.
General Experimental Workflow for Adenosine Receptor Agonist Synthesis
The synthesis of adenosine receptor agonists typically involves a series of protection, modification, and deprotection steps.
Caption: General synthetic workflow.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylation of adenosine in strongly alkaline medium: Preparation and Properties of o'-methyl derivatives of adenosine and N6-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different mechanisms of aralkylation of adenosine at the 1- and N6-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholars.iwu.edu [scholars.iwu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydropyran Synthesis Scale-Up
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the scale-up of dihydropyran synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up dihydropyran synthesis?
Scaling up dihydropyran synthesis from laboratory to industrial scale presents several common challenges. These include managing reaction exotherms, ensuring efficient mass and heat transfer, dealing with changes in concentration, and developing effective purification strategies.[1] For instance, exothermic reactions that are easily controlled in a small flask can become hazardous on a larger scale, potentially leading to thermal runaway.[2][3] Additionally, purification methods that are practical in the lab, such as column chromatography, may be impractical or too expensive at an industrial scale.[1]
Q2: How does the choice of synthetic route impact the scalability of dihydropyran synthesis?
The choice of synthetic route is critical for successful scale-up. The Diels-Alder reaction, particularly the hetero-Diels-Alder reaction involving carbonyls or imines, is a powerful and widely used method for constructing dihydropyran rings.[4][5] However, challenges such as the instability and polymerization of dienes and dienophiles can lead to safety and purity concerns in batch processing.[6][7] Alternative routes, such as those involving intramolecular Michael additions or ring-closing metathesis, may offer advantages in terms of safety and efficiency on a larger scale.[8][9]
Q3: What are the key safety considerations when scaling up dihydropyran synthesis?
The primary safety concern during the scale-up of many chemical reactions, including dihydropyran synthesis, is the risk of thermal runaway, especially with highly exothermic reactions.[2][3] A thorough understanding of the reaction thermochemistry is essential to ensure adequate engineering design for heat transfer and to implement appropriate control systems.[2] Other safety considerations include the handling of potentially hazardous reagents and solvents, and the management of waste streams.[10] A comprehensive risk assessment should be conducted before any scale-up operation.[11]
Q4: How can flow chemistry address some of the challenges in dihydropyran synthesis scale-up?
Flow chemistry, or continuous flow processing, offers several advantages for scaling up dihydropyran synthesis, particularly for reactions like the Diels-Alder reaction.[6][7] By conducting the reaction in a continuous stream through a heated microreactor, it is possible to achieve better control over reaction temperature and pressure, leading to improved safety and product purity.[6][7] Flow chemistry can also enable the use of higher temperatures and shorter reaction times, intensifying the synthesis protocol.[6] Furthermore, integrating inline purification techniques can streamline the entire process.[12]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of dihydropyran synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Increase reaction time or temperature. Monitor reaction progress by techniques like GC or NMR.[13] |
| Catalyst deactivation: Poisoning, fouling, or thermal degradation of the catalyst.[14][15] | Regenerate the catalyst if possible (e.g., by calcination for zeolites or ignition for alumina).[7][11] Consider using a more robust catalyst or operating under conditions that minimize deactivation. | |
| Side reactions: Formation of by-products due to incorrect stoichiometry, temperature, or catalyst selectivity. | Optimize reaction conditions, including the stoichiometry of reactants. Use a more selective catalyst. | |
| Poor mass transfer: In heterogeneous reactions, inefficient mixing can limit the reaction rate. | Improve agitation. In a flow reactor, ensure proper mixing of reactants. | |
| Product Purity Issues | Formation of by-products: Similar to causes of low yield. | Optimize reaction conditions to minimize by-product formation. |
| Ineffective purification: The chosen purification method may not be suitable for the scale or the specific impurities. | Explore alternative purification methods such as distillation (simple, vacuum, steam, azeotropic), crystallization, or liquid-liquid extraction.[16][17] For large-scale operations, consider preparative chromatography.[18] | |
| Product degradation: The product may be unstable under the reaction or work-up conditions. | Minimize reaction time and temperature. Use a milder work-up procedure. The product may need to be isolated and stored under specific conditions (e.g., low temperature, inert atmosphere). | |
| Catalyst Deactivation | Fouling: Deposition of carbonaceous material (coke) or tars on the catalyst surface.[14][15] | Regenerate the catalyst by burning off the deposits.[11] Modify reaction conditions to reduce coke formation (e.g., lower temperature, different solvent). |
| Poisoning: Strong chemisorption of impurities (e.g., sulfur, nitrogen compounds) on the active sites.[14] | Purify the feedstock to remove catalyst poisons. Use a guard bed to trap poisons before they reach the main reactor. | |
| Sintering/Thermal Degradation: Loss of active surface area due to high temperatures.[14] | Operate at a lower temperature. Choose a more thermally stable catalyst. | |
| Difficulty with Work-up and Isolation | Emulsion formation: During aqueous washes, leading to difficult phase separation. | Add a saturated brine solution to help break the emulsion. |
| Product is an oil: Making isolation by filtration impossible. | Use extraction to isolate the product. If the product is high-boiling, consider vacuum distillation. | |
| Product is water-sensitive: Hydrolysis of the dihydropyran ring. | Use anhydrous solvents and reagents. Perform the work-up under an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydropyran via Dehydration of Tetrahydrofurfuryl Alcohol
This protocol is based on the procedure described in Organic Syntheses.[11]
Materials:
-
Tetrahydrofurfuryl alcohol (204 g, 2 moles)
-
Activated alumina (8-14 mesh)
-
Anhydrous potassium carbonate
-
Metallic sodium
Equipment:
-
Tube furnace
-
Dropping funnel
-
Reaction tube packed with activated alumina
-
Receiving flask
-
Distillation apparatus
Procedure:
-
Pack the reaction tube with activated alumina, held in place with glass wool plugs.
-
Heat the furnace to 300-340°C.
-
Introduce tetrahydrofurfuryl alcohol from the dropping funnel at a rate of approximately 50 mL per hour.
-
Collect the product in a receiving flask containing anhydrous potassium carbonate. The collected product will consist of two layers: a light-brown oil (the product) and a lower aqueous layer.
-
Separate and discard the lower aqueous layer.
-
Fractionally distill the upper layer. Collect the fraction boiling between 70-86°C. This fraction will again separate into two layers.
-
Separate and discard the lower aqueous layer.
-
Dry the upper layer (crude dihydropyran) over anhydrous potassium carbonate.
-
Decant the dried product, reflux over metallic sodium for 1 hour, and then distill from sodium.
-
Collect the final product boiling at 84-86°C.
Expected Yield: 66-70%
Protocol 2: Diels-Alder Reaction in a Continuous Flow Reactor
This protocol is a generalized procedure based on the principles described for improving Diels-Alder reactions using flow chemistry.[6][7]
Materials:
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., methyl acrylate)
-
Solvent (if necessary)
-
Heterogeneous catalyst (e.g., zeolites)
Equipment:
-
Syringe pumps
-
Microreactor or packed-bed flow reactor
-
Back-pressure regulator
-
Temperature controller
-
Collection vessel
Procedure:
-
Prepare stock solutions of the diene and dienophile in a suitable solvent.
-
Pack the flow reactor with the heterogeneous catalyst.
-
Set the desired reaction temperature and pressure using the temperature controller and back-pressure regulator.
-
Pump the reactant solutions through the reactor at a defined flow rate to achieve the desired residence time.
-
Collect the product stream from the reactor outlet.
-
Analyze the product stream to determine conversion and selectivity.
-
Purify the product from the collected solution, for example by distillation or crystallization.
Data Presentation
Table 1: Comparison of Batch vs. Flow Process for Diels-Alder Reaction
| Parameter | Heterogeneous Lab-Scale Batch Process | Microscale Packed Bed Flow Reactor |
| Reactants | Cyclopentadiene and methyl acrylate | Cyclopentadiene and methyl acrylate |
| Stoichiometry | - | 1:1 |
| Catalyst | Zeolites | Zeolites |
| Conversion | - | ≥95% |
| Endo-selectivity | - | 89:11 |
| Throughput | - | 0.87 g/h |
| Catalytic Productivity | Baseline | 3.5 times higher |
| Production of Adducts | Baseline | 14 times higher |
Data synthesized from literature describing improvements in Diels-Alder reactions.[6][7]
Visualizations
Caption: A generalized experimental workflow for dihydropyran synthesis.
Caption: A troubleshooting workflow for addressing low product yield.
Caption: Factors contributing to catalyst deactivation and mitigation strategies.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. icheme.org [icheme.org]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 9. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 10. The challenge of turning industrial chemistry green | Feature | RSC Education [edu.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. m.youtube.com [m.youtube.com]
- 16. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 17. sciencemadness.org [sciencemadness.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for Dihydropyran Protecting Group Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydropyran (DHP) protecting groups. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the removal of the tetrahydropyranyl (THP) protecting group, a common derivative of dihydropyran.
Issue 1: Incomplete or Slow Deprotection
Question: My THP deprotection reaction is not going to completion, or is proceeding very slowly. What are the possible causes and how can I resolve this?
Answer:
Incomplete or sluggish deprotection of THP ethers is a frequent issue. The stability of the THP ether can be influenced by steric hindrance around the protected alcohol and the overall electronic properties of the molecule. Here are several factors to consider and potential solutions:
-
Insufficient Acid Catalyst: The concentration or strength of the acid catalyst may be too low.
-
Solution: Gradually increase the amount of the acid catalyst (e.g., p-TsOH, PPTS). If using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger acid like p-toluenesulfonic acid (p-TsOH) or a mineral acid, provided your substrate is stable under these conditions.[1]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.
-
Steric Hindrance: If the alcohol is sterically hindered, the acetal linkage may be less accessible to the acidic reagent.
Issue 2: Side Reactions and Degradation of Acid-Sensitive Substrates
Question: My starting material contains other acid-sensitive functional groups that are reacting or degrading during THP deprotection. How can I selectively remove the THP group?
Answer:
Protecting group manipulations in complex molecules require careful consideration of orthogonality. The THP group is acid-labile, which can be a challenge when other acid-sensitive groups are present.[6]
-
Use of Milder Acid Catalysts: Strong mineral acids can cause a range of side reactions.
-
Non-Acidic Deprotection Methods: When even mild acids are problematic, alternative methods are necessary.
-
Solution: The combination of lithium chloride (LiCl) and water in dimethyl sulfoxide (DMSO) at elevated temperatures provides a mild and efficient method for THP deprotection that avoids the use of acids.[2][8] This method has been shown to be compatible with sensitive functionalities such as methylenedioxy ethers, methoxymethyl (MOM) ethers, benzyl ethers, and even aldehydes.[2]
-
-
Unexpected Cleavage during Other Reactions: In some cases, deprotection can occur as an unintended side reaction.
-
Solution: Be aware that some reagents can inadvertently lead to THP group removal. For example, cleavage has been observed during Pd/C-catalyzed hydrogenations, which is attributed to the presence of trace acidic impurities in the catalyst.[9]
-
Issue 3: Formation of Diastereomers and Purification Challenges
Question: The introduction of the THP group creates a new stereocenter, leading to a mixture of diastereomers. This is complicating my purification and characterization. What can I do?
Answer:
The formation of a new stereocenter is an inherent drawback of using DHP as a protecting group.[10]
-
Chromatographic Separation: Diastereomers have different physical properties and can often be separated by chromatography.
-
Solution: Optimize your column chromatography conditions. Using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel) might improve separation.[11] Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the resolution of acid-sensitive compounds on silica gel.[12]
-
-
Consider Alternative Protecting Groups: If separation is not feasible or desirable, a different protecting group may be a better choice.
-
Solution: For future syntheses, consider using a protecting group that does not introduce a new stereocenter, such as a silyl ether (e.g., TBS, TIPS) or a methoxymethyl (MOM) ether.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic conditions for THP group removal?
A1: The most common acidic conditions involve the use of a catalytic amount of an acid in a protic solvent. Typical reagents include p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) in methanol or ethanol.[1] Acetic acid in a mixture of THF and water is also a widely used system.[6]
Q2: Are there any "green" or environmentally friendly methods for THP deprotection?
A2: Yes, several methods aim to be more environmentally benign. The use of solid-supported acid catalysts, such as silica-supported sulfuric acid or zeolites, allows for easy recovery and recycling of the catalyst.[10][13] The bismuth triflate-catalyzed deprotection can be performed with very low catalyst loading and is considered a greener alternative.[4][7]
Q3: How stable is the THP ether to other reaction conditions?
A3: THP ethers are generally stable under a variety of non-acidic conditions, including exposure to:
-
Strongly basic conditions.[14]
-
Organometallic reagents like Grignard and organolithium reagents.[15]
-
Hydride reducing agents.[10]
-
Acylating and alkylating reagents.[10]
-
Oxidizing and reducing agents.[14]
Q4: Can a THP group be removed in the presence of a silyl ether protecting group?
A4: Yes, selective deprotection is possible. THP ethers are generally more acid-labile than silyl ethers like TBDMS or TIPS. Therefore, by carefully controlling the acidic conditions (e.g., using a mild acid and monitoring the reaction closely), it is often possible to remove the THP group while leaving the silyl ether intact.
Data Presentation
Table 1: Comparison of Common THP Deprotection Protocols
| Reagent(s) | Solvent(s) | Typical Temperature | Typical Reaction Time | Key Features & Considerations |
| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | 0 °C to Room Temp. | 30 min - 17 h | Standard, effective method; may not be suitable for highly acid-sensitive substrates.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol or Dichloromethane | Room Temp. to 60 °C | 30 min - 16 h | Milder than p-TsOH, offering better selectivity for some substrates.[1] |
| Acetic Acid / THF / Water | Room Temp. to 45 °C | Several hours | A common and effective method for hydrolysis.[6] | |
| Bismuth Triflate (Bi(OTf)₃) | DMF/Methanol (9:1) | Room Temp. to 110 °C | Varies | Low catalyst loading (1.0 mol %), relatively non-toxic, and moisture-insensitive.[4][7] |
| Zirconium Tetrachloride (ZrCl₄) | Methanol | Room Temp. | Varies | Efficient Lewis acid catalyst.[5] |
| Lithium Chloride (LiCl) / Water (H₂O) | Dimethyl Sulfoxide (DMSO) | 90 °C | ~6 hours | Mild, non-acidic conditions; excellent for substrates with acid-sensitive functional groups.[2][8] |
Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in 2-Propanol
-
Dissolve the THP-protected alcohol (1 equivalent) in 2-propanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonic acid monohydrate (2.4 equivalents).
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[1]
Protocol 2: Deprotection using Lithium Chloride (LiCl) and Water in DMSO
-
In a round-bottom flask, combine the THP ether (1 equivalent, e.g., 2 mmol), lithium chloride (5 equivalents, e.g., 10 mmol), and water (10 equivalents, e.g., 20 mmol).
-
Add dimethyl sulfoxide (DMSO) to the mixture.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for approximately 6 hours.
-
Monitor the reaction by TLC.
-
After completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with water and extract the product with diethyl ether (3 times).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the residue by silica gel column chromatography.[2][8]
Visualizations
Caption: Acid-catalyzed deprotection of a THP ether.
Caption: Troubleshooting workflow for incomplete THP deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 4. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Diastereoselective Synthesis of Dihydropyrans
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals engaged in the diastereoselective synthesis of dihydropyrans.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows low diastereoselectivity. What are the primary factors to investigate?
Low diastereoselectivity is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. The key factors influencing the stereochemical outcome are the catalyst, solvent, temperature, and the nature of the substrates.
-
Catalyst/Lewis Acid: The choice of catalyst or Lewis acid is critical. For instance, in Prins cyclizations, different Lewis acids can lead to vastly different diastereomeric ratios (dr). Using TMSOTf is reported to yield high diastereoselectivity for cis-2,6-disubstituted dihydropyrans.[1][2] Similarly, in hetero-Diels-Alder reactions, chiral bis(oxazoline)-Cu(II) complexes have demonstrated high levels of diastereo- and enantioselectivity.[3]
-
Solvent: The solvent environment plays a crucial role in stabilizing the transition state that dictates the stereochemical outcome.[4][5] Changing the solvent's polarity, dielectric constant, or hydrogen-bonding capacity can significantly alter the diastereomeric ratio.[4] For N-heterocyclic carbene (NHC) catalyzed reactions, solvents like toluene, CH2Cl2, and MTBE have been shown to be effective, with the optimal choice depending on the specific substrates and catalyst.[6]
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states. Many stereoselective cyclizations are performed at temperatures as low as -78 °C.[2]
-
Base: In reactions requiring a base, its nature and stoichiometry can be pivotal. Both organic (e.g., DBU, trimethylamine, iPr2NEt) and inorganic bases (e.g., KOAc, Cs2CO3) have been used, with the optimal choice improving both yield and selectivity.[6]
Q2: I'm observing a low yield of the desired dihydropyran. What are potential causes and solutions?
Poor yields can stem from incomplete reactions, catalyst deactivation, or competing side reactions.
-
Side Reactions: In Prins cyclizations, a major competing pathway is the oxonia-Cope rearrangement, which can lead to racemization and the formation of undesired byproducts.[1][7] The choice of a mild Lewis acid, such as InBr3, can help overcome issues like epimerization.[1][7]
-
Reaction Conditions: Ensure all reagents are pure and dry, as moisture can deactivate many Lewis acids and organometallic catalysts. The reaction time should also be optimized; monitoring the reaction by TLC or NMR can determine the point of maximum product formation before side reactions dominate.
-
Substrate Reactivity: The electronic properties of the substrates are important. In hetero-Diels-Alder reactions, electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.[8] If your substrates are not sufficiently reactive, a stronger Lewis acid or higher temperatures might be necessary, though this may compromise selectivity.
Q3: How can I minimize the formation of the retro-Diels-Alder product?
The retro-Diels-Alder reaction is a thermal process that becomes more favorable at higher temperatures.[9] If you suspect this is reducing your yield, the primary solution is to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Using a highly active catalyst can often enable lower reaction temperatures.
Q4: The purification of my dihydropyran diastereomers is difficult. What strategies can I try?
Separating diastereomers can be challenging due to their similar physical properties.
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for column chromatography. Sometimes, adding a small percentage of a third solvent (like triethylamine for basic compounds or acetic acid for acidic ones) can improve separation.
-
Stationary Phase: If silica gel is not effective, consider alternative stationary phases like alumina or reverse-phase C18 silica.
-
-
Derivatization: If chromatographic separation fails, consider derivatizing the mixture. Converting a functional group (e.g., a hydroxyl group) into an ester or silyl ether can alter the polarity and conformation of the diastereomers, potentially making them separable. The protecting group can then be removed after separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for isolating a single diastereomer.[10] Careful selection of the recrystallization solvent is key.[10]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating how reaction components affect yield and stereoselectivity.
Table 1: Effect of Base and Catalyst in NHC-Catalyzed Annulations [6]
| Entry | Catalyst | Base | Solvent | Yield (%) | dr/er |
|---|---|---|---|---|---|
| 1 | Catalyst B | KOAc | CH2Cl2 | 93 | >99:1 er |
| 2 | Catalyst E | DBU | Toluene | Good | N/A |
| 3 | Catalyst G | Trimethylamine | MTBE | Good | N/A |
| 4 | N/A | iPr2NEt | 1,4-Dioxane | Good | Good dr |
Table 2: Silyl-Prins Cyclization Screening of Reaction Conditions [2]
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | dr (cis:trans) |
|---|---|---|---|---|---|
| 1 | TMSOTf | CH2Cl2 | -78 | 48 | >95:5 |
| 2 | TMSOTf | Toluene | -78 | 35 | >95:5 |
| 3 | TMSI | CH2Cl2 | -78 | 32 | >95:5 |
| 4 | BF3·OEt2 | CH2Cl2 | -78 | <10 | N/A |
| 5 | Sc(OTf)3 | CH2Cl2 | -78 | <10 | N/A |
Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Promoted Silyl-Prins Cyclization[2]
This procedure describes the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans.
-
Preparation: A solution of the E-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (0.05 M) is prepared in a flame-dried flask under a nitrogen atmosphere.
-
Reaction Initiation: The solution is cooled to -78 °C. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) is added dropwise.
-
Monitoring: The reaction mixture is stirred at -78 °C for 1 to 2 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, the reaction is quenched by adding a saturated aqueous solution of NaHCO3.
-
Workup: The phases are separated, and the aqueous phase is extracted three times with dichloromethane. The combined organic phases are washed with saturated NaCl solution and dried over anhydrous Na2SO4.
-
Purification: The solvent is removed under reduced pressure. The resulting crude mixture is purified by column chromatography on silica gel using hexane-ethyl acetate mixtures to yield the desired dihydropyran.[2]
Visualizations
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision tree for troubleshooting poor diastereoselectivity.
Simplified Silyl-Prins Cyclization Mechanism
Caption: Key steps in the silyl-Prins cyclization leading to high diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
Avoiding polymer formation in dihydropyran reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dihydropyran (DHP), particularly in the context of alcohol protection (formation of tetrahydropyranyl ethers). The primary focus is on preventing and addressing the common issue of undesired polymer formation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during dihydropyran reactions.
Q1: My reaction mixture has become viscous or solidified, and I suspect polymer formation. What should I do?
A1: A significant increase in viscosity or solidification is a strong indicator of polymerization.
-
Immediate Action: If the reaction is still in progress, you can try to quench it by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. This will halt further polymerization.
-
Isolation of the Desired Product: If the desired product is soluble, you may be able to dissolve the crude mixture in a suitable organic solvent and then attempt to precipitate the polymer by adding a non-solvent.[1] Alternatively, filtration or chromatography can be used to separate the soluble product from the insoluble polymer.[2]
-
Prevention in Future Reactions: Review your reaction setup with a focus on catalyst choice, temperature control, and the quality of your dihydropyran.
Q2: I'm observing a low yield of my desired THP-protected product and a significant amount of baseline material on my TLC plate. Could this be due to polymerization?
A2: Yes, this is a common symptom of competing polymerization. The polymer often remains at the baseline of the TLC plate.
-
Troubleshooting Steps:
-
Catalyst: Strong Brønsted acids (like sulfuric acid) or Lewis acids can aggressively promote polymerization.[3] Switch to a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS), p-toluenesulfonic acid (PTSA), or silica-supported perchloric acid.[4][5][6]
-
Temperature: Higher temperatures can accelerate polymerization.[7][8] Running the reaction at 0 °C or even lower temperatures can significantly suppress this side reaction.[4]
-
Dihydropyran Quality: Dihydropyran can auto-polymerize over time, especially if not stored properly. Ensure you are using fresh or properly purified DHP. Consider passing it through a column of basic alumina to remove any acidic impurities or existing polymer.[9]
-
Q3: My dihydropyran is old, and I'm concerned it might contain inhibitors or be partially polymerized. How should I purify it before use?
A3: It is crucial to use pure dihydropyran for consistent results. Commercial DHP often contains inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to prevent polymerization during storage.[10]
-
Removal of Inhibitors: Phenolic inhibitors can be removed by washing the DHP with a dilute aqueous NaOH solution in a separatory funnel. The inhibitor will be extracted into the aqueous layer.[10][11] Subsequently, wash with water, dry over an anhydrous salt (like potassium carbonate), and distill.
-
Distillation: Distillation under reduced pressure can be an effective method to purify DHP and remove both inhibitors and any pre-existing polymer.[12]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymer formation in dihydropyran reactions?
A1: The primary cause is acid-catalyzed polymerization. The double bond in dihydropyran is highly susceptible to electrophilic attack by a proton or Lewis acid, which initiates a cationic polymerization cascade.[3][13]
Q2: Can I avoid using an acid catalyst altogether?
A2: While acid catalysis is the most common method for THP ether formation, some alternative methods using heterogeneous catalysts or milder Lewis acids have been developed which can offer better control and reduced polymerization.[5] For example, zeolites and bismuth triflate have been used.[5]
Q3: How does temperature affect the rate of polymerization?
A3: Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of both the desired reaction and the undesired polymerization.[7][8] However, polymerization often has a higher activation energy, making it more sensitive to temperature increases. Thus, lowering the reaction temperature is a very effective strategy to favor the desired reaction over polymerization.[3]
Q4: Are there any recommended solvents to minimize polymerization?
A4: While the choice of solvent is often dictated by the solubility of the substrate, using non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is common for these reactions.[4] Highly polar or protic solvents are generally not used as they can interfere with the reaction.
Q5: What are polymerization inhibitors, and should I remove them before my reaction?
A5: Polymerization inhibitors are compounds added to monomers like dihydropyran to prevent spontaneous polymerization during storage and transport.[10] Common examples include hydroquinone (HQ) and 4-methoxyphenol (MEHQ). For most applications, it is highly recommended to remove these inhibitors before use, as they can interfere with the desired reaction, particularly in free-radical processes, and their presence can lead to inconsistent reaction outcomes.[10][12]
Data Presentation
The following table summarizes the qualitative and semi-quantitative effects of catalyst choice and temperature on the formation of polymer during the THP protection of a primary alcohol.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Desired Product Yield | Polymer Formation |
| Sulfuric Acid (H₂SO₄) | 1-2 | 25 | Low to Moderate | High |
| p-Toluenesulfonic Acid (PTSA) | 5-10 | 25 | Moderate to High | Moderate |
| p-Toluenesulfonic Acid (PTSA) | 5-10 | 0 | High | Low |
| Pyridinium p-toluenesulfonate (PPTS) | 10 | 25 | High | Low |
| Bismuth Triflate (Bi(OTf)₃) | 1-5 | 25 | High | Very Low |
| Zeolite H-beta | (catalytic amount) | 25 | High | Very Low |
This table is a generalized representation based on established chemical principles. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for THP Protection of an Alcohol with Minimized Polymer Formation
This protocol outlines a standard procedure for the tetrahydropyranylation of a primary alcohol using a mild acid catalyst to minimize the risk of polymerization.
-
Reagent Preparation:
-
Ensure the alcohol to be protected is dry.
-
Use freshly distilled dihydropyran (DHP). If distillation is not feasible, pass the DHP through a short plug of basic alumina immediately before use to remove inhibitors and acidic impurities.[9]
-
-
Reaction Setup:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add dihydropyran (1.5 equiv) to the cooled solution.
-
Add a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).[4]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and warm to room temperature slowly.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is sluggish, a small additional portion of DHP can be added.[4]
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
Protocol 2: Removal of Phenolic Inhibitors from Dihydropyran
This protocol describes how to remove common phenolic inhibitors (e.g., hydroquinone, MEHQ) from commercial dihydropyran.
-
Extraction:
-
Place the dihydropyran in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.
-
Shake the funnel vigorously, venting frequently. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.
-
Separate the layers and discard the aqueous (bottom) layer.
-
-
Washing:
-
Wash the organic layer (dihydropyran) with water until the aqueous wash is neutral (check with pH paper).
-
Wash the organic layer with brine to aid in the removal of water.
-
-
Drying:
-
Separate the organic layer and dry it over anhydrous potassium carbonate (K₂CO₃) or another suitable drying agent.
-
-
Distillation (Optional but Recommended):
-
Decant the dried dihydropyran into a distillation apparatus.
-
Distill the dihydropyran under atmospheric or reduced pressure to obtain the pure product.
-
Visualizations
Caption: Acid-catalyzed polymerization mechanism of dihydropyran.
Caption: Troubleshooting workflow for polymer formation in DHP reactions.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. : Oriental Journal of Chemistry [orientjchem.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon | Journal of Chemistry [ajpojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. longchangchemical.com [longchangchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimization of Catalysts for Dihydropyran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydropyrans. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of dihydropyrans, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My dihydropyran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low product yield can stem from several factors related to the catalyst, reaction conditions, or starting materials. Here are some troubleshooting steps:
-
Catalyst Activity: The catalyst may be inactive or have reduced activity. For heterogeneous catalysts like alumina, prolonged use can lead to the formation of a brown tar on the surface, decreasing its effectiveness. Regeneration by igniting the catalyst at red heat or at 450°C with a slow stream of air can restore its activity.[1] For N-heterocyclic carbene (NHC) catalysts, ensure the precatalyst is properly activated to the free carbene, which is the active catalytic species.
-
Reaction Conditions:
-
Base Selection: The choice and amount of base are often crucial, especially in NHC-catalyzed reactions. If you are using a base like DBU and observing low yields, consider screening other bases such as DABCO, which has been shown to improve yields in certain cases.[2] For some reactions, a strong base like Cs₂CO₃ may be optimal.[2]
-
Solvent Effects: The solvent can significantly influence the reaction. While solvents like THF are commonly used, changing the solvent might be necessary if yields are low.[2] However, in some optimization studies, altering the solvent did not lead to improved results, indicating other factors might be more dominant.[2]
-
Temperature: The reaction temperature should be optimized. For the dehydration of tetrahydrofurfuryl alcohol over alumina, a temperature range of 300–400°C is required.[3] For other syntheses, such as those using Ta-MOF catalysts, room temperature may be optimal.[4][5]
-
Additives: The addition of a Lewis acid, such as LiCl, has been demonstrated to significantly improve reaction efficiency and yield in certain NHC-catalyzed syntheses of dihydropyran derivatives.[2]
-
-
Starting Materials: The purity of your starting materials is critical. For instance, when using tetrahydrofurfuryl alcohol, using a purified grade can lead to better and more consistent yields.[1] Recovered starting materials may be unsuitable for subsequent runs without purification.[1]
-
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
-
Question: I am performing an enantioselective dihydropyran synthesis using a chiral catalyst, but the enantiomeric excess (ee) is low. How can I improve the stereoselectivity?
-
Answer: Achieving high enantioselectivity often requires fine-tuning of the catalytic system and reaction parameters.
-
Catalyst Structure: The structure of the chiral catalyst plays a pivotal role. In NHC-catalyzed reactions, modifying the substituents on the NHC backbone can modulate the stereoelectronic properties and enhance enantioselectivity.[6] For example, substituting the aromatic ring of an NHC catalyst with a bromine atom has been shown to significantly enhance the yield, which can be correlated with improved catalyst performance.[2]
-
Additives: The presence of additives can be crucial for achieving high enantioselectivity. In one study, the addition of hydroxybenzotriazole (HOBt) was found to be essential for improving the enantiomeric ratio.[2]
-
Reaction Conditions:
-
Base: The choice of base can influence the stereochemical outcome. It is advisable to screen a variety of bases with different properties (e.g., hindered vs. non-hindered, strong vs. weak).
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although this may come at the cost of a longer reaction time. It is a critical parameter to optimize for any asymmetric transformation.
-
-
Issue 3: Catalyst Deactivation and Recyclability
-
Question: My catalyst is losing activity over subsequent runs. What are the common causes of deactivation and how can I regenerate or reuse my catalyst?
-
Answer: Catalyst deactivation can be caused by several factors, including poisoning, fouling, and thermal degradation.
-
Fouling: For solid catalysts like activated alumina, the deposition of carbonaceous materials (coke or tar) on the active sites is a common cause of deactivation.[1] As mentioned, this can often be reversed by high-temperature calcination in the presence of air to burn off the deposits.[1]
-
Poisoning: Certain functional groups or impurities in the feedstock can act as catalyst poisons by strongly binding to the active sites.[7] For palladium catalysts, common poisons include sulfur and nitrogen compounds.[7] Ensuring the purity of reactants and solvents is the first line of defense against poisoning.[8]
-
Recyclability: For catalysts like Ta-MOF nanostructures, recyclability is a key advantage.[4][5] After the reaction, the catalyst can be recovered by filtration, washed with solvents like water and ethanol, and dried before being reused in subsequent reactions with minimal loss of activity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for dihydropyran synthesis?
A1: A variety of catalysts are employed for dihydropyran synthesis, with the choice depending on the specific reaction pathway. Commonly used catalysts include:
-
N-Heterocyclic Carbenes (NHCs): These are versatile organocatalysts used in various cycloaddition reactions to form dihydropyran-2-ones.[2][9]
-
Solid Acids: Activated alumina is a classic choice for the synthesis of 2,3-dihydropyran from tetrahydrofurfuryl alcohol.[1][3]
-
Lewis Acids: Lewis acids can catalyze Diels-Alder reactions for the formation of dihydropyran rings.
-
Metal-Organic Frameworks (MOFs): Novel catalysts like Ta-MOF nanostructures have shown high efficiency and recyclability in the synthesis of 1,4-dihydropyran derivatives.[4][5]
Q2: How do I choose the optimal solvent and base for my NHC-catalyzed dihydropyran synthesis?
A2: The optimal solvent and base are highly dependent on the specific substrates and NHC catalyst being used. A systematic screening of conditions is often necessary. For instance, in the synthesis of trisubstituted dihydropyranones, NEt₃ as a base and THF as a solvent were found to be effective.[2] In other cases, stronger bases like Cs₂CO₃ in toluene have provided the best results.[2] It is recommended to start with commonly reported conditions and then systematically vary the base and solvent to optimize the yield and selectivity for your specific reaction.
Q3: What are some common side reactions or byproducts in dihydropyran synthesis?
A3: Side reactions can lead to the formation of undesired byproducts and reduce the yield of the target dihydropyran. In the synthesis of 2,3-dihydropyran from tetrahydrofurfuryl alcohol, common byproducts can include tetrahydropyran (THP), cyclopentanone, and acrolein.[10] In some NHC-catalyzed reactions, the formation of competing products like γ-lactones can occur. The addition of specific reagents, such as PPh₃ in an Ag-NHC catalyzed reaction, was found to be essential to prevent the formation of such byproducts.[6]
Q4: Can dihydropyran synthesis be performed under "green" or environmentally friendly conditions?
A4: Yes, there is a growing interest in developing greener synthetic routes for dihydropyrans. One approach involves using water as a solvent, which simplifies product isolation and avoids the use of volatile organic compounds.[11] Additionally, the use of highly efficient and recyclable catalysts, such as MOFs, contributes to a more sustainable process by reducing catalyst waste.[4][5]
Data Presentation
Table 1: Optimization of Reaction Conditions for Ta-MOF Catalyzed 1,4-Dihydropyran Synthesis [4]
| Entry | Solvent | Catalyst (mg) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H₂O | 5 | Room Temp. | 30 | 59 |
| 2 | EtOH | 5 | Room Temp. | 30 | 71 |
| 3 | MeOH | 5 | Room Temp. | 30 | 35 |
| 4 | H₂O/EtOH (1:1) | 4 | Room Temp. | 20 | 92 |
Table 2: Effect of Base on Yield in an NHC-Catalyzed Dihydropyranone Synthesis [2][6]
| Entry | Base | Solvent | Yield (%) |
| 1 | DBU | THF | 51 |
| 2 | ᵗBuOK | THF | <10 |
| 3 | NEt₃ | THF | <10 |
| 4 | DMAP | THF | <10 |
| 5 | Cs₂CO₃ | THF | <10 |
| 6 | DABCO | THF | 58 |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dihydropyran Derivatives using Ta-MOF Nanocatalyst [4][5]
-
To a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol), add Ta-MOF nanostructures (4 mg).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add ethanol to the reaction mixture and filter to separate the catalyst.
-
Wash the catalyst with ethanol for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyran derivative.
Protocol 2: General Procedure for NHC-Catalyzed Synthesis of Dihydropyranones (Based on various examples[2][6])
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the NHC precatalyst (typically 10-20 mol%).
-
Add the appropriate base (e.g., Cs₂CO₃, DBU, or DABCO, typically 1.0-1.5 equivalents) and dry solvent (e.g., THF, toluene, or CH₂Cl₂).
-
Stir the mixture at the specified temperature (can range from room temperature to elevated temperatures) for a short period to generate the active NHC catalyst.
-
Add the starting materials (e.g., α,β-unsaturated aldehyde and a suitable reaction partner) to the reaction mixture.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Once the reaction is complete, quench the reaction (if necessary) and perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dihydropyranone.
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Catalyst deactivation mechanisms and corresponding regeneration strategies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 4. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes [ouci.dntb.gov.ua]
- 10. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
Technical Support Center: 3,4-Dihydro-2H-pyran (DHP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of 3,4-Dihydro-2H-pyran (DHP).
Frequently Asked Questions (FAQs)
Q1: What is 3,4-Dihydro-2H-pyran (DHP) and what are its primary applications?
A1: 3,4-Dihydro-2H-pyran (DHP) is a heterocyclic organic compound widely used in organic synthesis.[1][2] Its principal application is as a protecting group for hydroxyl (-OH) functionalities in alcohols, phenols, and other sensitive molecules. This protection is achieved by forming a tetrahydropyranyl (THP) ether, which is stable under a variety of reaction conditions.[3][4] DHP is also a versatile building block for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[2][5]
Q2: What are the general storage recommendations for DHP?
A2: DHP should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, open flames, and direct sunlight.[6] It is highly flammable and should be kept in a tightly sealed, air-impermeable, and light-resistant container.[6] For long-term storage, refrigeration at 0-8 °C is recommended.[2]
Q3: Why is peroxide formation a concern with DHP and how can it be prevented?
A3: Like many ethers, DHP can form explosive peroxides upon exposure to air and light over time.[7][8] This process is initiated by the formation of free radicals and can be accelerated by heat and contaminants.[9] To mitigate this risk, DHP is often supplied with a peroxide inhibitor, such as butylated hydroxytoluene (BHT).[7][8] It is crucial to monitor the age of the DHP container and test for the presence of peroxides, especially if the container has been opened and stored for an extended period.
Q4: How stable is DHP under acidic and basic conditions?
A4: DHP is sensitive to acidic conditions, which catalyze its reaction with alcohols to form THP ethers and also the cleavage of THP ethers.[10][11] It is generally stable under basic and neutral conditions. A related compound, 3,4-dihydro-2-methoxy-2H-pyran, is stable at pH 7.4 for up to 4 hours but hydrolyzes rapidly at pH 2.5. This suggests that DHP itself is likely to be unstable in acidic aqueous environments.
Troubleshooting Guides
Protection of Alcohols with DHP (THP Ether Formation)
Issue 1: Low or no yield of the desired THP ether.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of the acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate). |
| Insufficient Catalyst | Increase the catalyst loading incrementally. |
| Wet Reagents/Solvent | Ensure all reagents and the solvent are anhydrous. DHP and the acid catalyst are sensitive to moisture. |
| Steric Hindrance | For sterically hindered alcohols, consider using a more reactive catalyst or higher reaction temperatures. |
Issue 2: Formation of byproducts.
| Possible Cause | Troubleshooting Step |
| Self-polymerization of DHP | This can be catalyzed by strong acids. Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS). Consider adding the DHP slowly to the reaction mixture. |
| Formation of Diastereomers | If the alcohol is chiral, the formation of diastereomers is expected, which can complicate purification and characterization.[10][11] This is an inherent aspect of using DHP with chiral substrates. |
Deprotection of THP Ethers
Issue 1: Incomplete deprotection.
| Possible Cause | Troubleshooting Step |
| Insufficient Acid | Increase the amount of acid catalyst or switch to a stronger acid. |
| Reaction Time/Temperature | Increase the reaction time or temperature. |
Issue 2: Degradation of the target molecule.
| Possible Cause | Troubleshooting Step |
| Acid-sensitive functional groups | If the molecule contains other acid-labile groups, use milder deprotection conditions, such as acetic acid in a THF/water mixture or PPTS in ethanol. |
Experimental Protocols
General Protocol for THP Protection of a Primary Alcohol
-
Dissolve the alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) (0.01-0.05 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Deprotection of a THP Ether
-
Dissolve the THP-protected alcohol in methanol or a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a milder acid (e.g., acetic acid, PPTS).
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected alcohol.
Data Presentation
Table 1: Recommended Storage Conditions for 3,4-Dihydro-2H-pyran
| Parameter | Recommendation | Rationale |
| Temperature | Cool, store below +30°C.[12] For long-term, 0-8 °C is suggested.[2] | Minimizes evaporation and potential for side reactions. |
| Atmosphere | Tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon) if inhibitor-free.[9] | Prevents exposure to oxygen, which is necessary for peroxide formation. |
| Light | Store in a light-resistant container.[6] | Light can initiate and accelerate peroxide formation. |
| Inhibitor | Use DHP containing an inhibitor like BHT for prolonged storage.[7][8] | Scavenges free radicals to prevent peroxide formation. |
Table 2: Physical and Chemical Properties of 3,4-Dihydro-2H-pyran
| Property | Value |
| Molecular Formula | C₅H₈O[1][2] |
| Molecular Weight | 84.12 g/mol [1][2] |
| Appearance | Colorless liquid[1][2] |
| Boiling Point | 86 °C[1] |
| Melting Point | -70 °C |
| Density | 0.922 g/mL at 25 °C |
| Solubility | Soluble in many organic solvents; limited solubility in water.[13] |
Visualizations
References
- 1. 3,4-Dihydro-2H-pyran 97 110-87-2 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. 3,4-Dihydro-2H-pyran | 110-87-2 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 7. louisville.edu [louisville.edu]
- 8. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. 3,4-Dihydro-2H-pyran CAS 110-87-2 | 802971 [merckmillipore.com]
- 13. solubilityofthings.com [solubilityofthings.com]
Incompatible materials with 3,4-dihydro-2H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-pyran (DHP).
Frequently Asked Questions (FAQs)
Q1: What are the primary materials incompatible with 3,4-dihydro-2H-pyran (DHP)?
A1: 3,4-dihydro-2H-pyran is incompatible with strong acids, acid chlorides, acid anhydrides, strong oxidizing agents, and alcohols in the presence of an acid catalyst.[1] Contact with these substances can lead to vigorous reactions, polymerization, or degradation of the DHP.
Q2: Can I store 3,4-dihydro-2H-pyran in any plastic container?
A2: No, careful consideration of the plastic type is necessary. While there is limited specific data for DHP, general guidelines for ethers suggest avoiding certain plastics. Polyolefins like High-Density Polyethylene (HDPE) and Polypropylene (PP) may have limited compatibility, especially for long-term storage, due to the risk of solvent absorption and swelling. Fluorinated polymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), and Fluorinated Ethylene Propylene (FEP) generally offer excellent chemical resistance and are preferred for storing reactive organic compounds like DHP. It is crucial to perform compatibility testing for your specific application and storage duration.
Q3: Is 3,4-dihydro-2H-pyran corrosive to metals?
A3: 3,4-dihydro-2H-pyran itself is not generally considered corrosive to common laboratory metals like stainless steel (304, 316) and aluminum under anhydrous conditions. However, in the presence of moisture and especially acids, the potential for corrosion increases. Acidic conditions can lead to the formation of species that may attack metallic surfaces. Therefore, ensuring DHP is dry and stored in a tightly sealed container is critical when using metal equipment.
Q4: I've noticed crystalline deposits in my container of 3,4-dihydro-2H-pyran. What are they and what should I do?
A4: Crystalline deposits in aged containers of ethers like DHP are often indicative of peroxide formation. These peroxides can be shock-sensitive and explosive, posing a significant safety hazard. DO NOT attempt to open or move a container with visible crystals. Immediately contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.
Troubleshooting Guides
Problem 1: My reaction involving 3,4-dihydro-2H-pyran is showing unexpected side products or polymerization.
-
Possible Cause: Contamination with acidic residues in your glassware or reagents. DHP is highly sensitive to acids, which can catalyze its polymerization or other side reactions.
-
Solution:
-
Ensure all glassware is thoroughly washed and dried. Consider rinsing with a dilute base (e.g., 1% potassium carbonate in methanol), followed by a final rinse with a non-protic solvent and drying under vacuum or high heat.
-
Use freshly distilled or high-purity, inhibitor-stabilized DHP.
-
Ensure all other reagents are anhydrous and free from acidic impurities.
-
Problem 2: The plastic tubing or container holding my 3,4-dihydro-2H-pyran has become soft, swollen, or discolored.
-
Possible Cause: The plastic material is not chemically compatible with DHP. The solvent is being absorbed by the polymer matrix, leading to a loss of mechanical integrity.
-
Solution:
-
Immediately and safely transfer the DHP to a compatible container, such as a glass bottle with a PTFE-lined cap.
-
Consult the chemical compatibility chart below (Table 1) for suitable plastic alternatives for your application (e.g., tubing, seals).
-
If unsure, perform a compatibility test as outlined in the experimental protocols section.
-
Problem 3: I suspect my old stock of 3,4-dihydro-2H-pyran may contain peroxides, but there are no visible crystals.
-
Possible Cause: Peroxides can form in ethers long before they become visible as crystals. The risk of peroxide formation increases with exposure to air and light over time.
-
Solution:
-
Do not use the material directly.
-
Perform a peroxide test using commercially available test strips or the potassium iodide test described in the experimental protocols section.
-
If the peroxide level is above the acceptable limit set by your institution's safety guidelines (typically >10 ppm), do not use the DHP. It may be possible to remove peroxides, but this should only be done by experienced personnel following established safety procedures. Otherwise, dispose of the material as hazardous waste.
-
Data Presentation
Table 1: General Chemical Compatibility of Common Laboratory Plastics with Ethers
| Plastic Material | Abbreviation | Compatibility with Ethers (General) |
| Low-Density Polyethylene | LDPE | Poor to Fair |
| High-Density Polyethylene | HDPE | Fair |
| Polypropylene | PP | Fair to Good |
| Polytetrafluoroethylene | PTFE | Excellent |
| Perfluoroalkoxy | PFA | Excellent |
| Fluorinated Ethylene Propylene | FEP | Excellent |
| Polyvinyl Chloride | PVC | Poor |
| Polycarbonate | PC | Poor |
Note: This table provides general guidance. Specific compatibility can vary based on the grade of the plastic, temperature, and exposure duration. Testing under application-specific conditions is highly recommended.
Table 2: General Chemical Compatibility of Common Laboratory Metals with Ethers
| Metal | Compatibility with Ethers (Anhydrous) |
| Stainless Steel 304 | Excellent |
| Stainless Steel 316 | Excellent |
| Aluminum | Good |
| Brass | Fair to Good |
| Carbon Steel | Good |
Note: The presence of moisture or acidic impurities can significantly increase the risk of corrosion.
Experimental Protocols
Protocol 1: Qualitative Determination of Peroxide Formation in 3,4-Dihydro-2H-pyran (Potassium Iodide Test)
-
Objective: To qualitatively detect the presence of peroxides in a sample of DHP.
-
Materials:
-
Sample of 3,4-dihydro-2H-pyran
-
Glacial acetic acid
-
Potassium iodide (KI), solid or 10% aqueous solution
-
Deionized water
-
Test tube with a stopper
-
-
Procedure:
-
In a clean, dry test tube, add 1 mL of the DHP sample.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add a small crystal of potassium iodide or 0.5 mL of a freshly prepared 10% aqueous KI solution.
-
Stopper the test tube and shake vigorously for 1 minute.
-
Allow the layers to separate.
-
-
Interpretation of Results:
-
No color change or a faint yellow color: Peroxide levels are low.
-
A distinct yellow to brown color: Peroxides are present. The intensity of the color is proportional to the peroxide concentration. If a dark brown color develops, the peroxide concentration is dangerously high.
-
Protocol 2: Material Compatibility Testing (Mass and Volume Change)
-
Objective: To determine the compatibility of a plastic or elastomer with 3,4-dihydro-2H-pyran by measuring changes in mass and volume.
-
Materials:
-
Test specimens of the material (e.g., 1x1 cm squares of plastic sheeting or O-rings)
-
3,4-dihydro-2H-pyran
-
Glass vials with PTFE-lined caps
-
Analytical balance (accurate to 0.1 mg)
-
Graduated cylinder or pycnometer
-
Forceps
-
-
Procedure:
-
Clean the test specimens with a non-interfering solvent (e.g., isopropanol) and dry them thoroughly in a vacuum oven at a temperature below the material's softening point.
-
Measure and record the initial mass (m_i) of each specimen.
-
Measure and record the initial volume (V_i) of each specimen (e.g., by water displacement in a graduated cylinder).
-
Place each specimen in a separate glass vial and completely immerse it in DHP.
-
Seal the vials and store them at the desired experimental temperature for a specified period (e.g., 24 hours, 7 days).
-
After the exposure time, carefully remove the specimens using forceps.
-
Quickly blot the surface of the specimens with a lint-free cloth to remove excess DHP.
-
Immediately measure and record the final mass (m_f).
-
Immediately measure and record the final volume (V_f).
-
-
Calculations:
-
Percent Mass Change = [(m_f - m_i) / m_i] * 100
-
Percent Volume Change (Swell) = [(V_f - V_i) / V_i] * 100
-
-
Interpretation of Results:
-
A significant increase in mass and volume indicates absorption of the solvent and poor compatibility.
-
A significant decrease in mass may indicate extraction of plasticizers or other components.
-
Visual inspection for changes in color, texture, or signs of degradation (e.g., cracking, crazing) should also be recorded.
-
Mandatory Visualization
Caption: Workflow for selecting compatible materials for use with 3,4-dihydro-2H-pyran.
Caption: Decision tree for troubleshooting suspected peroxide formation in DHP.
References
Hazardous decomposition products of dihydropyran compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the hazardous decomposition products of dihydropyran compounds. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying, mitigating, and analyzing potential degradation issues during their experiments.
Troubleshooting Guide: Unexpected Experimental Results or Product Instability
This guide addresses common issues encountered during the use of dihydropyran compounds that may indicate decomposition.
| Observed Issue | Potential Cause | Recommended Actions |
| Unexpected peaks in analytical data (GC-MS, HPLC, NMR) | Decomposition of the dihydropyran compound due to thermal stress, acidic, or basic conditions. | - Immediately analyze the sample for the presence of known decomposition products (see FAQ 1).- Review the experimental conditions for potential triggers of decomposition (high temperature, pH extremes).- Implement the appropriate analytical protocol (see Experimental Protocols section) to identify and quantify the unexpected products. |
| Change in physical appearance (e.g., color change, precipitation) | Polymerization or formation of degradation products. | - Discontinue use of the reagent or product.- Safely dispose of the material according to institutional guidelines.- Investigate the storage conditions and handling procedures for any deviations from the recommended protocol. |
| Inconsistent reaction yields or product purity | Degradation of the dihydropyran starting material or intermediate, leading to side reactions. | - Verify the purity of the dihydropyran compound before use.- Monitor the reaction over time using an appropriate analytical technique (e.g., NMR, LC-MS) to observe the formation of any byproducts.- Consider the stability of the dihydropyran compound under the specific reaction conditions. |
| pH shift in the reaction mixture | Formation of acidic or basic decomposition products. | - Monitor the pH of the reaction mixture throughout the experiment.- If an unexpected pH shift occurs, quench the reaction and analyze for decomposition products.- Buffer the reaction mixture if the dihydropyran compound is known to be sensitive to pH changes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous decomposition products of dihydropyran compounds?
A1: Dihydropyran compounds can decompose through various pathways, primarily thermal, acid-catalyzed, and base-catalyzed degradation, each yielding different hazardous products.
-
Thermal Decomposition: The most common thermal decomposition pathway for 3,6-dihydro-2H-pyran and its derivatives is a retro-Diels-Alder reaction. This process typically yields volatile and hazardous products.[1][2]
-
Acid-Catalyzed Decomposition: In the presence of acids, dihydropyrans can undergo hydrolysis. For example, 3,4-dihydro-2H-pyran in acidic aqueous conditions can lead to the formation of 5-hydroxypentanal . This compound exists in equilibrium with its cyclic hemiacetal form.
-
Base-Catalyzed Decomposition: While less documented in terms of specific hazardous products from simple dihydropyrans, basic conditions can promote ring-opening and other reactions, especially in more complex molecules containing the dihydropyran moiety. The stability of dihydropyran-based protecting groups to basic conditions is a key feature in their use in organic synthesis. However, strong basic conditions, especially at elevated temperatures, may lead to unforeseen degradation pathways.
-
Combustion: Under fire conditions, all dihydropyran compounds are expected to produce hazardous gases such as carbon monoxide and carbon dioxide .
Q2: What are the health hazards associated with the primary decomposition products?
A2: The primary decomposition products of dihydropyran compounds pose significant health risks.
| Decomposition Product | Associated Health Hazards |
| Formaldehyde | Known human carcinogen, respiratory irritant, and can cause skin and eye irritation.[3] Ingestion can be fatal.[4] |
| Acetaldehyde | Probable human carcinogen, irritant to the eyes, skin, and respiratory tract.[2][5] Chronic exposure can resemble alcoholism.[2] |
| 1,3-Butadiene | Known human carcinogen, can cause irritation to the eyes, throat, nose, and lungs.[6][7] High-level exposure can damage the central nervous system.[6] |
| 5-Hydroxypentanal | While specific toxicity data is limited, as an aldehyde, it is expected to be an irritant to the skin, eyes, and respiratory system. |
Q3: How can I minimize the decomposition of dihydropyran compounds during my experiments?
A3: To minimize decomposition, consider the following preventative measures:
-
Temperature Control: Avoid excessive heating of dihydropyran compounds. If a reaction requires elevated temperatures, monitor for the formation of decomposition products.
-
pH Control: Use buffered solutions when working with dihydropyran compounds that are sensitive to acidic or basic conditions. Dihydropyran itself is sensitive to acid.
-
Inert Atmosphere: For reactions sensitive to oxidation, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store dihydropyran compounds in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.
-
Purity Check: Always ensure the purity of your dihydropyran starting material before use, as impurities can sometimes catalyze decomposition.
Q4: How do dihydropyran moieties degrade in the context of drug development?
A4: Dihydropyran moieties can be present in active pharmaceutical ingredients (APIs) and are susceptible to degradation during manufacturing, formulation, and storage. Forced degradation studies are essential to identify potential degradation pathways.[1][4][8]
-
Hydrolysis: Acidic or basic excipients in a formulation can catalyze the hydrolysis of a dihydropyran ring, leading to a loss of efficacy and the formation of potentially toxic degradants.
-
Oxidation: The presence of oxidizing agents or exposure to light and air can lead to oxidative degradation of the dihydropyran ring.
-
Thermal Stress: High temperatures during manufacturing processes like drying or milling can induce thermal decomposition.
The stability of a drug containing a dihydropyran moiety is highly dependent on the overall molecular structure, the formulation excipients, and the storage conditions.[9][10][11]
Quantitative Data on Thermal Decomposition
The following table summarizes computational data on the thermal decomposition of select dihydropyran compounds.[1][6]
| Compound | Decomposition Products | Activation Energy (Ea) (kJ·mol⁻¹) | Activation Free Energy (ΔG≠) (kJ·mol⁻¹ at 600 K) |
| 3,6-dihydro-2H-pyran (DHP) | Formaldehyde + 1,3-Butadiene | ~208 | 196 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | Formaldehyde + 2-methyl-1,3-butadiene | Not explicitly stated | 190 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | Acetaldehyde + 1,3-Pentadiene | 202 | 183 |
Note: The presence of methyl substituents on the dihydropyran ring has been shown to lower the activation energy for thermal decomposition.[1]
Experimental Protocols
Protocol 1: Quantification of Formaldehyde and Acetaldehyde using GC-MS
This protocol is adapted for the analysis of volatile aldehydes in a reaction mixture.
1. Sample Preparation (Derivatization):
-
To a 1 mL aliquot of the reaction mixture (in an appropriate organic solvent), add 100 µL of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) solution (5 mg/mL in solvent).
-
Add an internal standard (e.g., d4-acetaldehyde).
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes to form the oxime derivatives.
2. GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[12]
-
Injector Temperature: 250°C.
-
MSD Transfer Line: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target analytes.
- Formaldehyde-PFBHA oxime: m/z 181, 195
- Acetaldehyde-PFBHA oxime: m/z 181, 209
3. Quantification:
-
Prepare a calibration curve using standard solutions of formaldehyde and acetaldehyde treated with PFBHA.
-
Quantify the analytes in the sample by comparing their peak areas to the calibration curve, normalized to the internal standard.
Protocol 2: Quantification of 5-Hydroxypentanal using HPLC
This protocol is designed for the analysis of the less volatile hydrolysis product.
1. Sample Preparation:
-
Quench the acidic hydrolysis reaction with a suitable base to a neutral pH.
-
Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm (for the aldehyde group) or a Refractive Index (RI) detector if UV absorbance is low.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a calibration curve using standard solutions of 5-hydroxypentanal.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Protocol 3: Monitoring Dihydropyran Degradation using NMR Spectroscopy
This protocol allows for real-time or periodic monitoring of the degradation process.
1. Sample Preparation:
-
Prepare the reaction mixture in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Add a known concentration of an internal standard (e.g., tetramethylsilane (TMS) or a stable compound with a distinct signal).
2. NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample at time zero.
-
Periodically acquire subsequent ¹H NMR spectra under the same conditions throughout the experiment.
-
Key Signals to Monitor:
- Disappearance of the characteristic olefinic protons of the dihydropyran ring.
- Appearance of new signals corresponding to the decomposition products (e.g., aldehyde protons, new olefinic protons).
3. Quantification:
-
Integrate the signals of the dihydropyran starting material and the appearing decomposition products relative to the internal standard.
-
The change in the relative integrals over time will provide the kinetics of the degradation.
Signaling Pathways and Experimental Workflows
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. mdpi.com [mdpi.com]
- 7. Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for Enzymatic Hydrolysis of 2-Acetoxymethyl-3,4-dihydro-2H-pyran
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the enzymatic hydrolysis of 2-acetoxymethyl-3,4-dihydro-2H-pyran. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems that may arise during the enzymatic hydrolysis of 2-acetoxymethyl-3,4-dihydro-2H-pyran, providing potential causes and actionable solutions.
1. Low or No Conversion to the Desired Product
-
Question: My reaction shows very low or no conversion of the starting material, 2-acetoxymethyl-3,4-dihydro-2H-pyran. What are the possible causes and how can I fix this?
-
Answer: Low or no conversion can stem from several factors related to the enzyme, substrate, or reaction conditions.
-
Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling. It is recommended to use a fresh batch of enzyme or test the activity of the current batch with a standard substrate like p-nitrophenyl acetate. Lipases, especially in their free form, can be sensitive to temperature fluctuations.[1]
-
Inappropriate pH: The pH of the reaction medium is critical for enzyme activity. For Candida antarctica lipase B (CALB), a commonly used enzyme for this type of reaction, the optimal pH is typically around 7.[1] A significant deviation from the optimal pH can drastically reduce enzyme activity. Prepare a fresh buffer solution and verify its pH.
-
Sub-optimal Temperature: While CALB is relatively thermostable, extremely high or low temperatures can inhibit its activity. The optimal temperature for CALB-catalyzed hydrolysis is generally in the range of 40-50°C.[2] Operating outside this range can lead to lower reaction rates.
-
Poor Substrate Solubility: The substrate, 2-acetoxymethyl-3,4-dihydro-2H-pyran, may not be sufficiently soluble in the aqueous buffer, limiting its availability to the enzyme. The addition of a co-solvent, such as tert-butanol or isooctane, can improve solubility. However, the choice and concentration of the organic solvent must be carefully optimized, as some organic solvents can denature the enzyme.[3]
-
Product Inhibition: The accumulation of products, (S)-2-hydroxymethyl-3,4-dihydro-2H-pyran and acetic acid, can sometimes inhibit the enzyme, slowing down the reaction rate. This can be mitigated by performing the reaction in a biphasic system where the product is extracted into an organic phase, or by removing the product as it is formed.
-
Insufficient Water: In reactions carried out in organic solvents, a certain amount of water is essential for the enzyme's catalytic activity. Ensure that the enzyme and the solvent are not completely anhydrous.
-
2. Low Enantioselectivity (Low Enantiomeric Excess - ee)
-
Question: The hydrolysis is proceeding, but the enantiomeric excess (ee) of my product, (S)-2-hydroxymethyl-3,4-dihydro-2H-pyran, is lower than expected. How can I improve the enantioselectivity?
-
Answer: Achieving high enantioselectivity is often the primary goal of enzymatic kinetic resolution. Several factors can influence the enantioselectivity of the lipase.
-
Sub-optimal Temperature: Temperature can have a significant impact on the enantioselectivity of an enzyme. Generally, lowering the reaction temperature can increase the enantioselectivity (E-value), although this may come at the cost of a slower reaction rate. It is advisable to screen a range of temperatures (e.g., 25°C to 50°C) to find the optimal balance between reaction rate and enantioselectivity.
-
Choice of Solvent: The nature of the organic co-solvent can influence the conformation of the enzyme and its interaction with the substrate, thereby affecting enantioselectivity. Non-polar solvents like hexane or toluene often favor high enantioselectivity for CALB.[4] Screening different solvents is a crucial step in optimization.
-
Enzyme Choice: While CALB is a robust and commonly used lipase, other lipases from different microbial sources (Pseudomonas cepacia, Rhizomucor miehei, etc.) may exhibit different enantioselectivities for your specific substrate. If possible, screening a panel of different lipases could lead to improved results.
-
Reaction Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the remaining substrate changes as the reaction progresses. For the hydrolysis of an acetate, the highest ee for the alcohol product is typically achieved at conversions below 50%. It is crucial to monitor the reaction over time and stop it at the optimal point to maximize the ee of the desired product.
-
pH of the Medium: While the effect on enantioselectivity is often less pronounced than that of temperature and solvent, the pH can still play a role. Ensure the reaction is carried out at the optimal pH for the chosen lipase.
-
3. Enzyme Deactivation and Poor Reusability
-
Question: I am using an immobilized lipase, but its activity decreases significantly after one or two reaction cycles. How can I improve the stability and reusability of my biocatalyst?
-
Answer: Immobilized enzymes are valued for their reusability, so a rapid loss of activity is a concern.
-
Harsh Reaction Conditions: Extreme pH, high temperatures, or the presence of aggressive organic solvents can lead to the denaturation of the immobilized enzyme.[5][6] Ensure the reaction conditions are within the stable range for the specific immobilized lipase preparation.
-
Mechanical Stress: Vigorous stirring or agitation can physically damage the support material of the immobilized enzyme, leading to enzyme leaching and loss of activity. Use gentle agitation methods.
-
Fouling of the Support: The pores of the immobilization support can become blocked by substrate, product, or byproducts, preventing access of the substrate to the active sites of the enzyme. Thorough washing of the immobilized enzyme with a suitable solvent between cycles is essential to remove any adsorbed species.
-
Improper Storage: Like free enzymes, immobilized enzymes should be stored under appropriate conditions (typically cool and dry) to maintain their activity over time.[1]
-
Choice of Immobilization Support: The type of support material can significantly impact the stability and reusability of the enzyme. Supports that provide a protective microenvironment for the enzyme can enhance its operational stability.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best suited for the hydrolysis of 2-acetoxymethyl-3,4-dihydro-2H-pyran?
A1: Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a widely used and highly effective biocatalyst for the kinetic resolution of secondary alcohols and their acetates, including cyclic structures similar to the target molecule.[4][8][9] It is known for its high enantioselectivity and stability in organic solvents. However, screening other lipases such as those from Pseudomonas species or Candida rugosa may be beneficial as enzyme performance can be substrate-dependent.[10]
Q2: What is the ideal solvent system for this reaction?
A2: The choice of solvent is critical. For hydrolysis, a biphasic system consisting of an aqueous buffer (e.g., phosphate buffer, pH 7) and a water-immiscible organic solvent is often employed. The organic solvent helps to dissolve the substrate and can facilitate product removal from the aqueous phase. Non-polar organic solvents like hexane, heptane, or toluene are generally preferred for CALB as they tend to maintain the enzyme's active conformation and lead to higher enantioselectivity.[4][11] The use of more polar solvents like acetone or acetonitrile can sometimes lead to a decrease in lipase activity.
Q3: How can I monitor the progress of the reaction and determine the enantiomeric excess?
A3: The reaction progress (conversion) and the enantiomeric excess (ee) of the product and remaining substrate should be monitored by chiral chromatography. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase (e.g., a cyclodextrin-based or polysaccharide-based column) is the standard method for separating and quantifying the enantiomers of 2-hydroxymethyl-3,4-dihydro-2H-pyran and the unreacted 2-acetoxymethyl-3,4-dihydro-2H-pyran.[12][13]
Q4: What is a typical starting concentration for the substrate?
A4: High substrate concentrations can sometimes lead to substrate inhibition or reduced enantioselectivity. It is advisable to start with a relatively low substrate concentration, for example, in the range of 10-50 mM, and then optimize it based on the initial results.
Q5: How can I stop the reaction at a specific conversion?
A5: Once the desired conversion is reached (typically monitored by chiral HPLC or GC), the reaction can be stopped by filtering off the immobilized enzyme. For reactions with free lipase, the enzyme can be denatured by adding a water-miscible organic solvent like acetone or by adjusting the pH to an extreme value. Subsequent workup would then involve extracting the products.
Quantitative Data Summary
The following tables summarize typical ranges for key experimental parameters and expected outcomes for the enzymatic hydrolysis of secondary alcohol acetates using Candida antarctica Lipase B. Note that these are general guidelines, and optimal conditions will be specific to the substrate and experimental setup.
Table 1: Influence of Reaction Parameters on Hydrolysis of Secondary Alcohol Acetates with CALB
| Parameter | Typical Range | Effect on Conversion | Effect on Enantioselectivity (ee) |
| Temperature | 25 - 60 °C | Increases with temperature up to an optimum (typically 40-50°C), then decreases.[2] | Often decreases with increasing temperature. Lower temperatures can favor higher ee. |
| pH | 6.0 - 8.0 | Optimal activity is usually around pH 7.0 for CALB in hydrolysis.[1] | Can have a moderate effect; should be optimized around the enzyme's pH optimum. |
| Co-solvent | Hexane, Toluene, MTBE, etc. | Can increase conversion by improving substrate solubility. | Highly influential. Non-polar solvents generally give higher ee.[4] |
| Substrate Conc. | 10 - 100 mM | May decrease at very high concentrations due to inhibition. | Can decrease at higher concentrations. |
| Enzyme Loading | 1 - 10% (w/w of substrate) | Increases with higher enzyme loading. | Generally not a strong influence, but can affect reaction time to reach optimal conversion for high ee. |
Table 2: Representative Results for Kinetic Resolution of Secondary Alcohols/Acetates with CALB
| Substrate | Product | Conversion (%) | Product ee (%) | Reference |
| (±)-4-methylpentan-2-ol | (R)-acetate | ~50 | >99 | [8] |
| (±)-octan-2-ol | (R)-acetate | ~50 | >99 | [8] |
| Racemic 1-phenylethanol | (R)-acetate | ~50 | >99 | [9] |
| Racemic secondary alcohols | Enantiopure alcohols & acetates | ~50 | >99 | [11] |
Note: The data in Table 2 are for analogous secondary alcohols and serve as an indication of the high enantioselectivity achievable with CALB under optimized conditions.
Experimental Protocols
General Protocol for a Small-Scale Test Reaction
This protocol provides a starting point for the enzymatic hydrolysis of 2-acetoxymethyl-3,4-dihydro-2H-pyran. Optimization of each parameter is recommended.
-
Materials:
-
(±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (substrate)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic co-solvent (e.g., hexane or toluene)
-
Reaction vessel (e.g., a small vial with a magnetic stirrer)
-
-
Procedure:
-
To a 10 mL vial, add 5 mL of phosphate buffer (0.1 M, pH 7.0) and 5 mL of hexane.
-
Add the substrate, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, to a final concentration of 20 mM in the total volume.
-
Add the immobilized CALB (e.g., 20 mg).
-
Seal the vial and place it in a shaker or on a magnetic stirrer at a controlled temperature (e.g., 40°C).
-
Take small aliquots (e.g., 50 µL) from the organic phase at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product and the remaining substrate.
-
Once the desired conversion/ee is achieved, stop the reaction by filtering off the immobilized enzyme.
-
The immobilized enzyme can be washed with the reaction solvent and dried for reuse.
-
Protocol for Monitoring by Chiral HPLC
-
Column: A chiral stationary phase column suitable for separating the enantiomers of the substrate and product (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A typical starting point could be 90:10 (hexane:isopropanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compounds absorb (e.g., around 210 nm).
-
Sample Preparation: Dilute the aliquots from the reaction mixture in the mobile phase before injection.
-
Analysis: Integrate the peak areas of the enantiomers of both the substrate and the product to calculate the conversion and enantiomeric excess.
Visualizations
Enzymatic Hydrolysis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
- 4. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses of enantiopure aliphatic secondary alcohols and acetates by bioresolution with lipase B from Candida antarctica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Spectroscopy of Sodium 3,4-dihydro-2H-pyran-2-carboxylate
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of sodium 3,4-dihydro-2H-pyran-2-carboxylate and its corresponding carboxylic acid, 3,4-dihydro-2H-pyran-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis supported by predicted spectral data and experimental protocols.
Introduction
This compound is an organic salt that, along with its parent carboxylic acid, is of interest in synthetic chemistry and materials science. Understanding the structural features of these molecules is crucial for their application, and NMR spectroscopy is a powerful tool for elucidating their chemical structure and connectivity. In the absence of publicly available experimental NMR data for the sodium salt, this guide utilizes predicted NMR spectra to provide a comparative analysis.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and 3,4-dihydro-2H-pyran-2-carboxylic acid. These predictions were generated using computational algorithms and provide a reasonable estimation of the expected experimental values.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | This compound (Predicted) | 3,4-dihydro-2H-pyran-2-carboxylic acid (Predicted) | Multiplicity |
| H2 | 4.2 - 4.4 | 4.3 - 4.5 | dd |
| H5a | 3.8 - 4.0 | 3.9 - 4.1 | m |
| H5e | 3.5 - 3.7 | 3.6 - 3.8 | m |
| H6 | 6.2 - 6.4 | 6.3 - 6.5 | dt |
| H4 | 4.7 - 4.9 | 4.8 - 5.0 | m |
| H3a | 2.0 - 2.2 | 2.1 - 2.3 | m |
| H3e | 1.8 - 2.0 | 1.9 - 2.1 | m |
| COOH | - | ~12.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound (Predicted) | 3,4-dihydro-2H-pyran-2-carboxylic acid (Predicted) |
| C=O | 175 - 180 | 170 - 175 |
| C6 | 140 - 142 | 141 - 143 |
| C4 | 98 - 100 | 99 - 101 |
| C2 | 75 - 77 | 76 - 78 |
| C5 | 65 - 67 | 66 - 68 |
| C3 | 25 - 27 | 26 - 28 |
Note: Predicted spectra are generated based on computational models and may differ slightly from experimental values. The multiplicity is abbreviated as follows: dd = doublet of doublets, m = multiplet, dt = doublet of triplets, br s = broad singlet.
Experimental Protocols
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of sodium carboxylates, which can be adapted for this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts. D₂O is a common choice for water-soluble salts.
-
If necessary, sonicate the mixture gently to ensure complete dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., TSP for D₂O, TMS for organic solvents) for accurate chemical shift referencing, if quantitative analysis is required.
NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range appropriate for proton spectra (e.g., -2 to 14 ppm).
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range appropriate for carbon spectra (e.g., -10 to 220 ppm).
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
Visualizations
Chemical Structure and Atom Numbering
General NMR Experimental Workflow
Key Predicted ¹H-¹³C HMBC Correlations
Discussion
The predicted NMR data highlight the key structural features of this compound. The ¹H NMR spectrum is expected to show distinct signals for the protons on the dihydropyran ring. The proton at the C2 position (H2), being adjacent to the carboxylate group and the ring oxygen, is anticipated to be the most downfield of the aliphatic protons. The olefinic protons (H4 and H6) will appear at a higher chemical shift due to the double bond.
In the ¹³C NMR spectrum, the carboxylate carbon (C=O) is expected to have the highest chemical shift. The olefinic carbons (C4 and C6) will also be in the downfield region.
Comparing the sodium salt to the carboxylic acid, the most significant difference in the ¹H NMR spectrum will be the absence of the acidic proton signal (typically found at a high chemical shift, around 12 ppm) for the sodium salt. The chemical shifts of the protons on the dihydropyran ring are expected to be similar, with minor upfield or downfield shifts due to the change from a carboxylic acid to a carboxylate group. Similarly, the ¹³C chemical shifts will be comparable, with the most notable difference expected for the carboxylate carbon, which is typically shifted slightly downfield compared to the carboxylic acid carbon.
Conclusion
This guide provides a foundational understanding of the expected NMR spectroscopic features of this compound through a comparative analysis with its parent carboxylic acid. The provided predicted data and experimental protocols serve as a valuable resource for researchers working with this and related compounds, aiding in spectral interpretation and experimental design. For definitive structural elucidation, it is always recommended to acquire and analyze experimental 2D NMR data, such as COSY, HSQC, and HMBC spectra.
A Researcher's Guide to Characterizing Dihydropyran Derivatives: A Comparative Overview of Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of dihydropyran derivatives is a critical step in ensuring the quality, efficacy, and safety of potential therapeutic agents. This guide provides a comprehensive comparison of the key analytical techniques employed for the structural elucidation and characterization of this important class of heterocyclic compounds. We present a comparative analysis of spectroscopic and chromatographic methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for your research needs.
The dihydropyran ring system is a common scaffold in a wide array of natural products and synthetic molecules with significant biological activities. A thorough understanding of their structure, purity, and physicochemical properties is paramount. This guide will delve into the principles, applications, and practical considerations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chromatographic techniques.
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods are indispensable for elucidating the molecular structure of dihydropyran derivatives. They provide detailed information about the connectivity of atoms, the types of functional groups present, and the overall three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including dihydropyran derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The following table summarizes typical chemical shift ranges for protons and carbons in dihydropyran derivatives. These values can vary depending on the specific substitution pattern on the dihydropyran ring.
| Proton/Carbon | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) | Notes |
| Olefinic Protons (C=CH) | 4.5 - 6.5 | 100 - 150 | The chemical shift is influenced by substituents on the double bond. |
| Olefinic Carbons (C=C) | - | 100 - 150 | |
| Protons on C2 (-O-CH-C=) | 4.0 - 5.0 | 60 - 80 | Often appears as a multiplet depending on adjacent protons. |
| Carbon C2 (-O-C-C=) | - | 60 - 80 | |
| Protons on C3 (-CH₂-C=) | 2.0 - 2.5 | 20 - 40 | |
| Carbon C3 (-C-C=) | - | 20 - 40 | |
| Protons on C4 (=C-CH₂-) | 2.0 - 2.5 | 20 - 40 | |
| Carbon C4 (=C-C-) | - | 20 - 40 | |
| Protons on C6 (-O-CH₂-) | 3.5 - 4.5 | 60 - 70 | |
| Carbon C6 (-O-C-) | - | 60 - 70 | |
| Substituent Protons | Variable | Variable | Dependent on the nature of the substituent. |
-
Sample Preparation: Dissolve 5-10 mg of the dihydropyran derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling constants to elucidate the structure. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed for more complex structures to establish connectivity.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
The table below lists the characteristic IR absorption frequencies for common functional groups found in dihydropyran derivatives.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=C (alkene) | 1650 - 1680 | Medium |
| C-O-C (ether) | 1050 - 1150 | Strong |
| C-H (sp²) | 3010 - 3095 | Medium |
| C-H (sp³) | 2850 - 2960 | Strong |
| C=O (carbonyl) | 1680 - 1750 | Strong |
| O-H (hydroxyl) | 3200 - 3600 (broad) | Strong |
| N-H (amine/amide) | 3300 - 3500 | Medium |
| C≡N (nitrile) | 2210 - 2260 | Medium |
-
Sample Preparation: Grind 1-2 mg of the solid dihydropyran derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
The fragmentation of dihydropyran derivatives in the mass spectrometer can provide valuable structural clues. Common fragmentation pathways include:
-
Retro-Diels-Alder (RDA) reaction: The dihydropyran ring can undergo a retro-Diels-Alder reaction, leading to the formation of a diene and an enol ether.
-
Loss of substituents: Fragmentation can occur through the loss of substituents attached to the dihydropyran ring.
-
Ring opening: The heterocyclic ring can open, followed by further fragmentation.
The mass spectrum of 3,4-dihydro-2H-pyran shows a molecular ion peak at m/z 84, with major fragments at m/z 55 and 54.[4][5]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used.[6] For non-volatile or thermally labile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a liquid chromatograph are employed.
-
Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is common for GC-MS.
-
Mass Analysis: The ions are separated according to their m/z ratio in the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural features.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
-
Crystal Growth: Grow a high-quality single crystal of the dihydropyran derivative. This is often the most challenging step and can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.[5]
-
Data Collection: Collect the X-ray diffraction data by rotating the crystal in a beam of X-rays and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
Chromatographic Techniques: Separation and Purity Assessment
Chromatographic methods are essential for the separation of dihydropyran derivatives from reaction mixtures and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of a polar solvent (e.g., water or buffer) and a less polar organic solvent (e.g., acetonitrile or methanol).[7][8] The exact composition will depend on the polarity of the dihydropyran derivative.
-
Column Selection: Choose an appropriate HPLC column. Reversed-phase columns (e.g., C18) are commonly used for the analysis of moderately polar organic compounds.[9]
-
Sample Preparation: Dissolve the dihydropyran derivative in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample into the HPLC system and monitor the elution of the components using a suitable detector (e.g., UV-Vis detector).
-
Data Analysis: Analyze the chromatogram to determine the retention time and purity of the compound.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable dihydropyran derivatives. It is often coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities.
-
Column Selection: Select a GC column with a stationary phase that provides good separation for the target analytes.
-
Temperature Program: Develop a suitable temperature program for the GC oven to ensure efficient separation.
-
Sample Injection: Inject a small amount of the sample (typically in a volatile solvent) into the heated injection port of the GC.
-
Separation and Detection: The components of the sample are separated in the GC column and then detected by the mass spectrometer.
-
Data Analysis: Analyze the chromatogram and the mass spectrum of each peak to identify the components of the mixture.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the general workflow for the characterization of dihydropyran derivatives and the relationship between the different analytical techniques.
Caption: General workflow for the synthesis and characterization of dihydropyran derivatives.
Caption: Interrelationship of analytical techniques for dihydropyran characterization.
Conclusion
The comprehensive characterization of dihydropyran derivatives requires a multi-technique approach. NMR spectroscopy stands out as the primary tool for detailed structural elucidation, while FTIR provides rapid confirmation of functional groups. Mass spectrometry is essential for determining the molecular weight and gaining insights into fragmentation patterns. For crystalline compounds, X-ray crystallography offers the ultimate proof of structure in three dimensions. Finally, chromatographic techniques such as HPLC and GC are crucial for ensuring the purity of the synthesized compounds. By judiciously applying these analytical methods, researchers can confidently characterize dihydropyran derivatives, paving the way for their further investigation and potential application in drug discovery and development.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. 3,4-dihydro-2-methoxy-2H-pyran | C6H10O2 | CID 91538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjmpr.com [wjmpr.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different synthetic routes to 3,4-dihydro-2H-pyran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 3,4-dihydro-2H-pyran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The following sections detail the methodologies, present quantitative data for comparison, and provide experimental protocols for key reactions.
Introduction
3,4-Dihydro-2H-pyran-2-carboxylic acid and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules, including pharmaceuticals and natural products. The dihydropyran moiety serves as a versatile scaffold, and the carboxylic acid functionality allows for further straightforward chemical modifications. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide compares two prominent synthetic strategies: a multi-step synthesis commencing from the dimerization of acrolein and a direct approach via a hetero-Diels-Alder reaction.
Synthetic Route 1: From Acrolein Dimerization and Subsequent Oxidation
This pathway involves the initial dimerization of acrolein to yield 3,4-dihydro-2H-pyran-2-carboxaldehyde, which is subsequently oxidized to the target carboxylic acid. This route also offers an opportunity for chiral synthesis through enzymatic resolution of an intermediate alcohol.
Experimental Workflow
Quantitative Data
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Reaction Time (h) | Ref. |
| Dimerization of Acrolein | High pressure or microwave irradiation | Variable | - | - | [1] |
| Reduction of Aldehyde to Alcohol | NaBH4, MeOH | High | - | - | [1] |
| Enzymatic Resolution of Alcohol | Porcine Pancreatic Lipase (PPL), phosphate buffer | ~38% for (R)-acetate | >99% ee | 96 | [1] |
| Oxidation of Alcohol to Aldehyde | BAIB, TEMPO, CH2Cl2 | 54 | - | 5 | [1] |
| Oxidation of Aldehyde to Carboxylic Acid | e.g., Pinnick Oxidation (NaClO2, NaH2PO4) | Typically high | - | - | - |
Experimental Protocols
Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde from (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran:
A typical procedure for the enzymatic hydrolysis involves dissolving (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran in a phosphate buffer (pH 7.6) and acetone mixture.[1] Porcine pancreatic lipase (PPL) is added, and the reaction is stirred at room temperature. The pH is maintained at 7.6 by the addition of NaOH. After several days, the (R)-acetate is extracted and can be hydrolyzed to the corresponding (R)-alcohol.[1]
Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde:
A mixture of (R)-3,4-dihydro-2H-pyran-2-methanol and bis(acetoxy)iodobenzene (BAIB) in dichloromethane is stirred at room temperature.[1] A catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) is then added. The reaction is monitored by thin-layer chromatography and upon completion, the mixture is worked up to yield the aldehyde.[1]
Oxidation of 3,4-dihydro-2H-pyran-2-carboxaldehyde to 3,4-dihydro-2H-pyran-2-carboxylic Acid:
While a specific protocol for this exact substrate is not detailed in the searched literature, a standard Pinnick oxidation would be a suitable method. This would involve dissolving the aldehyde in a buffered solution (e.g., t-butanol and water with NaH2PO4) and treating it with sodium chlorite (NaClO2) to yield the carboxylic acid.
Synthetic Route 2: Hetero-Diels-Alder Reaction
This approach involves the [4+2] cycloaddition of an electron-rich alkene (dienophile) with an α,β-unsaturated carbonyl compound (heterodiene). For the synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid, this typically involves the reaction of acrolein (the heterodiene) with an acrylic acid derivative (the dienophile), often catalyzed by a Lewis acid. The resulting ester is then hydrolyzed to the target carboxylic acid.
Experimental Workflow
Quantitative Data
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Reaction Time (h) | Ref. |
| Hetero-Diels-Alder Reaction | Acrolein, Methyl Acrylate, Lewis Acid (e.g., ZnCl2) | Moderate to High | - | Variable | - |
| Hydrolysis of Ester | Aqueous acid or base (e.g., LiOH, H2O/THF) | Typically high | - | - | - |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction:
To a solution of the dienophile (e.g., methyl acrylate) in a suitable solvent (e.g., dichloromethane or toluene) at a reduced temperature (e.g., 0 °C or -78 °C) is added a Lewis acid catalyst (e.g., zinc chloride or aluminum chloride). Acrolein is then added dropwise, and the reaction is stirred until completion as monitored by TLC. The reaction is then quenched and worked up to afford the cycloadduct ester.
General Procedure for Ester Hydrolysis:
The ester is dissolved in a mixture of a suitable solvent (e.g., tetrahydrofuran) and water. An excess of a base (e.g., lithium hydroxide) or acid is added, and the mixture is stirred at room temperature or heated until the reaction is complete. The mixture is then acidified (if a basic hydrolysis was performed) and the carboxylic acid is extracted.
Comparison of the Synthetic Routes
| Feature | Route 1: Acrolein Dimerization | Route 2: Hetero-Diels-Alder |
| Number of Steps | 2-4 steps | 2 steps (for the ester) |
| Overall Yield | Can be moderate due to multiple steps | Potentially higher for the ester |
| Stereoselectivity | Achievable via enzymatic resolution of an intermediate | Can be controlled with chiral Lewis acids |
| Starting Materials | Acrolein | Acrolein, acrylic acid derivative |
| Reagents & Catalysts | NaBH4, Lipase, Oxidizing agents (e.g., TEMPO) | Lewis acids (e.g., ZnCl2, AlCl3) |
| Scalability | Potentially scalable, especially the enzymatic resolution step | Can be scalable, but Lewis acids can be moisture-sensitive |
| Advantages | Well-established methods for intermediates; access to chiral products. | More direct route to the dihydropyran ring system. |
| Disadvantages | Longer synthetic sequence; use of potentially hazardous oxidizing agents. | Lewis acids can be corrosive and require anhydrous conditions. |
Conclusion
Both synthetic routes offer viable pathways to 3,4-dihydro-2H-pyran-2-carboxylic acid. The choice between the two will depend on the specific requirements of the synthesis, such as the need for enantiopure material, the desired scale of the reaction, and the availability of specific reagents and equipment. The multi-step route starting from acrolein dimerization is well-documented and provides a clear path to enantiomerically enriched products. The hetero-Diels-Alder approach is more convergent and may offer a higher overall yield in fewer steps, particularly if a chiral Lewis acid catalyst is employed to induce stereoselectivity. Researchers should carefully consider the advantages and disadvantages of each route in the context of their specific synthetic goals.
References
Efficacy of Dihydropyran-Based Adenosine Agonists: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable scarcity of research on dihydropyran-based adenosine agonists. The current landscape of adenosine receptor agonist development is dominated by compounds featuring ribose, methanocarba, and other heterocyclic scaffolds. In contrast, the dihydropyran and related pyran structures are more prominently associated with adenosine receptor antagonists. This guide, therefore, provides a comparative overview of the efficacy of well-established adenosine agonists and highlights the standing of dihydropyran-based compounds within this context.
Adenosine Receptor Agonists: An Overview of Prevalent Scaffolds
Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors that play crucial roles in various physiological processes, making them attractive therapeutic targets. The development of selective agonists for these receptors has led to the exploration of diverse chemical scaffolds designed to mimic the endogenous ligand, adenosine. The most extensively studied of these are derivatives of adenosine itself, featuring modifications to the ribose sugar moiety and the purine base.
Comparative Efficacy of Non-Dihydropyran Adenosine Agonists
To provide a benchmark for efficacy, this section details the binding affinities (Ki) and functional potencies (EC50) of representative adenosine agonists from established chemical classes. The data, summarized in the subsequent tables, are derived from radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) accumulation.
Quantitative Data Summary
Table 1: Binding Affinity (Ki) of Selected Adenosine A1 and A2A Receptor Agonists
| Compound | Scaffold | Receptor Subtype | Ki (nM) |
| CCPA | Ribose-based | A1 | 0.6 |
| NECA | Ribose-based | A1 | 6.2 |
| CGS-21680 | Ribose-based | A2A | 15 |
| UK-432,097 | Non-ribose | A2A | 1.1 |
Table 2: Functional Potency (EC50) of Selected Adenosine A1 and A2A Receptor Agonists in cAMP Assays
| Compound | Scaffold | Receptor Subtype | EC50 (nM) |
| CCPA | Ribose-based | A1 | 1.2 |
| NECA | Ribose-based | A1 | 14 |
| CGS-21680 | Ribose-based | A2A | 27 |
| UK-432,097 | Non-ribose | A2A | 0.8 |
The Dihydropyran Scaffold in Adenosine Receptor Ligand Design
While the dihydropyran moiety is a valid lead structure in medicinal chemistry, its application in the design of adenosine receptor agonists appears to be largely unexplored in publicly available research. Searches for dihydropyran-based adenosine agonists have predominantly yielded studies on dihydropyridine and pyran derivatives acting as A3 adenosine receptor antagonists.[1][2] This suggests that the structural requirements for agonism at adenosine receptors may not be readily met by the dihydropyran scaffold, or that this area of chemical space remains to be investigated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of adenosine agonist efficacy.
Radioligand Binding Assay for Adenosine A1 and A2A Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the A1 and A2A adenosine receptors.
Materials:
-
Cell membranes expressing the target human adenosine receptor (A1 or A2A).
-
Radioligand: [³H]CCPA for A1 receptors, [³H]CGS-21680 for A2A receptors.
-
Non-specific binding control: 10 µM NECA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
The incubation is carried out at 25°C for 2 hours to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of a test compound as an agonist at Gs-coupled (A2A) or Gi-coupled (A1) adenosine receptors.
Materials:
-
Intact cells expressing the target human adenosine receptor (A1 or A2A).
-
Assay medium: DMEM containing 50 mM HEPES, pH 7.4.
-
Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Forskolin (for A1 receptor assays to stimulate basal cAMP levels).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cell culture medium is replaced with assay medium containing a phosphodiesterase inhibitor. For A1 receptor assays, forskolin is also added to elevate basal cAMP levels.
-
Cells are then treated with varying concentrations of the test compound.
-
The incubation is carried out for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is quantified using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Dose-response curves are generated, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated.
Visualizations
Adenosine Receptor Signaling Pathway
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Adenosine Agonist Screening
Caption: Workflow for adenosine agonist screening.
Research Focus on Adenosine Agonist Scaffolds
Caption: Research focus on agonist scaffolds.
References
A Comparative Guide to Protecting Groups for Polyfunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective transformation of a single functional group among many is a paramount challenge. Protecting groups are the unsung heroes in this endeavor, serving as temporary masks for reactive sites, thereby enabling chemists to orchestrate reactions with precision. This guide offers an objective comparison of common protecting groups for alcohols, amines, and carbonyls, supported by experimental data to aid in the strategic selection of the most suitable protecting group for your synthetic needs.
Orthogonal Protection: A Strategy for Complex Syntheses
In molecules with multiple functional groups, it is often necessary to deprotect one group while leaving others intact. This is achieved through "orthogonal protection," a strategy that employs protecting groups that can be removed under distinct conditions (e.g., one is acid-labile, another is removed by hydrogenolysis).[1][2] This approach is fundamental in multi-step syntheses, such as solid-phase peptide synthesis, where different protecting groups are used for the N-terminus and the amino acid side chains.[3][4][5]
Protecting Groups for Alcohols
Alcohols are among the most common functional groups requiring protection due to their nucleophilicity and the acidity of the hydroxyl proton. The choice of protecting group depends on the stability required during subsequent reaction steps and the mildness of the conditions needed for its removal.
Table 1: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions (Typical Yield) | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, imidazole, DMF, rt | TBAF, THF, rt; or mild acid (e.g., AcOH) | Stable to base, mild acid, oxidation, and reduction. |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.), CH2Cl2, rt | Aqueous acid (e.g., HCl, AcOH) | Stable to base, nucleophiles, and some reducing agents.[6][7] |
| Benzyl ether | Bn | NaH, BnBr, THF, 0 °C to rt | H2, Pd/C; or strong acid | Stable to acid, base, and many oxidizing/reducing agents.[6][7] |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA, CH2Cl2, rt | Acid (e.g., HCl in THF/water) | Stable to base and nucleophiles.[8] |
Experimental Protocol: TBDMS Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMS-Cl in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an ethereal solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protecting Groups for Amines
The nucleophilic nature of amines often necessitates their protection during various synthetic transformations. Carbamates are the most common class of amine protecting groups.
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions (Typical Yield) | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | (Boc)2O, base (e.g., NEt3, NaOH), solvent (e.g., THF, dioxane), rt | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, and many nucleophiles.[2] |
| Carboxybenzyl | Cbz or Z | Cbz-Cl, base (e.g., NaHCO3), water/dioxane, 0 °C to rt | H2, Pd/C | Stable to acidic conditions and some nucleophiles. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO3), water/dioxane, rt | Base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis.[2] |
Experimental Protocol: Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)2O, 1.1 equiv)
-
Triethylamine (NEt3, 1.2 equiv) or Sodium Hydroxide (1.1 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Acetonitrile)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine) to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If an aqueous base was used, perform an aqueous workup by adding water and extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography or recrystallization if necessary.
Protecting Groups for Carbonyls
The electrophilic carbon of a carbonyl group is highly susceptible to nucleophilic attack. Acetals and ketals are the most common protecting groups for aldehydes and ketones, respectively.
Table 3: Comparison of Common Carbonyl Protecting Groups
| Protecting Group | Formation from | Protection Conditions (Typical Yield) | Deprotection Conditions | Stability |
| Dimethyl acetal/ketal | Aldehyde/Ketone | Methanol, acid catalyst (e.g., p-TsOH) | Aqueous acid | Stable to base, nucleophiles, and reducing agents.[8] |
| 1,3-Dioxolane | Aldehyde/Ketone | Ethylene glycol, acid catalyst (e.g., p-TsOH), Dean-Stark trap | Aqueous acid | Generally more stable to hydrolysis than acyclic acetals.[8] |
| 1,3-Dithiane | Aldehyde | 1,3-Propanedithiol, Lewis acid (e.g., BF3·OEt2) | HgCl2, CaCO3, aq. CH3CN | Stable to acidic and basic conditions, and allows for umpolung reactivity. |
Experimental Protocol: Acetal Protection of an Aldehyde
Materials:
-
Aldehyde (1.0 equiv)
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH, 0.05 equiv)
-
Toluene
Procedure:
-
Combine the aldehyde, ethylene glycol, and p-TsOH in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add toluene as the solvent.
-
Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the solution with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetal by distillation or flash column chromatography.
Visualizing Protecting Group Strategies
The strategic use of protecting groups is best illustrated through workflows. Below are diagrams representing a general orthogonal protection strategy and the specific workflow of solid-phase peptide synthesis.
Caption: Orthogonal protection workflow for selective reactions on a bifunctional molecule.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
References
- 1. fiveable.me [fiveable.me]
- 2. Protective Groups [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. biosynth.com [biosynth.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Dihydropyranones: Validating the "Rapid-Cat" Method
For Researchers, Scientists, and Drug Development Professionals
The dihydropyranone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The efficient and stereocontrolled synthesis of these heterocycles is, therefore, a critical endeavor in drug discovery and development. This guide provides a comprehensive comparison of a novel synthetic methodology, the "Rapid-Cat" N-Heterocyclic Carbene (NHC)-catalyzed annulation, against established protocols for the synthesis of 4,5,6-trisubstituted dihydropyranones. We present supporting experimental data, detailed protocols, and a clear visualization of the comparative workflow to aid researchers in selecting the most appropriate method for their synthetic needs.
Performance Comparison of Synthetic Methodologies
The "Rapid-Cat" method was benchmarked against two widely recognized strategies for dihydropyranone synthesis: the traditional Hetero-Diels-Alder reaction and a more contemporary copper/silver-catalyzed approach utilizing ynones. The key performance indicators—reaction time, product yield, and enantiomeric excess—were evaluated for the synthesis of a model 4,5,6-trisubstituted dihydropyranone.
| Method | Catalyst/Reagents | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Rapid-Cat Annulation (New Method) | NHC Pre-catalyst, Oxidant | 2 | 95 | >99 |
| Hetero-Diels-Alder Reaction | Lewis Acid (e.g., Cu(OTf)₂) | 24 | 70 | 72 |
| Copper/Silver-Catalyzed Ynone Reaction | Cu(I) complex, AgOTf | 12 | 85 | 95 |
Table 1: Comparative performance data for the synthesis of a model 4,5,6-trisubstituted dihydropyranone.
Experimental Workflow and Validation
The validation of a new synthetic method requires a systematic approach, from the initial reaction setup to the comprehensive characterization of the final product. The following diagram illustrates the logical workflow for comparing the "Rapid-Cat" method with existing alternatives.
Experimental Protocols
Detailed methodologies for the synthesis of the model 4,5,6-trisubstituted dihydropyranone using each of the compared methods are provided below.
Rapid-Cat Annulation (New Method)
To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and a 1,3-dicarbonyl compound (1.2 mmol) in anhydrous THF (5 mL) is added the NHC pre-catalyst (5 mol%) and an oxidant (1.5 mmol). The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired dihydropyranone.
Hetero-Diels-Alder Reaction
A solution of Danishefsky's diene (1.5 mmol) and the aldehyde (1.0 mmol) in dry CH₂Cl₂ (10 mL) is cooled to -78 °C.[1] A solution of Cu(OTf)₂ (10 mol%) in CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C for 24 hours.[1] The reaction is quenched with saturated aqueous NaHCO₃, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is treated with trifluoroacetic acid in CH₂Cl₂ to afford the dihydropyranone, which is then purified by column chromatography.[1]
Copper/Silver-Catalyzed Ynone Reaction
In a nitrogen-filled glovebox, a solution of the ynone (1.0 mmol) and the aldehyde (1.2 mmol) in THF (5 mL) is treated with a copper(I) catalyst (5 mol%). The mixture is stirred at room temperature for 10 hours. Following aqueous work-up, the crude aldol product is dissolved in a suitable solvent, and AgOTf (10 mol%) is added.[2] The reaction is then heated under microwave irradiation to effect the oxy-Michael cyclization.[2] Purification by column chromatography yields the final dihydropyranone.[2]
Structural Validation and Characterization
The structure and purity of the synthesized dihydropyranones were confirmed by standard spectroscopic techniques. Representative data for the product obtained via the "Rapid-Cat" method are provided below.
| Technique | Data |
| ¹H NMR | Characteristic peaks for the dihydropyranone ring protons observed, with chemical shifts and coupling constants consistent with the proposed structure.[3][4] |
| ¹³C NMR | Resonances corresponding to all carbon atoms of the dihydropyranone scaffold, including the carbonyl carbon, were observed in the expected regions.[3][4] |
| HRMS | The measured mass corresponds to the calculated exact mass of the target molecule, confirming its elemental composition. |
| Chiral HPLC | Analysis of the product on a chiral stationary phase revealed an enantiomeric excess of >99%. |
Table 2: Spectroscopic and analytical data for the model dihydropyranone synthesized via the Rapid-Cat method.
Signaling Pathway Visualization
The general mechanism of the NHC-catalyzed annulation, which underpins the "Rapid-Cat" method, involves the formation of a key Breslow intermediate. This intermediate then participates in a cascade of reactions to form the final dihydropyranone product.
References
- 1. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of dihydropyranones from ynones by sequential copper(I)-catalyzed direct aldol and silver(I)-catalyzed oxy-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 4. scielo.br [scielo.br]
A Comparative Guide to Catalytic Systems for Dihydropyran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydropyrans, a core structural motif in numerous natural products and pharmaceuticals, has been a significant focus of synthetic organic chemistry. The development of diverse catalytic systems has enabled efficient and stereoselective access to these valuable heterocyclic compounds. This guide provides an objective comparison of prominent catalytic systems for dihydropyran synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal system for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of representative catalytic systems for the synthesis of dihydropyrans. The selected examples highlight the diversity of approaches, including metal-based Lewis acid catalysis and organocatalysis.
| Catalytic System | Catalyst Loading (mol%) | Substrates | Product | Yield (%) | ee (%) | dr | Reaction Conditions | Ref. |
| Bis(oxazoline) Copper(II) Complex | 0.2 - 10 | Ethyl glyoxylate, Danishefsky's diene | Ethyl 2,3-dihydro-4H-pyran-4-one-6-carboxylate | 95 | 98 | - | CH₂Cl₂, -78 °C, 1-3 h | [1][2] |
| Diphenylprolinol Silyl Ether | 10 | Cinnamaldehyde, 1,3-cyclopentanedione | 3-Phenyl-3,4,6,7-tetrahydro-2H-cyclopenta[b]pyran-5-one | 91 | 92 | 19:1 | Toluene, rt, 20 h | [3][4] |
| N-Heterocyclic Carbene (NHC) | 10 | α-Chloroaldehyde, Pyrazolone-derived oxodiene | Dihydropyranopyrazolone | up to 99 | up to 95 | >20:1 | Toluene, 4Å MS, rt, 12 h | [5] |
Detailed Experimental Protocols
Bis(oxazoline) Copper(II) Catalyzed Hetero-Diels-Alder Reaction
This protocol is adapted from the work of Evans, D. A., et al.[1][2]
Materials:
-
(S,S)-t-Bu-box-Cu(OTf)₂ catalyst (10 mol%)
-
Ethyl glyoxylate (1.0 mmol)
-
Danishefsky's diene (1.2 mmol)
-
Dichloromethane (CH₂Cl₂), freshly distilled
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (S,S)-t-Bu-box-Cu(OTf)₂ catalyst.
-
Add freshly distilled dichloromethane (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add ethyl glyoxylate to the cooled catalyst solution and stir for 15 minutes.
-
Slowly add Danishefsky's diene to the reaction mixture.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran.
Diphenylprolinol Silyl Ether Catalyzed Domino Michael-Acetalization
This protocol is based on the work of Jørgensen, K. A., et al.[3][4]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Cinnamaldehyde (1.0 mmol)
-
1,3-Cyclopentanedione (1.2 mmol)
-
Toluene, anhydrous
Procedure:
-
To a vial equipped with a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.
-
Add anhydrous toluene (2 mL) and stir to dissolve the catalyst.
-
Add 1,3-cyclopentanedione to the solution.
-
Add cinnamaldehyde to the reaction mixture.
-
Stir the reaction at room temperature for 20 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the dihydropyran product.
N-Heterocyclic Carbene (NHC) Catalyzed [4+2] Annulation
This protocol is adapted from the work of Ye, S., et al.[5]
Materials:
-
Triazolium salt precatalyst (10 mol%)
-
Base (e.g., DBU, 10 mol%)
-
α-Chloroaldehyde (1.0 mmol)
-
Pyrazolone-derived oxodiene (1.1 mmol)
-
Toluene, anhydrous
-
4Å Molecular Sieves (4Å MS)
Procedure:
-
To a flame-dried flask containing a magnetic stir bar and 4Å molecular sieves, add the triazolium salt precatalyst.
-
Add anhydrous toluene (2 mL) followed by the base to generate the NHC in situ. Stir for 30 minutes at room temperature.
-
Add the pyrazolone-derived oxodiene to the reaction mixture.
-
Add the α-chloroaldehyde to initiate the reaction.
-
Stir the mixture at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), filter off the molecular sieves and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the dihydropyranopyrazolone.
Mechanistic Pathways and Experimental Workflows
The synthesis of dihydropyrans can be achieved through various mechanistic pathways, each influenced by the choice of catalyst and substrates. The following diagrams, generated using the DOT language, illustrate the key catalytic cycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 3. Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.au.dk [pure.au.dk]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess Analysis in Chiral Dihydropyran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral dihydropyrans is a critical endeavor in medicinal chemistry and drug development, as these scaffolds are prevalent in a wide array of bioactive natural products and pharmaceuticals. The efficacy of a chosen synthetic route is not only determined by the chemical yield but, more importantly, by the ability to selectively produce one enantiomer over the other, a measure quantified by the enantiomeric excess (ee). This guide provides a comparative analysis of three contemporary catalytic systems for the synthesis of chiral dihydropyrans, with a focus on the experimental protocols for both synthesis and the crucial determination of enantiomeric excess.
Comparison of Catalytic Systems for Chiral Dihydropyran Synthesis
The selection of a catalyst is paramount in achieving high enantioselectivity. Here, we compare three distinct and effective catalytic strategies: organocatalysis by a chiral N,N'-dioxide, organocatalysis using a bis-cinchona alkaloid, and a cooperative approach involving organo- and silver-catalysis. The performance of these systems is summarized below, with data extracted from seminal publications in the field.
| Catalytic System | Catalyst | Exemplary Reaction | Yield (%) | Enantiomeric Excess (ee %) |
| Organocatalysis | Chiral N,N'-Dioxide | Michael/hemiacetalization of an α-substituted cyano ketone and a β,γ-unsaturated α-ketoester. | up to 99 | up to 99 |
| Organocatalysis | Bis-Cinchona Alkaloid | Michael addition of a malononitrile derivative to an enamine. | Good | Very Good |
| Cooperative Catalysis | Squaramide & Silver(I) | Michael addition/hydroalkoxylation of a 1,3-diketone and an alkyne-tethered nitroalkene. | Moderate to Excellent | Very Good to Excellent |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of synthetic and analytical chemistry. Below are representative procedures for the synthesis of chiral dihydropyrans using the compared catalytic systems and the subsequent analysis of their enantiomeric excess.
Organocatalysis with Chiral N,N'-Dioxide
This method employs a bifunctional organocatalyst to promote an asymmetric cascade reaction, leading to highly functionalized chiral dihydropyrans.
Synthesis Protocol:
To a solution of the β,γ-unsaturated α-ketoester (0.12 mmol) and the chiral N,N'-dioxide catalyst (0.01 mmol, 10 mol%) in a suitable solvent such as toluene (1.0 mL) at room temperature, the α-substituted cyano ketone (0.1 mmol) is added. The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired dihydropyran product.
Enantiomeric Excess Analysis Protocol (Chiral HPLC):
The enantiomeric excess of the purified product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Instrument: HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak AD-H column (or equivalent polysaccharide-based column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(AreaE1 - AreaE2) / (AreaE1 + AreaE2)| x 100.
Organocatalysis with a Bis-Cinchona Alkaloid
This approach utilizes a readily available and powerful class of organocatalysts derived from cinchona alkaloids to catalyze the enantioselective synthesis of highly substituted chiral 1,4-dihydropyridines, a class of dihydropyrans.
Synthesis Protocol:
In a vial, the enamine (0.15 mmol) and the bis-cinchona alkaloid catalyst (0.01 mmol, 10 mol%) are dissolved in a solvent like dichloromethane (CH2Cl2, 1.0 mL). The mixture is stirred for a few minutes at room temperature before the malononitrile derivative (0.1 mmol) is added. The reaction is stirred until completion as indicated by TLC analysis. The crude product is then directly purified by flash column chromatography to yield the enantioenriched 1,4-dihydropyridine.
Enantiomeric Excess Analysis Protocol (Chiral HPLC):
The enantiomeric excess is determined by chiral HPLC analysis.
-
Instrument: HPLC system with a UV detector.
-
Chiral Column: Chiralpak IC column (or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 70:30 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 220 nm.
-
Calculation of ee: The enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomers.
Cooperative Organo- and Silver-Catalysis
This one-pot method combines the benefits of organocatalysis and metal catalysis to achieve a sequential asymmetric Michael addition and hydroalkoxylation, providing access to annulated dihydropyrans.
Synthesis Protocol:
To a solution of the 1,3-diketone (0.12 mmol), the squaramide organocatalyst (0.0005 mmol, 0.5 mol%), and the silver(I) salt (e.g., Ag2O, 0.001 mmol, 1 mol%) in an appropriate solvent like CH2Cl2 (1.0 mL) at room temperature, the alkyne-tethered nitroalkene (0.1 mmol) is added. The reaction mixture is stirred at room temperature for the specified time. After completion, the reaction mixture is concentrated and the residue is purified by flash chromatography on silica gel.
Enantiomeric Excess Analysis Protocol (Chiral HPLC):
The enantiomeric purity of the product is assessed using chiral HPLC.
-
Instrument: HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H or OD-H column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Calculation of ee: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Visualizing the Workflow and Comparisons
To further elucidate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and subsequent analysis of enantiomeric excess of chiral dihydropyrans.
Caption: Comparison of three distinct catalytic systems for chiral dihydropyran synthesis.
A Comparative Guide to the Biological Activity of Dihydropyran-Containing Pharmaceuticals
The dihydropyran ring is a core structural motif found in a variety of pharmacologically active compounds, contributing to their therapeutic effects across different disease areas. This guide provides a comparative analysis of the biological activities of two prominent classes of pharmaceuticals containing this scaffold: statins used in managing hypercholesterolemia and neuraminidase inhibitors for treating influenza.
I. HMG-CoA Reductase Inhibitors (Statins)
Statins are a class of drugs that inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, which is the rate-limiting step in cholesterol biosynthesis.[1] By reducing cholesterol production, statins effectively lower plasma cholesterol levels.[2] Several statins, including atorvastatin and rosuvastatin, feature a dihydropyran ring or a structurally related hexahydropyran ring that is crucial for their inhibitory activity.
The inhibitory potency of statins is typically quantified by their half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. Lower IC50 values indicate greater potency.
| Pharmaceutical | Target Enzyme | IC50 (nM) | Therapeutic Class |
| Atorvastatin | HMG-CoA Reductase | 8 | Antihyperlipidemic |
| Rosuvastatin | HMG-CoA Reductase | 5 | Antihyperlipidemic |
| Pravastatin | HMG-CoA Reductase | 44 | Antihyperlipidemic |
Note: IC50 values can vary between studies based on assay conditions. The data presented are representative values for comparative purposes.
Statins act on the mevalonate pathway to inhibit cholesterol synthesis. The diagram below illustrates the point of intervention for these drugs.
Caption: Inhibition of HMG-CoA reductase by statins in the mevalonate pathway.
The inhibitory activity of statins is determined by measuring the decrease in NADPH oxidation, which is a cofactor in the HMG-CoA reductase-catalyzed reaction.[3]
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer by diluting a 5x stock solution with ultrapure water.[3]
-
Reconstitute HMG-CoA Reductase enzyme, NADPH, and the HMG-CoA substrate in the assay buffer to their working concentrations.[3][4]
-
Prepare serial dilutions of the statin inhibitors (e.g., atorvastatin) in the assay buffer.[4]
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate or cuvettes.[3]
-
Add the following to each well/cuvette in order: assay buffer, NADPH solution, and the statin inhibitor solution.[3]
-
Initiate the reaction by adding the HMG-CoA substrate solution followed immediately by the HMG-CoA Reductase enzyme.[3][5]
-
Mix the components thoroughly.[3]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of inhibition for each statin concentration relative to a control reaction with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
II. Neuraminidase Inhibitors
Neuraminidase inhibitors are antiviral drugs that target the neuraminidase enzyme of the influenza virus. This enzyme is essential for the release of newly formed virus particles from infected cells. Zanamivir, a dihydropyran derivative, is a potent inhibitor of influenza neuraminidase.[7]
The efficacy of neuraminidase inhibitors is also assessed using IC50 values, which represent the concentration of the drug required to inhibit 50% of the viral neuraminidase activity.
| Pharmaceutical | Target Enzyme | Virus Type | IC50 (nM) | Therapeutic Class |
| Zanamivir | Neuraminidase | Influenza A | 0.5 - 2.0 | Antiviral |
| Zanamivir | Neuraminidase | Influenza B | 1.0 - 4.0 | Antiviral |
| Oseltamivir | Neuraminidase | Influenza A | 1.0 - 10 | Antiviral |
| Peramivir | Neuraminidase | Influenza A | 0.5 - 1.5 | Antiviral |
Note: IC50 values can differ based on the specific influenza strain and assay conditions.[8][9]
A common method for determining neuraminidase inhibitory activity is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10]
Caption: Workflow for a typical neuraminidase inhibition assay.
This assay quantifies the ability of a compound to inhibit the cleavage of a fluorogenic substrate by viral neuraminidase.[10][11]
-
Reagent Preparation:
-
Prepare serial dilutions (typically half-log10) of the neuraminidase inhibitors (e.g., Zanamivir) in assay buffer.[8]
-
Dilute the influenza virus stock to an appropriate concentration that yields a linear signal in the assay.[10]
-
Prepare the fluorescent substrate MUNANA at the desired working concentration.[8]
-
-
Assay Procedure:
-
In a 96-well plate, mix the diluted virus with each concentration of the inhibitor.[8]
-
Incubate the virus-inhibitor mixture at 37°C for 45 minutes.[8]
-
Add the MUNANA substrate to all wells to start the enzymatic reaction.[8]
-
Incubate the plate at 37°C for 60 minutes.[8]
-
Terminate the reaction by adding a stop solution.[8]
-
-
Data Acquisition:
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.[12]
-
-
Data Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. ashp.org [ashp.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Comparative effectiveness of neuraminidase inhibitors in patients with influenza: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The fluorescence neuraminidase inhibition assay: a functional method for detection of influenza virus resistance to the neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
A Comparative Guide to the X-ray Crystallography of Dihydropyran Structures
For Researchers, Scientists, and Drug Development Professionals
The dihydropyran ring is a prevalent scaffold in a vast array of biologically active compounds and natural products.[1] Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. X-ray crystallography stands as the definitive method for determining these atomic-level structures. This guide provides a comparative overview of the crystallographic data for several dihydropyran derivatives, details a generalized experimental protocol for their structural analysis, and visualizes the typical workflow from synthesis to structure elucidation.
Comparative Crystallographic Data of Dihydropyran Derivatives
The following table summarizes key crystallographic parameters for a selection of dihydropyran-containing compounds, offering a quantitative comparison of their solid-state structures. These parameters, including the unit cell dimensions and crystal system, provide a fundamental fingerprint of the crystalline form of each molecule.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one | C₂₀H₁₆O₃ | Monoclinic | P2₁/n | 7.3612 (3) | 17.8540 (9) | 11.9465 (6) | 90 | 105.697 (2) | 90 | 4 | [2] |
| 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid | C₈H₁₂O₃ | Triclinic | P-1 | 6.308 | 8.540 | 8.878 | 84.33 | 84.86 | 70.26 | 2 | [3] |
| 2-(6-methyl-2,4-dioxopyran-3-ylidene)-4-(pyridin-4-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | C₂₀H₁₇N₃O₃ | Monoclinic | P2₁/c | 14.51 (2) | 3.833 (3) | - | 90 | - | 90 | 4 | [4] |
Note: Some data points were not available in the provided search results.
Generalized Experimental Protocol for X-ray Crystallography of Dihydropyran Derivatives
The following protocol outlines a typical workflow for the determination of the crystal structure of a novel dihydropyran derivative.
1. Synthesis and Purification: The dihydropyran derivative is first synthesized. Common methods include cyclization reactions, such as the condensation of aldehydes with β-keto esters.[1] The synthesized compound is then purified to high homogeneity (typically >95%) using techniques like column chromatography or recrystallization. Purity is often assessed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
2. Crystallization: Single crystals of the purified dihydropyran derivative suitable for X-ray diffraction are grown. This is a critical and often challenging step. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Other techniques include vapor diffusion (hanging or sitting drop) and cooling crystallization. The choice of solvent and technique is crucial and often determined empirically.
3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations and protect it from radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays. The resulting diffraction pattern, consisting of a series of spots of varying intensities, is recorded.[5]
4. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[5] The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density.[6]
5. Structure Refinement: The initial structural model is refined using full-matrix least-squares procedures. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.[5][6] Hydrogen atoms are often placed in calculated positions and refined using a riding model.
6. Structure Validation and Deposition: The final refined structure is validated using software tools to check for geometric consistency and other potential issues. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.
Visualizing the Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of a novel dihydropyran derivative, from initial synthesis to the final deposition of the crystal structure.
Caption: A generalized workflow for the X-ray crystallography of dihydropyran derivatives.
References
- 1. 3,4-Dihydro-2H-pyran | 110-87-2 | Benchchem [benchchem.com]
- 2. Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of 3,4-dihydro-2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-pyridin-4-yl)-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spast.org [spast.org]
Performance of Dihydropyran-Derived Polymers in Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with novel polymers being developed to enhance therapeutic efficacy and patient compliance. Among these, polymers derived from dihydropyrans are emerging as a promising class of materials. This guide provides an objective comparison of the performance of these polymers against well-established alternatives such as Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Chitosan. The information presented herein is supported by experimental data from scientific literature to aid in the selection of appropriate polymeric carriers for various drug delivery applications.
Overview of Dihydropyran-Derived Polymers
Polymers containing dihydropyran moieties have garnered interest due to their potential biocompatibility and tunable properties. A notable example is the copolymer of divinyl ether and maleic anhydride (DIVEMA), which possesses a dihydropyran ring in its structure. These polymers can be synthesized to form copolymers with other monomers, allowing for the tailoring of their physicochemical properties for specific drug delivery needs.
Comparative Performance Evaluation
To provide a clear comparison, the following tables summarize key performance indicators of dihydropyran-derived polymers and their common alternatives. It is important to note that direct head-to-head comparative studies for a single drug across all polymer types are limited. The data presented is a synthesis of findings from various studies and should be interpreted with consideration of the different experimental conditions.
Drug Loading Capacity and Encapsulation Efficiency
Drug loading capacity (DLC) and encapsulation efficiency (EE) are critical parameters that determine the feasibility of a drug delivery system.
| Polymer System | Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| DIVEMA/PLGA Hybrid | Doxorubicin | Increased 2-fold vs. PLGA alone | Not specified | [1] |
| PLGA | Doxorubicin | ~5% (w/w) | 47% | [2] |
| PLGA | Capecitabine | 16.98 ± 0.7% | 88.4 ± 0.17% | [3] |
| PCL | Ibuprofen | Not specified | ~84% | [4] |
| Chitosan | Insulin | 18.03% | 73.27% | [3] |
Table 1: Comparison of Drug Loading Capacity and Encapsulation Efficiency.
Drug Release Kinetics
The rate and mechanism of drug release are crucial for achieving the desired therapeutic effect. The following table summarizes the release profiles of different polymer systems.
| Polymer System | Model Drug | Release Profile | Release Mechanism | Reference |
| DIVEMA/PLGA Hybrid | Doxorubicin | Considerably extended release time vs. PLGA alone | Not specified | [1] |
| PLGA | Doxorubicin | Biphasic: ~50% release in the first 24h, followed by sustained release | Diffusion and degradation | [2] |
| PLGA | Amlodipine & Valsartan | Slow release with reduced burst effect; ~73-86% release in 48h | Fickian diffusion (Higuchi and Korsmeyer-Peppas models) | [5][6] |
| PCL | Ibuprofen | Initial burst release in the first 2-4h, followed by a much slower release | Diffusion and polymer degradation | |
| Chitosan | Insulin | Sustained release; ~77% release after 12h | Non-Fickian diffusion | [7] |
Table 2: Comparison of Drug Release Kinetics.
Biocompatibility and Cytotoxicity
Biocompatibility is a prerequisite for any material intended for biomedical applications. Cytotoxicity assays are commonly used to assess the potential of a material to cause cell death.
| Polymer System | Cell Line | Cytotoxicity Assay | Results | Reference |
| DIVEMA/PLGA Hybrid | Not specified | Not specified | Low cytotoxicity and good hemocompatibility reported | [1] |
| PLGA | Not specified | Not specified | Generally considered biocompatible and FDA-approved | [8] |
| PCL | L929 fibroblasts | Not specified | Generally considered biocompatible | [9] |
| Chitosan | L929 murine fibroblasts | MTT assay | Low cytotoxicity; cell viability >80% at various concentrations | [1][2][10][11] |
Table 3: Comparison of Biocompatibility and Cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the performance evaluation of polymeric drug delivery systems.
Preparation of Polymer Nanoparticles
3.1.1. DIVEMA/PLGA Hybrid Nanoparticles (High-Pressure Homogenization - Solvent Evaporation)
-
Dissolve PLGA and DIVEMA in a suitable organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsify the organic phase in the aqueous phase using a high-shear homogenizer to form a primary w/o/w double emulsion.
-
Subject the primary emulsion to high-pressure homogenization.
-
Evaporate the organic solvent under vacuum.
-
Collect and wash the nanoparticles by centrifugation, followed by lyophilization.[1]
3.1.2. PLGA Nanoparticles (Double Emulsion Solvent Evaporation)
-
Dissolve PLGA in an organic solvent (e.g., dichloromethane).
-
Dissolve the drug in an aqueous solution (W1).
-
Emulsify W1 in the organic phase using sonication to form a primary w/o emulsion.
-
Add the primary emulsion to a larger volume of an aqueous surfactant solution (W2, e.g., PVA) and sonicate again to form a w/o/w double emulsion.
-
Stir the double emulsion overnight to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize.[12]
3.1.3. PCL Microspheres (Oil-in-Water Emulsion Solvent Evaporation)
-
Dissolve PCL and the drug (e.g., ibuprofen) in a volatile organic solvent (e.g., dichloromethane).
-
Disperse the organic phase in an aqueous solution of a surfactant (e.g., PVA) under mechanical stirring to form an o/w emulsion.
-
Continue stirring for several hours to allow for complete evaporation of the organic solvent.
-
Collect the solidified microspheres by filtration or centrifugation, wash with water, and dry.[5]
3.1.4. Chitosan Nanoparticles (Ionic Gelation)
-
Dissolve chitosan in an acidic aqueous solution (e.g., 1% acetic acid).
-
Prepare an aqueous solution of a cross-linking agent, typically sodium tripolyphosphate (TPP).
-
Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring.
-
Nanoparticles are formed spontaneously via electrostatic interactions.
-
For drug loading, the drug (e.g., insulin) can be dissolved in either the chitosan or TPP solution before mixing.
-
Collect the nanoparticles by centrifugation, wash, and lyophilize.[3][7]
Determination of Drug Loading and Encapsulation Efficiency
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., acetonitrile for PLGA).
-
Determine the drug concentration in the resulting solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study (Dialysis Method)
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Transfer the dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Place the dialysis bag in a larger container with a known volume of fresh release medium, maintained at a constant temperature (e.g., 37°C) and under constant stirring.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.[6][13]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Prepare extracts of the polymer materials by incubating them in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Remove the culture medium from the cells and replace it with the polymer extracts at various concentrations.
-
Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material or fresh medium) controls.
-
Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.[14][15]
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key processes and relationships discussed in this guide.
Conclusion
Polymers derived from dihydropyrans, such as DIVEMA, show potential in drug delivery applications, particularly when used in hybrid systems with established polymers like PLGA. The available data suggests that these hybrid systems can offer advantages in terms of increased drug loading and extended drug release. However, more direct comparative studies are needed to fully elucidate their performance against a broader range of polymeric carriers for various therapeutic agents. The selection of an appropriate polymer for a specific drug delivery application will ultimately depend on a careful consideration of the desired drug loading, release kinetics, and biocompatibility profile, alongside the specific physicochemical properties of the drug and the polymer. This guide provides a foundational comparison to aid researchers in this selection process.
References
- 1. The Potential of Chitosan in Nanomedicine: An Overview of the Cytotoxicity of Chitosan Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 9. rjpdft.com [rjpdft.com]
- 10. researchgate.net [researchgate.net]
- 11. pH-Responsive Microencapsulation Systems for the Oral Delivery of Polyanhydride Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro evaluation of cytotoxicity of soft lining materials on L929 cells by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
Comparative Guide to Tantalum-Based MOF Catalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tantalum-Based Metal-Organic Frameworks in Catalysis
Tantalum-based Metal-Organic Frameworks (MOFs) are an emerging class of materials showing significant promise in heterogeneous catalysis. Their unique electronic properties and high stability make them attractive candidates for a range of chemical transformations. This guide provides a comparative overview of selected Tantalum-based MOFs, focusing on their catalytic performance in oxidation reactions, supported by available experimental data.
Performance Comparison of Tantalum-Based MOF Catalysts
To date, detailed comparative studies of different Tantalum-based MOFs for the same catalytic reaction are limited in the scientific literature. However, by examining individual studies, we can construct a comparative analysis of their synthesis, structural properties, and catalytic activities. This guide focuses on two reported Tantalum-based MOFs: a porous Tantalum-MOF designated as Tα-MOF and a hypothetical, yet plausible, Ta-MOF-808 for illustrative comparison in a common catalytic reaction.
| Feature | Tα-MOF | Ta-MOF-808 (Hypothetical) |
| Metal Node | Tantalum (Ta) | Tantalum (Ta) |
| Organic Linker | Not explicitly specified in detail in the reference | 1,3,5-Benzenetricarboxylic acid (BTC) |
| Synthesis Method | Ultrasound-assisted synthesis | Solvothermal synthesis |
| Solvent | Dimethyl sulfoxide (DMSO) and Ethanol | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature | 120 °C |
| Time | 30 minutes | 24 hours |
| Catalytic Reaction | Peroxidase-like oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) | Selective oxidation of a model organic substrate |
| Oxidant | Hydrogen Peroxide (H₂O₂) | To be determined (e.g., tert-butyl hydroperoxide) |
| Key Performance Metric | Michaelis-Menten constant (Kₘ) for H₂O₂: 0.0109 µM[1] | Expected high conversion and selectivity |
| Catalyst Stability | Recyclable with sustained activity | Expected high thermal and chemical stability |
Note: The data for Ta-MOF-808 is hypothetical and based on the common synthesis methods and expected catalytic performance of MOF-808 structures. It serves as a placeholder to illustrate how a comparative analysis would be structured.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of catalytic results. Below are the protocols for the synthesis and catalytic evaluation of the Tα-MOF.
Synthesis of Tα-MOF
The synthesis of the porous Tantalum-based MOF (Tα-MOF) was conducted using an ultrasound-assisted method.[1]
Materials:
-
Tantalum precursor (e.g., Tantalum(V) chloride)
-
Organic linker solution
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
Procedure:
-
A solution of the Tantalum precursor is prepared in a mixture of DMSO and ethanol.
-
The organic linker solution is added to the Tantalum precursor solution.
-
The resulting mixture is subjected to ultrasonic irradiation for 30 minutes at room temperature.
-
The synthesized Tα-MOF is then collected by centrifugation, washed with ethanol, and dried.
Catalytic Activity Evaluation of Tα-MOF: Peroxidase-like Oxidation
The catalytic activity of Tα-MOF was evaluated by its ability to mimic peroxidase enzymes in the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of hydrogen peroxide (H₂O₂).[1]
Materials:
-
Tα-MOF catalyst
-
3,3',5,5'-tetramethylbenzidine (TMB) solution
-
Hydrogen Peroxide (H₂O₂) solution
-
Buffer solution (e.g., acetate buffer, pH 4.5)
Procedure:
-
A specific amount of the Tα-MOF catalyst is dispersed in the buffer solution.
-
The TMB solution is added to the catalyst suspension.
-
The reaction is initiated by the addition of the H₂O₂ solution.
-
The oxidation of TMB results in a color change, which is monitored spectrophotometrically at a wavelength of 652 nm.
-
Kinetic parameters, such as the Michaelis-Menten constant (Kₘ), are determined by varying the substrate concentrations (TMB and H₂O₂) and measuring the initial reaction rates.
Visualizing Catalytic Processes
Diagrams are essential tools for understanding complex experimental workflows and reaction pathways. Below are Graphviz (DOT language) representations of the synthesis and catalytic evaluation of Tantalum-based MOFs.
Caption: Experimental workflow for the synthesis and characterization of Tα-MOF.
References
Unveiling Receptor Interactions: A Comparative Guide to Radioligand Binding Assays for Adenosine A2A and A3 Receptors
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comprehensive comparison of radioligand binding assays for two critical adenosine receptor subtypes: A2A and A3. By presenting objective performance comparisons, supporting experimental data, and detailed methodologies, this document serves as a practical resource for designing and executing these essential assays.
Radioligand binding assays are a cornerstone of pharmacology, enabling the quantification of receptor density (Bmax) and ligand affinity (Kd). These parameters are crucial for characterizing novel compounds and understanding their potential therapeutic effects. This guide will delve into the specifics of performing these assays for the adenosine A2A and A3 receptors, two G-protein coupled receptors (GPCRs) with distinct signaling pathways and significant involvement in various physiological and pathological processes.
Comparative Analysis of Radioligands
The choice of radioligand is a critical determinant of the success and accuracy of a binding assay. An ideal radioligand exhibits high affinity, low non-specific binding, and high specificity for the target receptor. The following tables summarize the binding characteristics of commonly used radioligands for the human adenosine A2A and A3 receptors.
Table 1: Radioligand Binding Properties for Human Adenosine A2A Receptor
| Radioligand | Ligand Type | Cell Type | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]-SCH 58261 | Antagonist | CHO cells | 2.3 | 526[1] |
| [3H]-ZM241385 | Antagonist | HEK-293 cells | Value not specified | Value not specified |
| [3H]-CGS 21680 | Agonist | HEK-293 cells | 10 | Value not specified[2] |
Note: Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. Bmax (maximum binding capacity) reflects the total number of receptors in the sample.
Table 2: Radioligand Binding Properties for Human Adenosine A3 Receptor
| Radioligand | Ligand Type | Cell Type | Kd (nM) | Bmax (fmol/mg protein) |
| [125I]-I-AB-MECA | Agonist | CHO cells | 0.34 | Value not specified[2] |
| [3H]-NECA | Agonist | Cell type not specified | 10 | Value not specified[3] |
| [3H]MRS7799 | Antagonist | HEK-293 cells | 0.55 | Value not specified[4] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and reliable results. Below are generalized yet comprehensive protocols for performing radioligand binding assays for both adenosine A2A and A3 receptors.
Protocol 1: Radioligand Binding Assay for Adenosine A2A Receptor
This protocol is a general guideline and may require optimization based on the specific cell line and radioligand used.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the BCA assay.[5]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[5]
-
To each well, add the following in order:
-
To determine non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM NECA) is added to a set of wells.[2]
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[2][5]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, plot the specific binding against the radioligand concentration. The Kd and Bmax values can then be determined by non-linear regression analysis of the resulting saturation curve.[6]
-
Protocol 2: Radioligand Binding Assay for Adenosine A3 Receptor
The protocol for the A3 receptor is similar to that for the A2A receptor, with potential variations in the choice of radioligand and specific incubation conditions.
-
Membrane Preparation:
-
Follow the same procedure as for the A2A receptor, using cells stably expressing the human adenosine A3 receptor (e.g., CHO or HEK-293 cells).[7]
-
-
Binding Assay:
-
The assay can be performed in a final volume of 100 µL per well.[7]
-
To each well, add the membrane preparation (e.g., ~15 µg of protein), the unlabeled competing compound or buffer, and the radioligand (e.g., [125I]-I-AB-MECA or [3H]MRS7799).[2][4][7]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand such as 100 µM NECA.[7]
-
Incubation conditions may vary. For example, some assays are performed at 10°C for 240 minutes to reach equilibrium.[7]
-
-
Termination and Detection:
-
Follow the same filtration and washing procedure as described for the A2A receptor assay.
-
-
Data Analysis:
-
Calculate specific binding and perform non-linear regression analysis of the saturation binding data to determine Kd and Bmax values.
-
Signaling Pathways and Experimental Workflow Visualization
To further aid in the understanding of the biological context and the experimental process, the following diagrams illustrate the signaling pathways of the adenosine A2A and A3 receptors and a typical radioligand binding assay workflow.
Caption: Workflow of a typical radioligand binding assay.
Caption: Signaling pathways of adenosine A2A and A3 receptors.
References
- 1. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Study of Carborane- and Phenyl-Modified Adenosine Derivatives as Ligands for the A2A and A3 Adenosine Receptors Based on a Rigid in Silico Docking and Radioligand Replacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. TPC - Bmax and KD [turkupetcentre.net]
- 7. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reaction Monitoring: HPLC vs. Alternative Techniques
In the fast-paced world of chemical research and drug development, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. High-Performance Liquid Chromatography (HPLC) has long been a cornerstone technique for this purpose, offering robust and reliable quantitative data. This guide provides an objective comparison of HPLC with other common analytical techniques—Thin-Layer Chromatography (TLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—for reaction monitoring. We will delve into the quantitative performance of each method, provide detailed experimental protocols, and visualize key workflows to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.
Quantitative Comparison of Analytical Techniques for Reaction Monitoring
The choice of an analytical technique for reaction monitoring hinges on a variety of factors, including the nature of the analytes, the required sensitivity and accuracy, and the speed of analysis. The following tables summarize the key quantitative performance metrics for HPLC and its alternatives.
Table 1: General Performance Comparison
| Feature | HPLC (High-Performance Liquid Chromatography) | TLC (Thin-Layer Chromatography) | GC (Gas Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy | MS (Mass Spectrometry) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Differential migration of analytes on a solid stationary phase via a liquid mobile phase through capillary action. | Differential partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative information. | Measurement of the mass-to-charge ratio of ionized molecules, providing molecular weight and structural information. |
| Typical Analysis Time | 5 - 30 minutes | 5 - 20 minutes | 2 - 30 minutes | < 1 minute to several minutes | < 1 minute |
| Sample Throughput | High | High | High | Low to Medium | High |
| Cost (Instrument) | Moderate to High | Low | Moderate | High | High |
| Cost (Operational) | Moderate | Low | Low to Moderate | High (cryogens) | Moderate to High |
Table 2: Quantitative Performance Metrics
| Parameter | HPLC | TLC (Quantitative) | GC | NMR (Quantitative) | MS (Quantitative) |
| Precision (RSD%) | < 2%[1][2] | 5 - 15% | < 2% | < 1% | < 5% |
| Accuracy (% Recovery) | 98 - 102%[2] | 90 - 110% | 95 - 105% | 99 - 101% | 95 - 105% |
| Limit of Detection (LOD) | ng - pg | µg - ng | pg - fg | µg - mg | pg - fg |
| Limit of Quantitation (LOQ) | µg/mL - ng/mL[1][3] | µg - ng | ng/mL - pg/mL | mg - µg | ng/mL - pg/mL |
| **Linearity (R²) ** | > 0.999[4] | > 0.98 | > 0.999 | > 0.999 | > 0.99 |
RSD: Relative Standard Deviation
In-Depth Look: HPLC and its High-Throughput Successor, UPLC
For many applications in pharmaceutical and chemical industries, the choice often narrows down to HPLC and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC). UPLC utilizes smaller stationary phase particles (<2 µm) and higher pressures (up to 15,000 psi) compared to conventional HPLC (3-5 µm particles, up to 6,000 psi).[5][6] This results in significant improvements in resolution, sensitivity, and, most notably, speed of analysis.[5][7]
Table 3: HPLC vs. UPLC for Reaction Monitoring
| Feature | HPLC | UPLC (Ultra-Performance Liquid Chromatography) |
| Analysis Time | Longer | Up to 10x faster[7] |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower (up to 6,000 psi)[6] | Higher (up to 15,000 psi)[6][7] |
| Cost (Instrument) | Moderate | High |
The enhanced speed of UPLC makes it particularly well-suited for monitoring fast reactions and for high-throughput screening applications.[7]
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining reliable and reproducible results. The following sections outline a general methodology for reaction monitoring using HPLC.
General Experimental Protocol for HPLC Reaction Monitoring
1. Sample Preparation:
-
Aliquoting: At predetermined time points, withdraw a small, accurately measured aliquot (e.g., 10-100 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to halt any further transformation. This can be achieved by rapid cooling, dilution with a cold solvent, or addition of a chemical quenching agent.
-
Dilution: Dilute the quenched aliquot with a suitable solvent (often the mobile phase) to a concentration within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
2. HPLC Method Development:
-
Column Selection: Choose a column with a stationary phase that provides good separation of the reactants, products, and any significant byproducts. C18 columns are a common starting point for reverse-phase chromatography.
-
Mobile Phase Selection: Develop a mobile phase (a mixture of solvents, e.g., acetonitrile and water) that effectively elutes all components of interest with good resolution. Gradient elution, where the mobile phase composition is changed over time, is often necessary for complex mixtures.
-
Detector Wavelength Selection: If using a UV detector, select a wavelength at which all components of interest have a reasonable absorbance. A photodiode array (PDA) detector can monitor a range of wavelengths simultaneously.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve a balance between analysis time and separation efficiency.
3. Calibration:
-
Prepare a series of standard solutions of the starting material and the product at known concentrations.
-
Inject each standard and generate a calibration curve by plotting the peak area against the concentration. The linearity of this curve (R² value) should be >0.999 for accurate quantification.
4. Data Acquisition and Analysis:
-
Inject the prepared samples from the reaction monitoring time points.
-
Integrate the peak areas of the starting material, product, and any relevant byproducts in the resulting chromatograms.
-
Use the calibration curves to convert the peak areas into concentrations.
-
Plot the concentration of the starting material and product as a function of time to generate a reaction profile.
Visualizing the Workflow and Comparisons
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for HPLC reaction monitoring.
Caption: Logical comparison of analytical techniques.
Conclusion
The selection of an analytical technique for reaction monitoring is a critical decision that directly impacts the quality and efficiency of research and development. HPLC offers a balanced combination of precision, accuracy, and versatility, making it a powerful tool for a wide range of chemical reactions. For applications demanding higher throughput, UPLC presents a significant advancement. While techniques like TLC are invaluable for rapid qualitative screening, and GC, NMR, and MS provide specialized capabilities for volatile compounds, structural elucidation, and high-sensitivity measurements respectively, HPLC remains a robust and widely accessible method for generating the quantitative data necessary to understand and optimize chemical processes. By carefully considering the quantitative performance metrics and experimental requirements outlined in this guide, researchers can confidently choose the most appropriate analytical tool to drive their projects forward.
References
- 1. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. mdpi.com [mdpi.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sodium 3,4-dihydro-2H-pyran-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Sodium 3,4-dihydro-2H-pyran-2-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1][2][3]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2][3]
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Hazard Identification and Data Summary
The following table summarizes the known and inferred hazards based on data for the closely related compound, 3,4-dihydro-2H-pyran. These should be considered when handling and disposing of this compound.
| Hazard Classification | Description | Precautionary Statements |
| Flammability | Highly flammable liquid and vapor (for the parent compound).[1][3][4] While the sodium salt is a solid, contamination with flammable solvents should be considered. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4] Use non-sparking tools.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | Wash hands thoroughly after handling.[4] If on skin, rinse with water.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] |
| Skin Sensitization | May cause an allergic skin reaction.[1][4] | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects.[1][3][4] | Avoid release to the environment.[3] Do not empty into drains.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Segregation and Collection:
-
Do not mix this chemical waste with other waste streams, especially incompatible materials such as strong acids or oxidizers.[5] Chemical wastes should be stored separately.[5]
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, compatible waste container.[5][6]
2. Container Selection and Labeling:
-
Use a container that is in good condition and compatible with the chemical. The original container can be reused if it is in good condition.[6]
-
The container must have a tightly fitting cap and be kept closed except when adding waste.[5][6]
-
Clearly label the waste container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[6] Include the approximate quantity or concentration.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[3][4]
-
Ensure the storage area is under the control of the generator.[6]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.[6][7]
-
Provide them with accurate information about the waste, including its identity and quantity.[7]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][3]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
It is recommended to triple rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).[5]
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, the container may be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.[5][7]
Experimental Protocol: Triple Rinsing of Empty Containers
This procedure should be performed in a chemical fume hood while wearing appropriate PPE.
-
Add a small amount of water to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap the container and shake well.
-
Empty the rinsate into the designated hazardous waste container for aqueous pyran waste.
-
Repeat the rinsing process two more times with fresh water.
-
If the compound is not readily soluble in water, a suitable organic solvent may be used for the initial rinse, followed by two water rinses. The solvent rinsate must also be collected as hazardous waste.
-
Allow the container to air dry completely in the fume hood before disposal.
-
Remove or deface the original label on the container.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Sodium 3,4-dihydro-2H-pyran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Sodium 3,4-dihydro-2H-pyran-2-carboxylate. The following procedural guidance is based on the known hazards of the parent compound, 3,4-dihydro-2H-pyran, and general safety protocols for sodium carboxylate salts. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is strongly advised.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on potential hazards.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn if there is a risk of splashing. | Protects against potential eye irritation or injury from dust particles or splashes.[1][2][3][4][5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use. A lab coat or chemical-resistant apron should be worn. | Prevents skin contact, which may cause irritation or allergic reactions.[1][2][3][4][5] |
| Respiratory | In well-ventilated areas, respiratory protection may not be required. If dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used. | Protects against inhalation of potentially harmful dust particles.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Store separately from strong oxidizing agents and acids.[1]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid the formation of dust.[1]
-
Use non-sparking tools and ground/bond all equipment to prevent static discharge.[2]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]
-
Ensure an eyewash station and safety shower are readily accessible.[3][5]
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, regional, and national regulations for chemical waste disposal.
-
Container Disposal: Empty containers may retain product residue. Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of the specified chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
